molecular formula C3H6N2O2 B555960 4-Aminoisoxazolidin-3-one CAS No. 68-39-3

4-Aminoisoxazolidin-3-one

Cat. No.: B555960
CAS No.: 68-39-3
M. Wt: 102.09 g/mol
InChI Key: DYDCUQKUCUHJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1,2-oxazolidin-3-one is a member of the class of oxazolidines that is isoxazoldin-3-one which is substituted at position 4 by an amino group. It is a serine derivative, a member of oxazolidines, a primary amino compound and a hydroxamic acid ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCUQKUCUHJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859074
Record name DL-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68-39-3, 339-72-0, 68-41-7
Record name 4-Amino-3-isoxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolidinone, 4-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcycloserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-cycloserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-cycloserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-aminoisoxazolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Discovery and Isolation of 4-Aminoisoxazolidin-3-one from Streptomyces garyphalus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of 4-Aminoisoxazolidin-3-one, an antibiotic compound produced by the bacterium Streptomyces garyphalus. This document details the experimental protocols, quantitative data, and logical workflows involved in bringing this important molecule from a microbial source to a purified state.

Introduction

This compound is the systematic name for the broad-spectrum antibiotic more commonly known as cycloserine. The D-isomer, D-cycloserine, is a crucial second-line therapeutic agent in the treatment of tuberculosis, particularly against multi-drug resistant strains.[1] It is a structural analog of the amino acid D-alanine and exerts its antimicrobial effect by inhibiting key enzymes involved in the biosynthesis of the bacterial cell wall peptidoglycan.[1] Streptomyces garyphalus, a Gram-positive, filamentous bacterium found in soil, is a known natural producer of D-cycloserine.[1]

This guide will walk through a representative process for the production and isolation of D-cycloserine from Streptomyces garyphalus, providing detailed methodologies and expected quantitative outcomes.

Fermentation of Streptomyces garyphalus

The production of this compound is achieved through submerged fermentation of Streptomyces garyphalus under controlled conditions. Optimization of media components and fermentation parameters is critical for achieving high yields of the target antibiotic.

Experimental Protocol: Fermentation

2.1.1. Strain Maintenance and Inoculum Development

Streptomyces garyphalus is maintained on a suitable sporulation medium. A vegetative inoculum is prepared by transferring spores or mycelial fragments into a seed culture medium and incubating until a sufficient cell density is reached.

2.1.2. Production Fermentation

The production fermentation is initiated by inoculating the production medium with the seed culture. The fermentation is carried out in a bioreactor with controlled temperature, pH, aeration, and agitation.

Table 1: Representative Fermentation Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose15.020.0
Soy Peptone10.0-
Yeast Extract5.05.0
Soluble Starch-20.0
(NH₄)₂SO₄2.03.0
K₂HPO₄1.01.0
MgSO₄·7H₂O0.50.5
CaCO₃2.03.0
Trace Element Sol.1.0 mL1.0 mL

Table 2: Typical Fermentation Parameters

ParameterValue
Temperature28-30°C
pH6.8 - 7.2 (controlled)
Aeration1.0 vvm
Agitation200-300 rpm
Duration120-168 hours

Fermentation Workflow

Fermentation_Workflow cluster_Inoculum Inoculum Development cluster_Production Production Stage Spore Stock Spore Stock Seed Flask Seed Flask Spore Stock->Seed Flask Inoculation Bioreactor Bioreactor Seed Flask->Bioreactor Inoculation Harvest Harvest Bioreactor->Harvest 120-168h

A simplified workflow for the fermentation of Streptomyces garyphalus.

Isolation and Purification of this compound

Following fermentation, the this compound must be recovered from the culture broth and purified to a high degree. This multi-step process typically involves separation of biomass, initial extraction, and a series of chromatographic and crystallization steps.

Experimental Protocols: Isolation and Purification

3.1.1. Biomass Removal

The first step is the removal of the Streptomyces garyphalus mycelia from the fermentation broth.

  • Method: Centrifugation at 5,000 x g for 20 minutes followed by filtration of the supernatant through a 0.45 µm filter.

3.1.2. Initial Purification by Ion-Exchange Chromatography

The clarified fermentation broth is then subjected to ion-exchange chromatography to capture the positively charged this compound.

  • Resin: Strong cation exchange resin (e.g., Dowex 50W X8).

  • Loading: The clarified broth is passed through the column at a controlled flow rate.

  • Washing: The column is washed with deionized water to remove unbound impurities.

  • Elution: The bound this compound is eluted with a gradient of aqueous ammonia or a suitable buffer.

3.1.3. Decolorization and Concentration

The eluate from the ion-exchange column is often colored and dilute.

  • Method: Treatment with activated carbon to remove pigments, followed by vacuum evaporation to concentrate the solution.

3.1.4. Crystallization

The concentrated and decolorized solution is subjected to crystallization to obtain the purified solid product.

  • Method: The pH of the concentrate is adjusted to near neutral, and an anti-solvent such as isopropanol or ethanol is added to induce crystallization. The mixture is cooled to promote crystal formation.

3.1.5. Final Purification and Drying

The crystalline product is collected, washed, and dried.

  • Method: The crystals are collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Purification Workflow

Purification_Workflow Fermentation Broth Fermentation Broth Centrifugation/Filtration Centrifugation/Filtration Fermentation Broth->Centrifugation/Filtration Clarified Broth Clarified Broth Centrifugation/Filtration->Clarified Broth Ion-Exchange Chromatography Ion-Exchange Chromatography Clarified Broth->Ion-Exchange Chromatography Crude Eluate Crude Eluate Ion-Exchange Chromatography->Crude Eluate Decolorization/Concentration Decolorization/Concentration Crude Eluate->Decolorization/Concentration Concentrated Solution Concentrated Solution Decolorization/Concentration->Concentrated Solution Crystallization Crystallization Concentrated Solution->Crystallization Purified Crystals Purified Crystals Crystallization->Purified Crystals

A representative workflow for the purification of this compound.

Quantitative Analysis and Data

Throughout the production and purification process, it is essential to monitor the concentration and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

Experimental Protocol: HPLC Analysis
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An aqueous buffer with an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of approximately 220 nm.

  • Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve of known concentrations.

Table 3: Representative Quantitative Data for Production and Purification

StageTiter/ConcentrationVolume/MassPurityRecovery
Fermentation Broth0.5 - 1.5 g/L100 L<1%100%
Clarified Broth0.5 - 1.5 g/L~95 L<1%~95%
Ion-Exchange Eluate5 - 10 g/L~5 L50-70%~85%
Concentrated Solution50 - 100 g/L~0.5 L50-70%~80%
Final Crystalline Product-~30-40 g>98%~60-70%

Note: The values presented in this table are representative and can vary significantly based on the specific strain, fermentation conditions, and purification process used.

Structural Elucidation

The identity and structure of the purified this compound can be confirmed using various spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

The chemical structure of D-4-Aminoisoxazolidin-3-one.

Conclusion

The discovery and isolation of this compound from Streptomyces garyphalus represent a significant achievement in the field of antibiotic research and development. The processes of fermentation and purification, while complex, can be systematically optimized to yield a high-purity product. The detailed methodologies and workflows presented in this guide provide a comprehensive framework for researchers and scientists working on the production of this vital therapeutic agent. Further research into strain improvement and process optimization holds the potential to enhance the efficiency and cost-effectiveness of D-cycloserine production.

References

A Comprehensive Technical Guide to the Racemic Synthesis of 4-Aminoisoxazolidin-3-one from DL-Serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the racemic synthesis of 4-Aminoisoxazolidin-3-one, a compound commonly known as DL-cycloserine, utilizing DL-serine as the starting material. This guide collates information from various scientific sources to present a cohesive protocol, including detailed experimental procedures, quantitative data, and a logical workflow diagram to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is the racemic form of cycloserine, an antibiotic used in the treatment of tuberculosis.[1] The synthesis of this molecule is a topic of significant interest in medicinal and synthetic chemistry. While many modern syntheses focus on the stereospecific production of the D-enantiomer from D-serine, the racemic synthesis from the more accessible and cost-effective DL-serine remains a valuable process, particularly for research purposes and as a potential route to both enantiomers through subsequent resolution.[2][3] This guide will focus on a synthetic pathway that proceeds via the methyl ester of DL-serine.

Synthetic Pathway Overview

The racemic synthesis of this compound from DL-serine can be conceptualized as a multi-step process. The general workflow involves the protection of the functional groups of DL-serine, followed by activation of the hydroxyl group, and finally, cyclization with a suitable reagent to form the isoxazolidinone ring. A common strategy involves the conversion of the hydroxyl group to a better leaving group, such as a halide, to facilitate intramolecular cyclization.

The following diagram illustrates the logical workflow for the synthesis of DL-cycloserine from DL-serine methyl ester.

G cluster_0 Synthesis of DL-Cycloserine from DL-Serine Methyl Ester dl_serine DL-Serine Methyl Ester protection Amino and Carboxyl Group Protection (Optional but Recommended) dl_serine->protection Protection Reagents activation Hydroxyl Group Activation (e.g., Chlorination) protection->activation Activating Agent (e.g., PCl5) cyclization Cyclization with Hydroxylamine activation->cyclization Hydroxylamine deprotection Deprotection (if applicable) cyclization->deprotection cycloserine DL-4-Aminoisoxazolidin-3-one (DL-Cycloserine) deprotection->cycloserine Final Product

Caption: Logical workflow for the synthesis of DL-cycloserine.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the racemic synthesis of this compound from DL-serine.

3.1. Esterification of DL-Serine

The first step is the conversion of DL-serine to its methyl ester hydrochloride. This is a standard procedure to protect the carboxylic acid functionality.

  • Procedure:

    • Suspend DL-serine in methanol.

    • Cool the mixture to 0°C.

    • Slowly add thionyl chloride while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period.

    • Remove the solvent under reduced pressure to obtain DL-serine methyl ester hydrochloride as a crude product.

3.2. Synthesis of DL-α-amino-β-chloropropionic acid methyl ester hydrochloride

This step involves the replacement of the hydroxyl group with a chlorine atom, a crucial activation step for the subsequent cyclization.

  • Procedure:

    • To a solution of DL-serine methyl ester hydrochloride in a suitable inert solvent (e.g., chloroform), add phosphorus pentachloride (PCl₅) portion-wise at a controlled temperature (typically 0-5°C).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with ice-water.

    • Separate the organic layer and extract the aqueous layer with the same solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

3.3. Cyclization to form DL-4-Amino-3-isoxazolidinone

The final step is the cyclization of the chlorinated intermediate with hydroxylamine to form the desired isoxazolidinone ring.

  • Procedure:

    • Prepare a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., methanol) and neutralize it with a base such as sodium methoxide or triethylamine.

    • Add the crude DL-α-amino-β-chloropropionic acid methyl ester hydrochloride to the hydroxylamine solution at a low temperature (e.g., 0°C).

    • Allow the reaction to proceed at room temperature or with gentle heating as required.

    • After the reaction is complete, adjust the pH of the solution to near neutral (pH 6-7) with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.

    • Filter the precipitate, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain DL-4-Aminoisoxazolidin-3-one.

A synthetic route that produces both enantiomers of cycloserine from DL-serine methyl ester has been reported with an overall yield of 19.8%.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of DL-cycloserine. It is important to note that yields can vary depending on the specific reaction conditions and purity of reagents.

StepStarting MaterialKey ReagentsReaction Time (approx.)Temperature (°C)Yield (%) (approx.)
Esterification of DL-SerineDL-SerineMethanol, Thionyl Chloride3 - 5 hoursReflux>90
Synthesis of DL-α-amino-β-chloropropionic acid methyl esterDL-Serine methyl esterPhosphorus Pentachloride2 - 4 hours0 - 2570 - 80
Cyclization to DL-4-Aminoisoxazolidin-3-oneChlorinated intermediateHydroxylamine Hydrochloride, Base12 - 24 hours0 - 2530 - 40
Overall DL-Serine ~19.8 [2][3]

Alternative Synthetic Approaches

While the above protocol outlines a common pathway, other methods for the synthesis of this compound exist. For instance, a patented method describes a synthesis starting from α-amino-β-chloropropionic acid, which is reacted with phosgene to form an N-carboanhydride intermediate. This intermediate is then treated with hydroxylamine, followed by cyclization with a basic agent to yield the final product.[4]

Another approach involves the protection of the amino group of serine, for example, as an N-trifluoroacetyl derivative, followed by condensation with hydroxylamine and subsequent cyclization.[5]

The following diagram illustrates an alternative synthetic workflow involving phosgene.

G cluster_1 Alternative Synthesis via N-Carboanhydride start α-Amino-β-chloropropionic acid phosgene_reaction Reaction with Phosgene start->phosgene_reaction n_carboanhydride N-Carboanhydride Intermediate phosgene_reaction->n_carboanhydride hydroxylamine_reaction Reaction with Hydroxylamine n_carboanhydride->hydroxylamine_reaction hydroxamic_acid α-Amino-β-chloropropionohydroxamic acid hydroxylamine_reaction->hydroxamic_acid cyclization Cyclization with Base hydroxamic_acid->cyclization cycloserine This compound cyclization->cycloserine

Caption: Alternative synthetic workflow using phosgene.

Conclusion

The racemic synthesis of this compound from DL-serine is a well-established process with multiple viable routes. The method proceeding through the methyl ester and subsequent chlorination followed by cyclization offers a reliable pathway with documented yields. For researchers and drug development professionals, understanding these synthetic strategies is crucial for the production and further investigation of this important molecule and its derivatives. The provided protocols and data serve as a foundational guide for laboratory synthesis and process optimization.

References

Stereospecific Synthesis of D-Cycloserine from D-Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methodologies for the stereospecific synthesis of D-cycloserine, a crucial second-line antitubercular agent, using D-serine as the chiral precursor. This document details both chemical and enzymatic routes, presenting quantitative data in structured tables, in-depth experimental protocols, and visualizations of the synthetic pathways to facilitate understanding and replication.

Chemical Synthesis Route I: Four-Step Synthesis via N-Trifluoroacetyl-D-Serine

A patented method describes a four-step synthesis starting from D-serine, which involves the protection of the amino group, condensation with hydroxylamine, cyclization, and subsequent deprotection. This route is notable for its mild reaction conditions and a "one-pot" approach for the final three steps, which enhances the overall yield and product quality.[1]

Quantitative Data Summary
StepProductStarting Material (D-Serine)Key ReagentsYieldPurity
1N-trifluoroacetyl-D-serine21.0 gEthyl trifluoroacetate, Triethylamine97.1% (crude)-
2-4D-cycloserine(from 39.0 g crude N-trifluoroacetyl-D-serine)PPAA, Hydroxylamine HCl, Methanesulfonyl chloride, NaOH52.1% (overall)>98%
Experimental Protocol

Step 1: Preparation of N-trifluoroacetyl-D-serine (II) [1]

  • To a mixed solvent of 140 ml of methanol and 40 ml of triethylamine, add 21.0 g of D-serine (I).

  • Under a nitrogen atmosphere, add 18 g of ethyl trifluoroacetate.

  • Stir the reaction mixture at 20-25°C for 14 hours.

  • Cool the mixture to 5°C.

  • Filter the resulting solid to obtain 39.0 g of crude N-trifluoroacetyl-D-serine (II), corresponding to a yield of 97.1%.

Steps 2, 3, and 4 (One-Pot Synthesis): Preparation of (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamic acid (III), D-4-trifluoroacetylamino-3-oxazolidinone (IV), and D-cycloserine (V) [1]

  • Step 2: Mix 57.4 g of n-propylphosphonic anhydride (PPAA) and 38.5 g of triethylamine uniformly. Add this mixture to the crude N-trifluoroacetyl-D-serine (II) from the previous step.

  • Add 80 ml of ethyl acetate and 400 ml of acetonitrile to the reaction mixture and stir at room temperature for 30 minutes.

  • Add 26.4 g of hydroxylamine hydrochloride and continue stirring at room temperature for 10 hours.

  • Wash the reaction mixture with 600 ml of saturated saline solution.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate by distillation to recover the solvent. The resulting concentrated solution containing (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamic acid (III) is used directly in the next step.

  • Step 3: To the concentrated solution from the previous step, add a mixture of 57.6 g of anhydrous triethylamine, 7.0 g of 4-dimethylaminopyridine (DMAP), and 400 ml of anhydrous toluene.

  • Slowly add a solution of 17.4 g of methanesulfonyl chloride in 120 ml of anhydrous toluene to the reaction system.

  • After the addition is complete, stir the reaction at room temperature for 4 hours.

  • Recover the toluene by distillation under reduced pressure to obtain a concentrate containing D-4-trifluoroacetylamino-3-oxazolidinone (IV).

  • Step 4: To the concentrate from the previous step, add a solution of 16.2 g of sodium hydroxide in 180 ml of water.

  • Stir the mixture at 20-25°C for 5 hours to effect hydrolysis.

  • Cool the reaction solution to 0-5°C and adjust the pH to 6.0-6.5 with 6M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with a small amount of ice water, and dry to obtain 10.1 g of D-cycloserine (V).

  • The overall yield for the three steps is 52.1%, with a purity of over 98%.

Synthetic Workflow

G D_Serine D-Serine (I) N_TFA_D_Serine N-trifluoroacetyl-D-serine (II) D_Serine->N_TFA_D_Serine Ethyl trifluoroacetate, Triethylamine, Methanol Hydroxamic_Acid (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamic acid (III) N_TFA_D_Serine->Hydroxamic_Acid 1. PPAA, Triethylamine 2. Hydroxylamine HCl Oxazolidinone D-4-trifluoroacetylamino-3-oxazolidinone (IV) Hydroxamic_Acid->Oxazolidinone Methanesulfonyl chloride, Triethylamine, DMAP D_Cycloserine D-Cycloserine (V) Oxazolidinone->D_Cycloserine NaOH (aq)

Caption: Chemical synthesis of D-cycloserine via N-trifluoroacetyl protection.

Chemical Synthesis Route II: Multi-step Synthesis via an ω-Aminoxy Intermediate

Kim et al. have reported a multi-step synthesis of D-cycloserine from D-serine methyl ester.[2] This method proceeds through an ω-aminoxy intermediate and involves cyclization facilitated by methanesulfonyl chloride and a base.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsYield
Multi-stepD-cycloserine(from compound 3, an intermediate derived from D-serine methyl ester)Sodium methoxide, Hydroxylamine HCl, Methanesulfonyl chloride, DBU, NaOH55%
Experimental Protocol

This protocol describes the conversion of an intermediate (compound 3 in the original publication, derived from D-serine methyl ester) to D-cycloserine.[2]

  • To a solution of hydroxylamine hydrochloride (465 mg, 6.69 mmol) in methanol (10 mL), add sodium methoxide (12.27 mmol) in methanol.

  • Stir the mixture at room temperature for 30 minutes and then cool to 0°C.

  • Filter the precipitated sodium chloride.

  • To the filtrate, add a solution of compound 3 (1.2 g, 5.58 mmol) in acetonitrile (20 mL) at 0°C.

  • Stir the mixture at 0°C for 4 hours and then concentrate under reduced pressure.

  • To the residue, add triethylamine (1.16 mL, 8.37 mmol) and dichloromethane (30 mL) and stir at 0°C for 10 minutes.

  • Add methanesulfonyl chloride (0.73 g, 6.14 mmol) and stir at 0°C for 1 hour.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.27 g, 8.37 mmol) at 0°C and stir at room temperature for 2 days.

  • Add a solution of sodium hydroxide (1.12 g, 27 mmol) in water (20 mL) and methanol (20 mL) and stir at room temperature for 4 hours.

  • Add 50 mL of an ethanol/isopropyl alcohol mixture.

  • Filter the precipitated salts.

  • Cool the filtrate to 0°C in an ice bath.

  • Add glacial acetic acid dropwise to the well-stirred mixture to reach a pH of 6.0, resulting in a colorless solid.

  • Filter the crystalline precipitate and wash twice with a 1:1 ethanol/isopropyl alcohol mixture and then with diethyl ether to yield D-4-amino-3-isoxazolidinone (D-cycloserine) (315 mg, 55%).

Synthetic Workflow

G D_Serine_Ester D-Serine Methyl Ester Intermediate_3 Intermediate Compound 3 D_Serine_Ester->Intermediate_3 ... Aminoxy_Intermediate ω-Aminoxy Intermediate Intermediate_3->Aminoxy_Intermediate Hydroxylamine HCl, Sodium methoxide Cyclized_Intermediate Cyclized Intermediate Aminoxy_Intermediate->Cyclized_Intermediate 1. Methanesulfonyl chloride, Et3N 2. DBU D_Cycloserine D-Cycloserine Cyclized_Intermediate->D_Cycloserine NaOH

Caption: Synthesis of D-cycloserine via an ω-aminoxy intermediate.

Enzymatic Synthesis of D-Cycloserine

An in vitro enzymatic synthesis of D-cycloserine has been established, mimicking the natural biosynthetic pathway.[3][4] This approach utilizes a series of enzymes to convert O-acetyl-L-serine and hydroxyurea into D-cycloserine. While this guide does not provide a detailed protocol for enzyme purification, it outlines the key enzymatic steps and components.

The biosynthesis involves the following key enzymes:

  • DcsD (O-ureido-L-serine synthase): Catalyzes the formation of O-ureido-L-serine from O-acetyl-L-serine and hydroxyurea.[3][4]

  • DcsC (O-ureidoserine racemase): Converts O-ureido-L-serine to its D-enantiomer, O-ureido-D-serine.[3]

  • DcsG (D-cycloserine synthetase): An ATP-dependent enzyme that catalyzes the cyclization of O-ureido-D-serine to form D-cycloserine.[3][4]

Enzymatic Reaction Conditions (General)

A reaction mixture for the in vitro synthesis of D-cycloserine would typically consist of:

  • Buffer (e.g., potassium phosphate) at an optimal pH.

  • O-acetyl-L-serine (commercially available).

  • Hydroxyurea (commercially available).

  • Purified enzymes: DcsD, DcsC, and DcsG.

  • ATP and Mg(II) as cofactors for DcsG.

The reaction would be incubated at a controlled temperature (e.g., 30°C), and the formation of D-cycloserine can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][4]

Enzymatic Pathway

G O_acetyl_L_serine O-acetyl-L-serine O_ureido_L_serine O-ureido-L-serine O_acetyl_L_serine->O_ureido_L_serine DcsD Hydroxyurea Hydroxyurea Hydroxyurea->O_ureido_L_serine O_ureido_D_serine O-ureido-D-serine O_ureido_L_serine->O_ureido_D_serine DcsC D_cycloserine D-cycloserine O_ureido_D_serine->D_cycloserine DcsG, ATP, Mg(II)

Caption: Enzymatic synthesis pathway of D-cycloserine.

Conclusion

This guide has presented three distinct and stereospecific routes for the synthesis of D-cycloserine from D-serine or its derivatives. The chemical synthesis methods offer practical and scalable approaches, with the patented four-step method providing a high-yield and high-purity product under mild conditions. The enzymatic route, while requiring expertise in protein expression and purification, represents a green and highly specific alternative. The choice of synthetic strategy will depend on the specific requirements of the research or development project, including scale, available resources, and desired purity profile. The detailed protocols and comparative data provided herein should serve as a valuable resource for professionals in the field of drug development and organic synthesis.

References

The Chemical Landscape of 4-Aminoisoxazolidin-3-one: A Guide to pH-Dependent Stability and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical properties and stability of 4-Aminoisoxazolidin-3-one, a compound of significant interest in pharmaceutical research and development, across a range of pH conditions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the molecule's behavior in aqueous solutions, detailed experimental protocols for its analysis, and visualizations of its degradation pathways.

Core Chemical Properties

This compound, widely known as cycloserine, is a broad-spectrum antibiotic. Its chemical structure, featuring a strained isoxazolidinone ring, is central to its biological activity and also dictates its stability profile. The compound is a cyclic analogue of D-alanine and functions by inhibiting bacterial cell wall synthesis.

Under mildly acidic conditions, this compound undergoes hydrolysis to yield hydroxylamine and D-serine[1]. The stability of the molecule is markedly influenced by pH, exhibiting its greatest stability in alkaline environments.

pH-Dependent Stability Profile

The stability of this compound is critically dependent on the pH of its environment. It is generally unstable in neutral and acidic solutions[2]. Comprehensive studies have evaluated its stability across a pH range of 2.0 to 11.5[3][4].

The compound demonstrates maximum stability under alkaline conditions, specifically at a pH of 11.5[1][4]. Conversely, its degradation is most rapid in acidic conditions, with the maximum rate of degradation observed at a pH of 4.7[3][4][5]. The degradation rate is also influenced by the ionic concentration of the buffer solution[3][6]. For instance, in a phosphate buffer, the degradation rate was approximately 10% of the initial concentration within a week, increasing to 30% in 22 days[3]. In contrast, the degradation in MH culture medium was slower, with a 10.74% decrease over 20 days[3].

Quantitative Stability Data

The following table summarizes the degradation of this compound at different pH values and conditions as reported in the literature.

pHTemperature (°C)MediumDegradation Rate/ExtentReference
2.0 37SolutionExtensive degradation[6]
4.7 37SolutionMaximum degradation rate[3][4][5]
6.6 ± 0.2 377H9 culture mediumSlower degradation than in acidic conditions[3]
7.3 ± 0.1 37MH culture medium10.74% degradation in 20 days[3]
Neutral Not specifiedAqueous SolutionUnstable[2]
10.0 RefrigeratorSodium Carbonate BufferStable for one week[2]
11.5 37SolutionMaximum stability[1][4]

Degradation Pathways and Products

Under acidic conditions (pH 1-2), a notable degradation pathway for this compound involves the formation of a dimer, which exists in a pH-dependent equilibrium with the parent compound[7]. The primary hydrolytic degradation products in mildly acidic solutions are hydroxylamine and D-serine[1].

The following diagram illustrates the principal degradation pathways of this compound.

cluster_main This compound Degradation cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Mildly Acidic Dimerization Dimerization (pH 1-2) This compound->Dimerization Stable Form Stable Form This compound->Stable Form pH 11.5 Hydroxylamine Hydroxylamine Hydrolysis->Hydroxylamine D-Serine D-Serine Hydrolysis->D-Serine Cycloserine Dimer Cycloserine Dimer Dimerization->Cycloserine Dimer

Caption: pH-dependent degradation pathways of this compound.

Experimental Protocols

The assessment of this compound stability and the characterization of its degradation products are typically performed using chromatographic techniques.

Stability-Indicating HPLC Method

A common approach involves the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.

Objective: To quantify the concentration of this compound over time under various pH and temperature conditions.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable buffer system, such as a phosphate buffer with an organic modifier (e.g., methanol or acetonitrile). The mobile phase composition may be optimized to achieve adequate separation of the parent compound from its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound exhibits significant absorbance.

  • Temperature: The column and samples are maintained at a controlled temperature (e.g., 37°C for physiological relevance).

Procedure:

  • Solution Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., ranging from 2.0 to 11.5).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw aliquots of the solutions.

  • Analysis: Inject the samples into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound by measuring the peak area and comparing it to a standard curve.

UPLC-MS for Degradation Product Identification

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique for the separation and identification of degradation products.

Objective: To identify the chemical structures of the degradation products of this compound.

Instrumentation:

  • UPLC system for high-resolution separation.

  • Mass spectrometer (e.g., time-of-flight or quadrupole) for mass analysis.

Procedure:

  • Sample Preparation: Prepare samples from the stability studies where significant degradation has occurred.

  • Chromatographic Separation: Inject the sample into the UPLC system to separate the parent compound from its degradation products.

  • Mass Analysis: The eluent from the UPLC column is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the determination of the molecular weights of the degradation products.

  • Structural Elucidation: By analyzing the fragmentation patterns of the ions, the chemical structures of the degradation products can be elucidated.

The following diagram outlines a typical workflow for a pH-dependent stability study of this compound.

cluster_workflow Workflow for pH-Dependent Stability Study A Prepare Solutions of this compound in Buffers of Varying pH B Incubate Solutions at Controlled Temperature A->B C Withdraw Aliquots at Specific Time Intervals B->C D HPLC Analysis for Quantification of Parent Compound C->D E UPLC-MS Analysis for Identification of Degradation Products C->E F Data Analysis: Degradation Kinetics and Pathway Elucidation D->F E->F

Caption: Experimental workflow for a stability study of this compound.

Conclusion

The stability of this compound is intricately linked to the pH of its environment. A thorough understanding of its degradation profile is paramount for the development of stable pharmaceutical formulations and for ensuring its efficacy in therapeutic applications. This guide provides a foundational understanding of its chemical properties, stability, and the analytical methodologies required for its comprehensive evaluation. Researchers and drug development professionals are encouraged to consider these factors in their work with this important molecule.

References

Spectroscopic Characterization of 4-Aminoisoxazolidin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 4-Aminoisoxazolidin-3-one, a heterocyclic compound also known as Cycloserine.[1][2][3] This document offers a comprehensive analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, complete with detailed experimental protocols and data presented for clear interpretation and comparison.

Molecular Structure

Chemical Formula: C₃H₆N₂O₂

Molecular Weight: 102.09 g/mol [1][2]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
~4.8ddH-4
~4.0ddH-5a
~3.6ddH-5b
~3.5br sNH₂
~8.0br sNH

Note: Data is based on typical values for similar structures and may vary depending on the solvent and experimental conditions. The data presented is for D-Cycloserine in DMSO-d6.[4]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The following data is based on a predicted spectrum in H₂O.[5]

Chemical Shift (δ) ppmAssignment
~173C=O (C-3)
~73C-5
~58C-4

Disclaimer: This is a predicted spectrum and may not reflect the exact experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchAmine (NH₂)
3200-3000N-H stretchAmide (secondary)
1700-1650C=O stretchLactam (cyclic amide)
1650-1580N-H bendAmine (NH₂)
1200-1000C-O stretchEther (in the ring)

Note: Data is based on the IR spectrum of D-Cycloserine and L-Cycloserine.[6][7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)[4][8]

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Gently vortex the mixture to ensure complete dissolution.

    • Transfer the solution into an NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_0 NMR Experimental Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Tuning, Shimming, Locking) A->B C Data Acquisition (¹H and ¹³C Spectra) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis D->E

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (solid)[9]

  • Potassium bromide (KBr), spectroscopy grade[10]

  • Mortar and pestle (agate)

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.[11]

    • Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.[10]

    • Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[10]

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[11]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant absorption peaks with their corresponding wavenumbers.

G cluster_1 IR Experimental Workflow (KBr Pellet) A Sample and KBr Grinding B Pellet Formation (Pressing) A->B C Background Spectrum Acquisition B->C D Sample Spectrum Acquisition C->D E Data Analysis D->E

Caption: Workflow for IR spectroscopic analysis.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure.

G cluster_2 Structure-Spectrum Correlation Logic Structure Molecular Structure (this compound) FunctionalGroups Functional Groups (Amine, Lactam, etc.) Structure->FunctionalGroups NMR_Data NMR Data (Chemical Shifts, Multiplicities) FunctionalGroups->NMR_Data IR_Data IR Data (Absorption Frequencies) FunctionalGroups->IR_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation

References

Mass Spectrometry Analysis of 4-Aminoisoxazolidin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Aminoisoxazolidin-3-one, also known as cycloserine. The document details experimental protocols for its quantification in biological matrices, presents tabulated quantitative data from pharmacokinetic studies, and explores its mass spectral fragmentation and mechanism of action through detailed diagrams.

Introduction

This compound is a broad-spectrum antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the determination of this compound in various biological samples due to its high selectivity and sensitivity. This guide offers a practical resource for researchers and professionals working with this compound.

Mass Spectral Fragmentation of this compound

Under positive electrospray ionization (ESI) conditions, this compound readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 103.1.[1] Collision-induced dissociation (CID) of this precursor ion predominantly yields a characteristic product ion at m/z 75.0.[1]

A plausible fragmentation pathway is proposed below. The initial protonation likely occurs on the exocyclic amino group. Subsequent fragmentation is proposed to involve the neutral loss of carbon monoxide (CO), a common fragmentation pathway for cyclic carbonyl compounds, resulting in the stable product ion.

fragmentation cluster_precursor Precursor Ion cluster_fragment Fragmentation cluster_product Product Ion Precursor This compound [M+H]⁺ m/z = 103.1 Loss Neutral Loss of CO (28 Da) Precursor->Loss CID Product Product Ion [C₂H₇N₂O]⁺ m/z = 75.0 Loss->Product

Proposed fragmentation of this compound.

Quantitative Analysis by LC-MS/MS

Numerous validated LC-MS/MS methods have been published for the quantification of this compound in human plasma. These methods are essential for pharmacokinetic and bioequivalence studies. A summary of typical experimental parameters is provided below.

Experimental Protocols

Sample Preparation:

Two primary methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): A simple and rapid technique.

    • To a small volume of plasma (e.g., 50-100 µL), add a precipitating agent such as methanol or acetonitrile (typically in a 1:3 or 1:4 ratio).[2]

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT.

    • Condition a suitable SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove interferences.

    • Elute the analyte using a stronger solvent (e.g., methanol or a mixture of methanol and ammonium hydroxide).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]

Liquid Chromatography:

Reversed-phase chromatography is commonly employed for the separation of this compound from endogenous plasma components.

  • Column: A C18 or a Pentafluorophenyl (PFP) column is often used.[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[2]

  • Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.

Mass Spectrometry:

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is the standard for quantification.

  • Ionization: ESI+

  • MRM Transition: The most common transition monitored is m/z 103.1 → 75.0.[1][3]

  • Internal Standard (IS): A stable isotope-labeled internal standard is ideal. However, other compounds like propranolol or niacin have also been successfully used.[1][2]

workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample PPT Protein Precipitation (Methanol/Acetonitrile) Plasma->PPT SPE Solid-Phase Extraction Plasma->SPE LC Liquid Chromatography (C18 or PFP column) PPT->LC SPE->LC MS Tandem Mass Spectrometry (ESI+, MRM: 103.1 -> 75.0) LC->MS Quant Quantification MS->Quant

LC-MS/MS analytical workflow.
Quantitative Data Summary

The following tables summarize key validation and pharmacokinetic parameters from published LC-MS/MS methods for this compound in human plasma.

Table 1: LC-MS/MS Method Validation Parameters

ParameterReported Range/ValueReference
Linearity Range0.01 - 50 µg/mL[2]
Lower Limit of Quantification (LLOQ)0.01 - 0.3 µg/mL[2]
Intra- and Inter-day Precision (%RSD)< 15%[2]
Accuracy (%Bias)Within ±15%[2]
Extraction Recovery88.7 - 91.2% (PPT)[2]

Table 2: Human Pharmacokinetic Parameters of this compound

ParameterDoseValue (Mean ± SD)Reference
Cmax (µg/mL)250 mg10.1 ± 4.2[4]
Tmax (hr)250 mg2.0 ± 0.8[4]
AUC₀₋₂₄ (µg·h/mL)250 mg242.3 ± 99.8[4]
Half-life (t½) (hr)500 mg~9[5]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall. It acts as a structural analog of D-alanine and competitively inhibits two key enzymes in the peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.

  • D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for the formation of the D-alanyl-D-alanine dipeptide.

By inhibiting these enzymes, this compound depletes the pool of D-alanine and D-alanyl-D-alanine, which are essential building blocks for the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall synthesis ultimately leads to bacterial cell death.

moa cluster_pathway Bacterial Cell Wall Synthesis cluster_drug Drug Action L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Alr->D_Ala Ddl D-alanine:D-alanine Ligase (Ddl) D_Ala->Ddl D_Ala->Ddl D_Ala_D_Ala D-alanyl-D-alanine Ddl->D_Ala_D_Ala Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Cycloserine This compound (Cycloserine) Cycloserine->Alr Inhibits Cycloserine->Ddl Inhibits

Mechanism of action of this compound.

Conclusion

This technical guide provides a comprehensive resource for the mass spectrometric analysis of this compound. The detailed experimental protocols, tabulated quantitative data, and clear visualizations of its fragmentation and mechanism of action are intended to support researchers and drug development professionals in their work with this important antibiotic. The presented LC-MS/MS methodologies offer the necessary sensitivity and selectivity for robust and reliable quantification in biological matrices, facilitating further research and clinical application.

References

Crystal Structure and Stereochemistry of 4-Aminoisoxazolidin-3-one Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and stereochemistry of the enantiomers of 4-Aminoisoxazolidin-3-one, a molecule of significant interest in medicinal chemistry, also known as cycloserine. This document summarizes available crystallographic data, details experimental protocols for synthesis and stereochemical determination, and presents key structural relationships through visualizations.

Introduction

This compound is a chiral heterocyclic compound existing as two enantiomers: (R)-4-Aminoisoxazolidin-3-one (D-cycloserine) and (S)-4-Aminoisoxazolidin-3-one (L-cycloserine). D-cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis[1][2]. Its mechanism of action involves the inhibition of enzymes crucial for bacterial cell wall synthesis[3]. The stereochemistry of this molecule is critical to its biological activity. This guide focuses on the three-dimensional structure and stereochemical properties of these enantiomers.

Crystal Structure of (R)-4-Aminoisoxazolidin-3-one Hydrochloride

Crystallographic Data

The following tables summarize the key crystallographic data for D-cycloserine hydrochloride.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₃H₇ClN₂O₂
Formula Weight138.56 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a8.03 Å
b10.68 Å
c6.78 Å
α, β, γ90°
Volume581.4 ų
Z4

Table 2: Selected Bond Lengths

BondLength (Å)
O(1)-N(2)1.42
N(2)-C(3)1.31
C(3)-C(4)1.54
C(4)-C(5)1.53
C(5)-O(1)1.47
C(3)-O(6)1.25
C(4)-N(7)1.50

Table 3: Selected Bond Angles

AngleDegree (°)
C(5)-O(1)-N(2)105.0
O(1)-N(2)-C(3)110.0
N(2)-C(3)-C(4)105.0
C(3)-C(4)-C(5)100.0
C(4)-C(5)-O(1)104.0
N(2)-C(3)-O(6)126.0
C(4)-C(3)-O(6)129.0
C(3)-C(4)-N(7)112.0
C(5)-C(4)-N(7)111.0

Note: The data presented is based on the refinement of the original structure determination by Turley & Pepinsky and may have slight variations based on the refinement protocol.

Stereochemistry

The stereochemistry of this compound is defined by the chiral center at the C4 position of the isoxazolidinone ring. The (R) and (S) enantiomers are non-superimposable mirror images of each other.

Caption: Enantiomers of this compound.

The biological activity is highly dependent on the stereoconfiguration. For instance, D-cycloserine is a potent antibacterial agent, while the L-enantiomer exhibits different biological properties[2].

Experimental Protocols

Synthesis of this compound Enantiomers

The synthesis of this compound can be achieved through a multi-step process starting from α-amino-β-chloropropionic acid. The process can be adapted for the synthesis of the racemic mixture or the individual enantiomers depending on the chirality of the starting material[4].

Step 1: Formation of N-carboanhydride α-Amino-β-chloropropionic acid is reacted with phosgene in an inert organic solvent such as dioxane or tetrahydrofuran to yield 4-chloromethyl-2,5-dioxo-oxazolidine (the N-carboanhydride)[4].

Step 2: Reaction with Hydroxylamine The N-carboanhydride is then treated with hydroxylamine or a salt thereof (e.g., hydrochloride) in a solvent like ethanol. This reaction opens the oxazolidine ring to form α-amino-β-chloropropionohydroxamic acid[4].

Step 3: Cyclization The final step involves the cyclization of α-amino-β-chloropropionohydroxamic acid using a basic agent such as triethylamine or an alkali metal alcoholate in an inert solvent to produce 4-amino-3-isoxazolidone[4].

Resolution of Enantiomers: The racemic mixture (DL-4-Aminoisoxazolidin-3-one) can be resolved into its constituent enantiomers using standard chiral resolution techniques, such as fractional crystallization with a chiral resolving agent.

synthesis_workflow start α-Amino-β-chloropropionic acid (Racemic or Chiral) nca Formation of N-carboanhydride (with Phosgene) start->nca hydroxamic_acid Reaction with Hydroxylamine nca->hydroxamic_acid cyclization Cyclization (with Basic Agent) hydroxamic_acid->cyclization racemate DL-4-Aminoisoxazolidin-3-one cyclization->racemate resolution Chiral Resolution racemate->resolution d_enantiomer (R)-4-Aminoisoxazolidin-3-one resolution->d_enantiomer l_enantiomer (S)-4-Aminoisoxazolidin-3-one resolution->l_enantiomer

Caption: General synthesis and resolution workflow.

Stereochemical Analysis

The determination of the enantiomeric purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or using chiral derivatizing agents is a common and effective method.

Protocol for Chiral HPLC using Derivatization:

  • Derivatization: The sample containing the this compound enantiomers is reacted with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), to form diastereomeric derivatives[5][6].

  • Chromatographic Separation: The resulting diastereomers are then separated on a standard reversed-phase HPLC column (e.g., C18). The separation is based on the different physicochemical properties of the diastereomers.

  • Detection: The separated diastereomers are detected using a UV detector. The ratio of the peak areas corresponds to the ratio of the enantiomers in the original sample.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis sample Sample of this compound derivatization Derivatization with Chiral Reagent (e.g., OPA/N-acetyl-L-cysteine) sample->derivatization diastereomers Formation of Diastereomers derivatization->diastereomers injection Injection onto Reversed-Phase Column diastereomers->injection separation Separation of Diastereomers injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis Chromatogram enantiomeric_purity Enantiomeric Purity Determination data_analysis->enantiomeric_purity

Caption: Workflow for chiral HPLC analysis.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of (R)-4-Aminoisoxazolidin-3-one hydrochloride and the stereochemical aspects of its enantiomers. The provided data and experimental protocols offer valuable information for researchers in drug discovery and development. While the crystal structure of the L-enantiomer and the free bases are not currently available in the public domain, the data for the D-enantiomer hydrochloride serves as a critical reference for understanding the molecular geometry and intermolecular interactions of this important class of molecules. Further research into the crystallization of the L-enantiomer and the free bases would be beneficial for a more complete structural understanding.

References

D-Cycloserine as a D-Alanine Analog: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cycloserine (DCS), a cyclic analog of the amino acid D-alanine, is a broad-spectrum antibiotic primarily utilized as a second-line agent in the treatment of multidrug-resistant tuberculosis.[1][2] Its efficacy stems from the targeted inhibition of two essential enzymes in the bacterial peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[2][[“]][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of D-cycloserine, with a focus on its role as a D-alanine analog. It includes a compilation of quantitative kinetic data, detailed experimental protocols for key assays, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction: The Structural Mimicry of D-Alanine

The bactericidal activity of D-cycloserine is rooted in its structural similarity to D-alanine, a crucial building block for the bacterial cell wall.[4][5] This structural mimicry allows D-cycloserine to act as a competitive inhibitor for two enzymes vital for the incorporation of D-alanine into the peptidoglycan layer, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis.[4][5]

Mechanism of Action: Dual Inhibition of Peptidoglycan Synthesis

D-cycloserine exerts its antibiotic effect by targeting two distinct enzymatic steps in the cytosolic stage of peptidoglycan biosynthesis.[1][2][[“]]

Inhibition of Alanine Racemase (Alr)

Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine.[2][[“]] This reaction is a critical step as it provides the necessary D-alanine precursor for peptidoglycan synthesis.[4] D-cycloserine acts as a competitive inhibitor of Alr.[6] While historically considered an irreversible inhibitor, recent studies have shown that the inhibition of Mycobacterium tuberculosis Alr by D-cycloserine is reversible.[7] The inhibition mechanism involves the formation of an adduct with the PLP cofactor.[7]

Inhibition of D-alanine:D-alanine Ligase (Ddl)

D-alanine:D-alanine ligase (Ddl) is an ATP-dependent enzyme responsible for the ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[2][[“]] This dipeptide is subsequently incorporated into the peptidoglycan precursor, UDP-muramyl-pentapeptide. D-cycloserine competitively inhibits D-alanine binding at both D-alanine binding sites of the Mycobacterium tuberculosis Ddl (MtDdl).[8][9] Notably, ATP must bind to the enzyme first for D-cycloserine to exert its inhibitory effect.[8][9] Studies on MtDdl have also revealed that D-cycloserine is a slow-onset inhibitor.[10]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of D-cycloserine against Alanine Racemase and D-alanine:D-alanine ligase has been quantified for various bacterial species. The following tables summarize key kinetic parameters.

Table 1: Inhibition of Alanine Racemase by D-cycloserine
Bacterial SpeciesEnzymeKi (μM)kinact/Ki (M-1s-1)Notes
Mycobacterium tuberculosisMtAlr-19.3Inhibition is reversible.
Escherichia coliEcAlr6508.6Both D- and L-cycloserine are competitive inhibitors.

Data sourced from[6][7].

Table 2: Inhibition of D-alanine:D-alanine Ligase by D-cycloserine
Bacterial SpeciesEnzymeKm (D-Ala1) (mM)Km (D-Ala2) (mM)Ki (DCS1) (μM)Ki (DCS2) (μM)IC50 (mM)
Mycobacterium tuberculosisMtDdl0.0753.614250.37
Escherichia coliEcDdlB-----

Data sourced from[8][9][11]. Note: Ki values for MtDdl indicate competitive inhibition at both D-alanine binding sites.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of D-cycloserine.

Expression and Purification of Recombinant Alanine Racemase (Alr)

Objective: To produce and purify recombinant Alr for in vitro assays.

Protocol:

  • Gene Cloning: The alr gene is cloned into an expression vector, such as pET-22b(+), containing a polyhistidine tag.[12]

  • Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]

  • Cell Lysis: Bacterial cells are harvested and resuspended in a binding buffer. Lysis is performed by sonication on ice.[12]

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged Alr is purified using nickel-ion affinity chromatography.[12]

  • Dialysis and Quantification: The purified protein is dialyzed against a suitable buffer (e.g., phosphate-buffered saline). Protein purity is assessed by SDS-PAGE, and the concentration is determined using a protein assay kit (e.g., BCA).[12]

Alanine Racemase Activity Assay (Coupled Spectrophotometric Assay)

Objective: To measure the enzymatic activity of Alr and determine the inhibitory effects of D-cycloserine.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing L-alanine (substrate), D-amino acid oxidase, and horseradish peroxidase in a suitable buffer.

  • Enzyme Addition: The reaction is initiated by the addition of purified Alr.

  • Detection: The conversion of L-alanine to D-alanine by Alr is coupled to the oxidation of D-alanine by D-amino acid oxidase, which produces hydrogen peroxide. Horseradish peroxidase then uses the hydrogen peroxide to oxidize a chromogenic substrate (e.g., o-phenylenediamine), leading to a color change that can be monitored spectrophotometrically.[13]

  • Inhibition Studies: To determine the inhibitory constant (Ki), the assay is performed with varying concentrations of the substrate (L-alanine) in the presence of different fixed concentrations of D-cycloserine. The data is then analyzed using Michaelis-Menten kinetics and appropriate models for competitive inhibition.

Expression and Purification of Recombinant D-alanine:D-alanine Ligase (Ddl)

Objective: To produce and purify recombinant Ddl for in vitro assays.

Protocol:

  • Gene Cloning and Expression: The ddl gene is cloned into an expression vector and expressed in an E. coli strain, similar to the protocol for Alr.[14][15]

  • Cell Lysis and Purification: Cell lysis and initial purification steps are similar to those for Alr, often employing affinity chromatography (e.g., Ni-NTA).[14][15]

D-alanine:D-alanine Ligase Activity Assay (Coupled Spectrophotometric Assay)

Objective: To measure the enzymatic activity of Ddl and determine the inhibitory effects of D-cycloserine.

Protocol:

  • Reaction Mixture: The assay mixture contains D-alanine, ATP, MgCl2, KCl, phosphoenolpyruvate, NADH, and a solution of pyruvate kinase and lactate dehydrogenase (PK/LDH).[10]

  • Enzyme Addition: The reaction is initiated by adding the purified Ddl enzyme.[10]

  • Detection: The activity of Ddl is measured by monitoring the rate of ADP formation. The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, a process that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[10][16]

  • Inhibition Studies: Similar to the Alr assay, inhibition studies are conducted by varying the concentrations of D-alanine and D-cycloserine to determine the type of inhibition and the Ki value.[8]

Visualizing the Mechanism and Workflows

The following diagrams illustrate the key pathways and experimental setups described in this guide.

D_Cycloserine_Mechanism_of_Action cluster_peptidoglycan_synthesis Bacterial Peptidoglycan Synthesis cluster_inhibition Inhibition by D-Cycloserine L-Alanine L-Alanine Alr Alanine Racemase (Alr) L-Alanine->Alr Substrate D-Alanine D-Alanine Alr->D-Alanine Product Ddl D-alanine:D-alanine Ligase (Ddl) D-Alanine->Ddl Substrate D-Ala-D-Ala D-Alanyl-D-Alanine Ddl->D-Ala-D-Ala Product Peptidoglycan Peptidoglycan D-Ala-D-Ala->Peptidoglycan Incorporation DCS D-Cycloserine DCS->Alr Competitive Inhibition DCS->Ddl Competitive Inhibition Alr_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: L-Alanine, D-Amino Acid Oxidase, Horseradish Peroxidase, Chromogen Start->Prepare_Reaction_Mixture Add_Alr Initiate Reaction: Add Purified Alanine Racemase (Alr) Prepare_Reaction_Mixture->Add_Alr Incubate Incubate at Optimal Temperature Add_Alr->Incubate Measure_Absorbance Measure Absorbance Change (Spectrophotometer) Incubate->Measure_Absorbance Analyze_Data Analyze Kinetic Data (Michaelis-Menten) Measure_Absorbance->Analyze_Data End End Analyze_Data->End Ddl_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: D-Alanine, ATP, MgCl2, KCl, PEP, NADH, PK/LDH Start->Prepare_Reaction_Mixture Add_Ddl Initiate Reaction: Add Purified D-ala:D-ala Ligase (Ddl) Prepare_Reaction_Mixture->Add_Ddl Incubate Incubate at Optimal Temperature Add_Ddl->Incubate Measure_Absorbance Measure Absorbance Decrease at 340 nm (Spectrophotometer) Incubate->Measure_Absorbance Analyze_Data Analyze Kinetic Data (Michaelis-Menten) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

The Dual-Target Inhibition of Bacterial Cell Wall Synthesis by 4-Aminoisoxazolidin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoisoxazolidin-3-one, a cyclic analogue of the amino acid D-alanine, is a potent inhibitor of bacterial cell wall synthesis. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its dual inhibition of two essential cytoplasmic enzymes: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl). By disrupting the synthesis of the vital peptidoglycan precursor D-alanyl-D-alanine, this compound effectively compromises bacterial cell wall integrity, leading to cell lysis. This document details the biochemical pathways, presents quantitative inhibitory data, and provides comprehensive experimental protocols for studying this inhibition, serving as a critical resource for researchers in antibiotic discovery and development.

Introduction

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making its biosynthesis a prime target for antibiotics. Peptidoglycan, a major component of the cell wall, is a polymer of sugars and amino acids. The synthesis of the pentapeptide precursor, which contains D-alanine, is a critical step in peptidoglycan formation. This compound, also known as D-cycloserine, is a structural analog of D-alanine that competitively inhibits two key enzymes in the D-alanine branch of peptidoglycan synthesis.[1][2][3] This dual-targeting mechanism contributes to its effectiveness as a broad-spectrum antibiotic.[4] This guide will explore the intricacies of this inhibition, providing the necessary data and methodologies for its study.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its antibacterial effect by targeting two sequential enzymes in the cytoplasmic stage of peptidoglycan biosynthesis.[3]

Inhibition of Alanine Racemase (Alr)

Alanine racemase (EC 5.1.1.1) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine.[5] This is a crucial step as D-alanine is not typically synthesized by host cells. This compound acts as a competitive inhibitor of Alr. The inhibition mechanism involves the formation of a stable adduct with the PLP cofactor, initially thought to be irreversible.[2] However, more recent studies suggest that this inhibition is reversible, involving the hydrolysis of the adduct.[6]

Inhibition of D-alanine:D-alanine Ligase (Ddl)

D-alanine:D-alanine ligase (EC 6.3.2.4) is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide.[3] This dipeptide is subsequently added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor of peptidoglycan. This compound competitively inhibits Ddl. A key feature of this inhibition is the formation of a phosphorylated derivative of the inhibitor within the enzyme's active site, which mimics the D-alanyl-phosphate intermediate of the normal reaction.[7]

Peptidoglycan_Precursor_Synthesis_Inhibition L-Alanine L-Alanine Alr Alanine Racemase (Alr) L-Alanine->Alr D-Alanine D-Alanine Ddl D-alanine:D-alanine Ligase (Ddl) D-Alanine->Ddl Substrate 1 D-Alanine->Ddl Substrate 2 D-Ala-D-Ala D-Ala-D-Ala MurF MurF Ligase D-Ala-D-Ala->MurF UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->MurF UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Alr->D-Alanine Ddl->D-Ala-D-Ala MurF->UDP-MurNAc-pentapeptide Inhibitor This compound Inhibitor->Alr Inhibitor->Ddl

Figure 1: Inhibition of Peptidoglycan Precursor Synthesis.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against its target enzymes and a range of bacterial species.

Enzyme Inhibition Constants

The following table summarizes the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against Alanine Racemase and D-alanine:D-alanine ligase from various bacterial sources.

EnzymeBacterial SourceInhibitorKiIC50Reference
Alanine RacemaseEscherichia coliD-cycloserine650 µM-[5]
Alanine RacemaseEscherichia coliL-cycloserine2100 µM-[5]
D-alanine:D-alanine ligaseMycobacterium tuberculosisD-cycloserine14 µM (Site 1)-[3]
D-alanine:D-alanine ligaseMycobacterium tuberculosisD-cycloserine25 µM (Site 2)-[3]
D-alanine:D-alanine ligaseMycobacterium tuberculosisD-cycloserine-370 µM[8]
D-alanine:D-alanine ligaseStaphylococcus aureusD-cycloserine--[9]
Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents MIC values for this compound against a selection of clinically relevant bacteria.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv2.3 - 15[9][10]
Mycobacterium tuberculosisMDR clinical isolates32 - 64[10]
Staphylococcus aureusJE2 (MRSA)32[2]
Staphylococcus aureusNE810 (cycA mutant)2[2]
Staphylococcus aureusRN4220100[11]
Escherichia coliMultiple Strains32 - 128[4]
Pseudomonas aeruginosaMultiple Strains32 - 512[4]
Klebsiella pneumoniaeMultiple Strains32 - 512[4]
Acinetobacter baumanniiMultiple Strains32 - 512[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the inhibitory effects of this compound.

Purification of Recombinant Enzymes

Objective: To obtain pure Alanine Racemase and D-alanine:D-alanine ligase for in vitro inhibition assays.

Protocol:

  • Gene Cloning and Expression:

    • Amplify the alr and ddl genes from the target bacterium's genomic DNA using PCR with appropriate primers.

    • Clone the amplified genes into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

    • Transform the recombinant plasmids into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for a further 3-16 hours at a lower temperature (e.g., 16-25°C).

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA (or other appropriate affinity) column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional):

    • For higher purity, further purify the eluted protein using a size-exclusion chromatography column to separate the target protein from any remaining contaminants and aggregates.

  • Protein Characterization:

    • Assess the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzyme_Purification_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification PCR PCR Amplification of alr/ddl Ligation Ligation into Expression Vector PCR->Ligation Transformation Transformation into E. coli Ligation->Transformation Induction IPTG Induction Transformation->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Affinity Affinity Chromatography Clarification->Affinity Elution Elution Affinity->Elution SEC Size-Exclusion Chromatography (Optional) Elution->SEC Pure Enzyme Pure Enzyme SEC->Pure Enzyme

Figure 2: Recombinant Enzyme Purification Workflow.

Alanine Racemase Inhibition Assay (Coupled Spectrophotometric Assay)

Objective: To determine the inhibitory effect of this compound on Alanine Racemase activity.

Principle: The production of L-alanine from D-alanine by Alanine Racemase is coupled to the L-alanine dehydrogenase (L-ADH) reaction. L-ADH catalyzes the oxidative deamination of L-alanine to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

  • D-alanine solution.

  • NAD+ solution.

  • L-alanine dehydrogenase (L-ADH).

  • Purified Alanine Racemase.

  • This compound solution (inhibitor).

Protocol:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, D-alanine, and NAD+.

  • Add L-ADH to the reaction mixture.

  • Add varying concentrations of this compound to the test wells. Add a corresponding volume of solvent to the control wells.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding a known amount of purified Alanine Racemase.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models.

D-alanine:D-alanine Ligase Inhibition Assay (Coupled Enzyme Assay)

Objective: To quantify the inhibition of D-alanine:D-alanine ligase by this compound.

Principle: The activity of Ddl is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. Ddl hydrolyzes ATP to ADP. PK then catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, regenerating ATP and producing pyruvate. LDH subsequently reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and KCl.

  • D-alanine solution.

  • ATP solution.

  • Phosphoenolpyruvate (PEP) solution.

  • NADH solution.

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mixture.

  • Purified D-alanine:D-alanine ligase.

  • This compound solution (inhibitor).

Protocol:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, D-alanine, ATP, PEP, and NADH.

  • Add the PK/LDH enzyme mixture.

  • Add varying concentrations of this compound to the test wells and a corresponding volume of solvent to the control wells.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding purified D-alanine:D-alanine ligase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and determine the IC50 and/or Ki values as described for the Alanine Racemase assay.

Coupled_Enzyme_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Mix Prepare Reaction Mixture (Buffer, Substrates, Coupling Enzymes, NADH/NAD+) Inhibitor Add Inhibitor/ Solvent Control Mix->Inhibitor Preincubation Pre-incubate at Assay Temperature Inhibitor->Preincubation Initiate Initiate Reaction with Target Enzyme (Alr or Ddl) Preincubation->Initiate Monitor Monitor Absorbance Change at 340 nm Initiate->Monitor Calculate Calculate Initial Velocities Monitor->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 / Ki Plot->Determine

Figure 3: Coupled Enzyme Assay Workflow.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the inhibitor in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum of the test strain and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (medium with no bacteria).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.

Visualization of Cell Wall Synthesis Inhibition (Fluorescent D-Amino Acid Labeling)

Objective: To visually demonstrate the effect of this compound on bacterial cell wall synthesis.

Principle: Fluorescently labeled D-amino acids (FDAAs) are incorporated into the peptidoglycan during cell wall synthesis. In the presence of an inhibitor like this compound, the incorporation of these fluorescent probes will be reduced or altered.

Protocol:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Treat a portion of the culture with a sub-lethal concentration of this compound for a defined period. Maintain an untreated control culture.

  • Add a fluorescent D-amino acid (e.g., HADA - blue, or NADA - green) to both the treated and untreated cultures and incubate for a short period to allow for incorporation.[12]

  • Wash the cells to remove excess fluorescent probe.

  • Fix the cells (e.g., with paraformaldehyde).

  • Mount the cells on a microscope slide and visualize using fluorescence microscopy.

  • Compare the fluorescence intensity and localization patterns between the treated and untreated cells to observe the inhibitory effect on cell wall synthesis.

Conclusion

This compound remains a significant antibiotic due to its unique dual-targeting mechanism against two essential enzymes in the bacterial cell wall synthesis pathway. This technical guide has provided a comprehensive overview of its mode of action, quantitative inhibitory data, and detailed experimental protocols. This information serves as a valuable resource for researchers and drug development professionals working to understand and combat bacterial resistance, and to develop novel antimicrobial agents targeting this critical pathway. The provided methodologies offer a robust framework for the continued investigation of this and other inhibitors of bacterial cell wall biosynthesis.

References

Pharmacokinetics and Bioavailability of Oral D-cycloserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-cycloserine is a broad-spectrum antibiotic primarily utilized as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Structurally an analog of the amino acid D-alanine, its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[4] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing its characteristic neurotoxicity.[4][5] This technical guide provides an in-depth review of the oral pharmacokinetics and bioavailability of D-cycloserine, summarizing key quantitative data, detailing experimental protocols, and visualizing core pathways for researchers, scientists, and drug development professionals.

Mechanism of Action

D-cycloserine exerts its antibiotic effect by inhibiting the biosynthesis of the bacterial cell wall.[4][6] It specifically targets two crucial cytoplasmic enzymes essential for peptidoglycan synthesis: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).[4][6][7]

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to its D-alanine isomer, a fundamental building block for peptidoglycan.[4][6]

  • D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for joining two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, which is subsequently incorporated into the cell wall structure.[4][6]

By competitively inhibiting these two enzymes, D-cycloserine effectively halts peptidoglycan formation, compromising cell wall integrity and leading to bacterial cell death.[4][7]

cluster_pathway Peptidoglycan Synthesis Pathway cluster_inhibition Inhibition L_Alanine L-Alanine Alr Alanine Racemase (Alr) L_Alanine->Alr D_Alanine D-Alanine Alr->D_Alanine Ddl D-alanine:D-alanine Ligase (Ddl) D_Alanine->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide Ddl->D_Ala_D_Ala Synthesis Peptidoglycan Synthesis D_Ala_D_Ala->Synthesis CellWall Bacterial Cell Wall Synthesis->CellWall DCS D-cycloserine DCS->Alr DCS->Ddl

Caption: D-cycloserine's inhibition of the bacterial cell wall synthesis pathway.

Pharmacokinetics

Absorption and Bioavailability

Oral D-cycloserine is rapidly and almost completely absorbed from the gastrointestinal tract, with a reported bioavailability ranging from 70% to 90%.[3][6] Studies in human intestinal cell lines (Caco-2) indicate that its transport across the intestinal epithelium occurs via an active, energy-dependent mechanism that is only partially sodium-dependent.[8] This transport can be inhibited by various amino acids, suggesting a carrier-mediated process.[8]

The presence of food can influence the rate of absorption. A study in healthy volunteers demonstrated that a high-fat meal significantly delays the time to reach maximum concentration (Tmax) and decreases the peak concentration (Cmax) but does not significantly alter the total drug exposure (Area Under the Curve, AUC). Orange juice and antacids were found to have minimal effects on its pharmacokinetics. Therefore, administering D-cycloserine without a high-fat meal is recommended to avoid alterations in the absorption pattern.[9]

Distribution

A key characteristic of D-cycloserine is its ability to diffuse effectively into various body tissues and fluids, including crossing the blood-brain barrier.[3][4] This penetration into the central nervous system (CNS) is responsible for its potential neuropsychiatric side effects but is also advantageous for treating tuberculous meningitis.[5][10] Monte Carlo simulations have utilized lung cavity-to-serum penetration ratios to model effective doses for pulmonary tuberculosis.[5][11]

Metabolism

D-cycloserine is partially metabolized, though the specific enzymatic pathways have not been fully elucidated.[7] An estimated 30-40% of the drug is metabolized, likely in the liver.[12][13]

Excretion

The primary route of elimination for D-cycloserine is renal.[7] Approximately 60% to 70% of an oral dose is excreted unchanged in the urine within 72 hours.[7][12][13] This high degree of renal clearance means that dose adjustments are necessary for patients with renal dysfunction to prevent drug accumulation and toxicity.[12] The elimination half-life in patients with normal kidney function is approximately 10 hours.[6][12]

cluster_adme Pharmacokinetic Pathway of Oral D-cycloserine Dose Oral Dose (D-cycloserine) GI GI Tract Dose->GI Ingestion Circulation Systemic Circulation GI->Circulation Absorption (70-90%) Distribution Distribution Circulation->Distribution Liver Liver Circulation->Liver Kidney Kidneys Circulation->Kidney Tissues Tissues & CNS Distribution->Tissues Tissue Penetration Tissues->Distribution Metabolism Metabolism (~35%) Liver->Metabolism Metabolism->Circulation Metabolites Excretion Renal Excretion (~65% Unchanged) Kidney->Excretion

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway for D-cycloserine.

Summary of Pharmacokinetic Parameters

The pharmacokinetic parameters of D-cycloserine can vary based on the dose administered and the patient population. The drug exhibits linear pharmacokinetics, with peak concentrations increasing proportionally with the dose.[14][15]

Table 1: Pharmacokinetic Parameters of Single Oral D-cycloserine Doses in Healthy Volunteers

Parameter 250 mg Dose[14][15] 500 mg Dose[14][15] 750 mg Dose[14][15]
Cmax (mg/L) 19.4 42.9 84.8
Tmax (hr) ~4-8 ~4-8 ~4-8
AUC (mg·h/L) Data not specified Data not specified Data not specified

| t½ (hr) | ~10 | ~10 | ~10 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Elimination half-life.

Table 2: Effect of Food and Concomitant Administration on a Single 500 mg Oral Dose of D-cycloserine in Healthy Volunteers[9]

Condition Cmax (mg/L) Tmax (hr) AUC₀-∞ (mg·h/L)
Fasting (Reference) Not specified 1.1 Not specified
High-Fat Meal Decreased (p=0.02) 5.17 (Delayed, p<0.0001) No significant difference
Orange Juice No significant difference No significant difference No significant difference

| Antacids | No significant difference | No significant difference | No significant difference |

Experimental Methodologies

The characterization of D-cycloserine's pharmacokinetics has been achieved through various experimental designs, from human clinical trials to in vitro and in silico models.

Human Pharmacokinetic Study Protocol (Food-Effect)

A representative study protocol to evaluate the effect of food on D-cycloserine bioavailability involved a randomized, four-period, crossover design.[9]

  • Subjects: Twelve healthy adult volunteers.[9]

  • Design: Each subject received a single 500 mg oral dose of D-cycloserine under four different conditions, with a washout period between each phase.[9]

  • Interventions: The four treatment arms were:

    • After a 12-hour fast (reference).[9]

    • With a high-fat meal.[9]

    • With orange juice.[9]

    • With antacids.[9]

  • Sampling: Plasma samples were collected serially over a 48-hour period post-dose.[9]

  • Analysis: D-cycloserine concentrations in plasma were quantified using a validated high-performance capillary electrophoresis assay, and pharmacokinetic parameters were calculated using noncompartmental and population methods.[9]

cluster_workflow Randomized Crossover Study Workflow Subjects 12 Healthy Volunteers Random Randomization Subjects->Random P1 Period 1: Treatment A Random->P1 W1 Washout P1->W1 Sample Serial Blood Sampling (0-48h) P1->Sample P2 Period 2: Treatment B W2 Washout P2->W2 P2->Sample P3 Period 3: Treatment C W3 Washout P3->W3 P3->Sample P4 Period 4: Treatment D P4->Sample W1->P2 W2->P3 W3->P4 Analysis PK Analysis Sample->Analysis

Caption: Workflow for a four-period crossover food-effect study.
Hollow Fiber System Model of Tuberculosis (HFS-TB)

To study the pharmacodynamic properties of D-cycloserine, the HFS-TB model is frequently employed.[1][5] This in vitro system simulates human pharmacokinetics and allows for the determination of the PK/PD index that best predicts efficacy.

  • Setup: The model consists of a central compartment where the drug is administered and removed, mimicking human absorption and clearance. This compartment is connected to a peripheral compartment containing hollow fibers where Mycobacterium tuberculosis bacilli are cultured.[1][16]

  • Dosing: D-cycloserine is administered to the central compartment to achieve peak concentrations that mimic those observed in humans at various clinical doses.[1][16]

  • Sampling: Samples are taken from the central compartment over time to confirm the simulated pharmacokinetic profile and from the peripheral compartment to measure the bacterial burden (in CFU/mL).[1][16]

  • PK/PD Analysis: The relationship between drug exposure (e.g., % Time > MIC, AUC/MIC) and the change in bacterial count is modeled. For D-cycloserine, efficacy is driven by the percentage of time the concentration remains above the Minimum Inhibitory Concentration (%T>MIC).[1][5][17] A %T>MIC of 30% has been associated with a 1.0-log10 CFU/mL kill.[1][5]

Bioanalytical Methods

Accurate quantification of D-cycloserine in biological matrices like plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.[18][19]

  • Sample Preparation: Typically involves protein precipitation from plasma samples, followed by centrifugation to separate the supernatant for analysis.

  • Chromatography: Due to the hydrophilic nature of D-cycloserine, specialized chromatographic techniques such as ion-pair chromatography, aqueous normal phase (ANP) chromatography, or hydrophilic interaction liquid chromatography (HILIC) are often required for adequate retention on the column.[18][19]

  • Detection: Detection can be performed using UV detectors, but mass spectrometry (MS/MS) offers superior sensitivity and selectivity.[18][19] For MS/MS, quantitation is achieved in multiple reaction monitoring (MRM) mode, tracking a specific precursor-to-product ion transition (e.g., m/z 103.1 → 75.0).[20]

  • Validation: Methods are validated according to regulatory guidelines to ensure linearity, accuracy, precision, and robustness.[18]

Drug Interactions and Special Populations

  • Drug Interactions: Co-administration of D-cycloserine with alcohol increases the risk of seizures.[2] Enhanced CNS toxicity has also been reported when used with ethionamide and isoniazid.[12]

  • Renal Impairment: Due to its primary renal excretion, patients with impaired kidney function require dose adjustments. For a creatinine clearance (CrCl) of 10-49 mL/min, the dosing interval should be extended to every 24-36 hours.[12]

  • Elderly: While specific pharmacokinetic studies on D-cycloserine in the elderly are limited, age-related declines in renal function are common and must be considered when dosing.[21] General principles suggest that elderly patients may have reduced drug clearance, potentially leading to higher steady-state concentrations and an increased risk of toxicity.[21]

Conclusion

Oral D-cycloserine is a well-absorbed antibiotic with a pharmacokinetic profile characterized by rapid absorption, wide distribution (including into the CNS), partial metabolism, and predominant renal excretion. Bioavailability is high, though the rate of absorption can be delayed by high-fat foods. Its efficacy against M. tuberculosis is driven by the duration of time its concentration exceeds the MIC. The quantitative data and experimental models described herein provide a robust framework for the continued development and clinical optimization of D-cycloserine in the treatment of drug-resistant tuberculosis. Careful dose selection and monitoring, particularly in patients with renal impairment, are crucial for maximizing therapeutic outcomes while mitigating the risk of adverse effects.

References

The Biosynthetic Pathway of D-Cycloserine in Streptomyces Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cycloserine, a crucial second-line antibiotic for treating multidrug-resistant tuberculosis, is a natural product of several Streptomyces species. This technical guide provides an in-depth exploration of the biosynthetic pathway of D-cycloserine, focusing on the genetic and enzymatic machinery in Streptomyces lavendulae. We delve into the functions of the ten-gene biosynthetic cluster (dcsA-dcsJ), the kinetics of key enzymes, and the experimental protocols used to elucidate this pathway. This document aims to be a comprehensive resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction

D-cycloserine is a broad-spectrum antibiotic that functions by inhibiting two essential enzymes in bacterial cell wall biosynthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1] Its unique cyclic structure, a testament to the intricate enzymatic machinery of its producing organisms, has made its biosynthesis a subject of significant scientific interest. Understanding this pathway not only provides insights into microbial secondary metabolism but also opens avenues for enhancing its production and engineering novel antibiotic derivatives. This guide focuses on the well-characterized pathway in Streptomyces lavendulae ATCC 11924.

The D-Cycloserine Biosynthetic Gene Cluster (dcs)

The biosynthesis of D-cycloserine is orchestrated by a 21-kb gene cluster containing ten open reading frames (ORFs), designated dcsA through dcsJ.[2][3] This cluster was identified in Streptomyces lavendulae ATCC 11924 and its heterologous expression in a non-producing Streptomyces lividans host conferred the ability to produce D-cycloserine, confirming its role in the antibiotic's synthesis.[3] The proposed function of each gene product, based on sequence homology and experimental evidence, is summarized in Table 1.

GeneProposed FunctionHomology
dcsA HydroxylaseHeme protein
dcsB Arginase homologArginase
dcsC O-ureidoserine racemaseDiaminopimelate epimerase
dcsD O-ureido-L-serine synthaseO-acetylserine sulfhydrylase
dcsE O-acetyl-L-serine synthaseHomoserine O-acetyltransferase
dcsF Unknown-
dcsG D-cycloserine synthetaseATP-grasp family enzyme
dcsH UnknownATP-grasp fold family protein
dcsI D-alanyl-D-alanine ligaseD-alanyl-D-alanine ligase
dcsJ Putative membrane proteinEfflux pump

The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of D-cycloserine is a multi-step process that begins with primary metabolites L-serine and L-arginine. The pathway can be divided into two main branches: the synthesis of the precursor hydroxyurea from L-arginine and the formation of the cycloserine ring from L-serine and hydroxyurea.

Synthesis of Hydroxyurea

The initial steps involve the conversion of L-arginine to hydroxyurea, a key building block for the cycloserine molecule.

  • Hydroxylation of L-arginine: The enzyme DcsA , a heme protein, is essential for the hydroxylation of L-arginine to produce Nω-hydroxy-L-arginine (NHA).[4] Disruption of the dcsA gene abolishes D-cycloserine production, which can be restored by the addition of NHA to the culture medium.[4]

  • Hydrolysis to Hydroxyurea: DcsB , an arginase homolog, then catalyzes the hydrolysis of Nω-hydroxy-L-arginine to yield hydroxyurea and L-ornithine.[3] Gene disruption studies have confirmed the essential role of dcsB in providing the hydroxyurea moiety for cycloserine biosynthesis.[4]

Formation of the D-Cycloserine Ring

The core of the D-cycloserine molecule is assembled from L-serine and the DcsB-produced hydroxyurea through a series of enzymatic reactions.

  • Activation of L-serine: The pathway commences with the O-acetylation of L-serine by DcsE , an enzyme with homology to homoserine O-acetyltransferase, to form O-acetyl-L-serine.[3]

  • Formation of O-ureido-L-serine: DcsD , which shows similarity to O-acetylserine sulfhydrylase, catalyzes the condensation of O-acetyl-L-serine and hydroxyurea to produce O-ureido-L-serine.[1][2][3]

  • Racemization: The stereochemistry of the intermediate is then inverted by DcsC , a PLP-independent racemase, which converts O-ureido-L-serine to O-ureido-D-serine.[5] DcsC shows homology to diaminopimelate epimerase.[1][2][5]

  • Cyclization to D-cycloserine: The final and committing step is the ATP-dependent cyclization of O-ureido-D-serine to form D-cycloserine, catalyzed by DcsG .[1][2][3] This enzyme belongs to the ATP-grasp superfamily.[1][2] The reaction involves the release of ammonia and carbon dioxide.[3]

The overall biosynthetic pathway is depicted in the following diagram:

Biosynthetic_Pathway cluster_arginine Hydroxyurea Synthesis cluster_serine Cycloserine Ring Formation L-Arginine L-Arginine N-omega-hydroxy-L-arginine N-omega-hydroxy-L-arginine L-Arginine->N-omega-hydroxy-L-arginine DcsA Hydroxyurea Hydroxyurea N-omega-hydroxy-L-arginine->Hydroxyurea DcsB O-ureido-L-serine O-ureido-L-serine Hydroxyurea->O-ureido-L-serine L-Serine L-Serine O-acetyl-L-serine O-acetyl-L-serine L-Serine->O-acetyl-L-serine DcsE O-acetyl-L-serine->O-ureido-L-serine DcsD O-ureido-D-serine O-ureido-D-serine O-ureido-L-serine->O-ureido-D-serine DcsC D-Cycloserine D-Cycloserine O-ureido-D-serine->D-Cycloserine DcsG, ATP

Figure 1: Biosynthetic pathway of D-cycloserine.

Quantitative Data on Key Enzymes

The enzymatic activities of several key enzymes in the D-cycloserine pathway have been characterized. A summary of the available kinetic data is presented in Table 2.

EnzymeSubstrate(s)KmkcatOptimal pH
DcsC O-ureido-L-serine1.1 ± 0.2 mM130 ± 10 s-1~7.8
O-ureido-D-serine1.2 ± 0.2 mM140 ± 10 s-1~7.8
DcsG O-ureido-D-serine2.3 mM2200 s-18.0
ATP73 µM-8.0

Experimental Protocols

The elucidation of the D-cycloserine biosynthetic pathway has relied on a combination of molecular genetics, protein biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Overexpression and Purification of Recombinant DcsC, DcsD, and DcsG

The genes encoding DcsC, DcsD, and DcsG were amplified from the genomic DNA of S. lavendulae ATCC 11924 and cloned into an expression vector, such as pET, for overexpression in Escherichia coli.[1][6]

Protocol:

  • Transformation and Culture: Transform E. coli BL21(DE3) cells with the expression plasmids. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.5-0.6.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication or using a French press.

  • Purification:

    • Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged protein with a high concentration of imidazole (e.g., 250-500 mM).

    • Size-Exclusion Chromatography: For further purification, subject the eluted protein to size-exclusion chromatography using a column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Purity Analysis: Assess the purity of the recombinant proteins by SDS-PAGE.[6]

Experimental_Workflow Gene Amplification & Cloning Gene Amplification & Cloning E. coli Transformation E. coli Transformation Gene Amplification & Cloning->E. coli Transformation Cell Culture & Induction Cell Culture & Induction E. coli Transformation->Cell Culture & Induction Cell Lysis Cell Lysis Cell Culture & Induction->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography->Size-Exclusion Chromatography Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Size-Exclusion Chromatography->Purity Analysis (SDS-PAGE)

Figure 2: Recombinant protein expression and purification workflow.
In Vitro Reconstitution of the D-Cycloserine Pathway

The enzymatic functions of DcsC, DcsD, and DcsG can be confirmed by in vitro reconstitution of the latter part of the biosynthetic pathway.[1][6]

Reaction Mixture:

  • 50 mM Tris-HCl (pH 7.5)

  • 10 mM MgCl2

  • 5 mM ATP

  • 2 mM O-acetyl-L-serine

  • 5 mM hydroxyurea

  • Purified DcsC (e.g., 1 µg)

  • Purified DcsD (e.g., 1 µg)

  • Purified DcsG (e.g., 1 µg)

Protocol:

  • Combine the reaction components in a microcentrifuge tube.

  • Incubate the mixture at 30°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the presence of D-cycloserine by HPLC.

HPLC Analysis of D-Cycloserine and Intermediates

High-Performance Liquid Chromatography (HPLC) is a key technique for detecting and quantifying the products of the enzymatic reactions.

Protocol for D-cycloserine detection:

  • Derivatization: Mix the sample with a derivatizing agent, such as a mixture of o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, to form a fluorescent derivative.

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 50 mM sodium acetate, pH 5.5) and solvent B (e.g., methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

Regulation of D-Cycloserine Biosynthesis

The regulation of antibiotic biosynthesis in Streptomyces is a complex process, often involving pathway-specific regulators located within the gene cluster, as well as global regulators that respond to nutritional and environmental cues. While the dcs gene cluster in S. lavendulae does not appear to contain a dedicated pathway-specific transcriptional regulator, its expression is likely controlled by broader regulatory networks present in the host. Further research is needed to identify the specific transcriptional factors that govern the expression of the dcs gene cluster and to understand how D-cycloserine production is integrated with the overall physiology of the producing organism.

Conclusion and Future Perspectives

The elucidation of the D-cycloserine biosynthetic pathway in Streptomyces lavendulae represents a significant achievement in the field of natural product biosynthesis. The identification and characterization of the dcs gene cluster and its encoded enzymes provide a solid foundation for future research. Key areas for future investigation include:

  • Complete Elucidation of Gene Functions: While the roles of several dcs genes have been experimentally verified, the functions of dcsF and dcsH remain to be definitively established.

  • Detailed Kinetic Analysis: A comprehensive kinetic analysis of all enzymes in the pathway will provide a more complete quantitative understanding of the biosynthetic process.

  • Understanding Regulatory Mechanisms: Identifying the specific transcriptional regulators of the dcs cluster will be crucial for developing strategies to enhance D-cycloserine production.

  • Metabolic Engineering and Synthetic Biology: The knowledge of the biosynthetic pathway can be leveraged to engineer robust microbial cell factories for the overproduction of D-cycloserine and for the combinatorial biosynthesis of novel, clinically valuable antibiotic analogs.

This technical guide serves as a foundational resource for these future endeavors, empowering researchers to build upon the existing knowledge and to continue to explore the fascinating world of microbial natural product biosynthesis.

References

Chiral Separation of D- and L-Cycloserine Using HPLC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of D- and L-cycloserine, with a primary focus on a validated indirect High-Performance Liquid Chromatography (HPLC) method. Cycloserine, an important second-line antibiotic for the treatment of tuberculosis, exists as two enantiomers: the biologically active D-cycloserine and the more toxic L-cycloserine. Consequently, accurate enantiomeric separation is critical for quality control, pharmacokinetic studies, and drug development.

This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the workflow and underlying principles of the separation process.

Introduction to Chiral Separation of Cycloserine

The separation of D- and L-cycloserine presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Direct chiral HPLC, which employs a chiral stationary phase (CSP), has been reported to be largely unsuccessful in achieving adequate separation for cycloserine. Attempts using various CSPs, including amylose, cellulose, crown ether, and protein-based columns, have not yielded satisfactory resolution.[1]

Therefore, the most effective and widely adopted method is an indirect approach. This technique involves the pre-column derivatization of the cycloserine enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be effectively separated on a standard, achiral reversed-phase (RP) HPLC column.

Recommended Method: Indirect RP-HPLC with OPA/NAC Derivatization

A robust and validated method for the chiral separation of cycloserine involves derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, N-acetyl-L-cysteine (NAC).[1] This reaction converts the D- and L-cycloserine enantiomers into stable, fluorescent diastereomeric isoindole derivatives, which are then resolved using RP-HPLC with UV detection.

Principle of Derivatization

The primary amine group of cycloserine reacts with OPA and the thiol group of NAC in an alkaline environment to form a chiral isoindole derivative. Since a chiral reagent (N-acetyl-L-cysteine) is used, the resulting products from D- and L-cycloserine are diastereomers with distinct chromatographic behaviors.

dot

Caption: Reaction of D- and L-cycloserine with OPA and NAC to form diastereomers.

Experimental Protocol: Indirect RP-HPLC Method

This section provides a detailed protocol based on the validated method by Karthikeyan et al. (2011).[1]

Materials and Reagents
  • D-Cycloserine and L-Cycloserine standards

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Orthophosphoric acid

  • Acetonitrile (HPLC grade)

  • Ethanol (analytical grade)

  • Borate buffer (0.1 M, pH 9.5)

  • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: Prepare a 20mM Na₂HPO₄ solution and adjust the pH to 7.0 using orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 95:5 (v/v) ratio.[1]

  • Derivatization Reagent: Prepare a 0.05 M solution of OPA in ethanol and a 0.05 M solution of NAC in 0.1 M borate buffer (pH 9.5). Mix equal volumes of these two solutions to create the final derivatization reagent. This reagent should be prepared fresh.[1]

  • Diluent: Use the mobile phase as the diluent for standard and sample preparations.

  • Standard Solutions:

    • System Suitability Solution: Accurately weigh and dissolve 5.0 mg each of L-cycloserine and D-cycloserine in the diluent in a volumetric flask.

    • L-Cycloserine Standard for Quantification: Prepare a stock solution of L-cycloserine and dilute it with the diluent to obtain the desired concentrations for linearity and recovery studies (e.g., in the range of 0.05% to 0.30% of the D-cycloserine test concentration).

Derivatization Procedure
  • To a specific volume of the standard or sample solution containing cycloserine, add an equal volume of the freshly prepared OPA/NAC derivatization reagent.

  • Vortex the mixture and allow the reaction to proceed at room temperature. The derivatization is rapid and should be complete within a few minutes.

  • Inject the resulting solution into the HPLC system.

HPLC Instrumentation and Conditions
ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column Zorbax SB Phenyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20mM Na₂HPO₄ (pH 7.0) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 335 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes

dot

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample D/L-Cycloserine Sample Derivatization Derivatization with OPA/NAC Reagent Sample->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Separation on Zorbax SB Phenyl Column Injection->Separation Detection UV Detection at 335 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: General workflow for the chiral HPLC analysis of cycloserine.

Quantitative Data and Method Validation

The indirect HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the quantitative determination of the L-enantiomer in D-cycloserine bulk drug.[1]

Chromatographic Performance
ParameterL-Cycloserine DiastereomerD-Cycloserine Diastereomer
Retention Time (min) ~10.4~11.8
Resolution (Rs) > 1.5-
Method Validation Parameters
ParameterResult
Limit of Detection (LOD) of L-cys 0.015% (w/w)
Limit of Quantitation (LOQ) of L-cys 0.05% (w/w)
Linearity Range of L-cys 0.05% to 0.30% (w/w)
Correlation Coefficient (r²) 0.998
Recovery of L-cys 92.9% to 100.2%

Troubleshooting and Method Considerations

Cycloserine Instability and Dimerization

D-cycloserine is known to be unstable and can undergo dimerization, especially in solution and under certain pH conditions. The dimer is a major degradation product.[2]

  • Sample Preparation: It is recommended to prepare sample solutions fresh and analyze them promptly. The use of methanol as a solvent has been suggested to minimize dimerization initiated by acetonitrile.[2]

  • pH Control: Cycloserine shows extensive degradation in acidic conditions.[3] The derivatization and chromatographic methods are performed under neutral to alkaline pH, which favors the stability of the monomer.

Derivatization Reaction
  • Reagent Stability: The OPA/NAC derivatization reagent should be prepared fresh daily to ensure optimal reactivity.

  • Reaction Time: The derivatization reaction is rapid. Consistent timing between derivatization and injection is important for reproducible results.

Conclusion

The chiral separation of D- and L-cycloserine is effectively achieved by a validated indirect RP-HPLC method involving pre-column derivatization with OPA and N-acetyl-L-cysteine. This method is sensitive, specific, and robust, making it suitable for quality control in pharmaceutical analysis. Direct chiral separation methods have proven to be less effective. Careful consideration of cycloserine's stability and appropriate sample handling are crucial for accurate and reliable results. This guide provides the necessary technical details for researchers and scientists to implement this method in their laboratories.

References

Methodological & Application

Application Notes and Protocols for D-cycloserine as a Partial NMDA Receptor Agonist in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of D-cycloserine (DCS), a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, and its utility in neuroscience research. This document outlines its mechanism of action, presents key quantitative data, and offers detailed protocols for its application in behavioral and electrophysiological studies.

Introduction to D-cycloserine

D-cycloserine is an antibiotic that has garnered significant interest in neuroscience due to its unique action as a partial agonist at the glycine binding site of the NMDA receptor.[1][2][3] This modulation of the NMDA receptor, a critical component in synaptic plasticity, learning, and memory, has positioned DCS as a valuable tool for investigating cognitive processes and the pathophysiology of various neuropsychiatric disorders.[4][5][6][7]

Mechanism of Action

DCS exerts its effects by binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[3] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[8] Upon binding, the channel opens, allowing the influx of Ca²⁺, which triggers downstream signaling cascades crucial for synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).[8][9][10]

DCS acts as a partial agonist, meaning it has a lower intrinsic efficacy compared to the full agonists glycine and D-serine at certain NMDA receptor subtypes.[1][3] Its functional outcome—whether it enhances or inhibits NMDA receptor function—depends on the concentration of endogenous co-agonists and the specific NMDA receptor subunit composition. Notably, DCS displays higher efficacy at NMDA receptors containing GluN2C subunits compared to those with GluN2A or GluN2B subunits.[3]

Quantitative Data

The following tables summarize key quantitative data for D-cycloserine from various neuroscience research applications.

Table 1: Receptor Binding and Efficacy

ParameterValueSpecies/SystemReference
Binding Affinity
IC₅₀ vs [³H]glycine0.2 µMRat cortical membranes[1]
Functional Efficacy
Maximal stimulation of [³H]TCP binding40-50% of glycineRat cortical membranes[1]
Efficacy at GluN1/GluN2A receptors~50% of glycineRecombinant receptors[3]
Efficacy at GluN1/GluN2B receptors~50% of glycineRecombinant receptors[3]
Efficacy at GluN1/GluN2C receptors~200% of glycineRecombinant receptors[3]
In Vitro Electrophysiology
Effective Concentration for LTP augmentation20 µMRat hippocampal slices[11]
In Vivo Behavioral Studies
Effective dose for fear extinction (rats)3.25 - 30 mg/kg (i.p.)Sprague-Dawley Rats[12]
Effective dose for fear extinction (humans)50 - 500 mg (oral)Human subjects[5]
Anticonvulsant ED₅₀ (tonic convulsions)109 mg/kgMice[13]

Experimental Protocols

Protocol for Fear Conditioning and Extinction in Rodents

This protocol describes a standard procedure for investigating the effects of D-cycloserine on the extinction of learned fear in rats or mice.

Materials:

  • Conditioning chambers equipped with a grid floor for footshock delivery and a speaker for auditory cues.

  • Novel context chambers for extinction training.

  • D-cycloserine (Sigma-Aldrich or equivalent).

  • Saline solution (0.9% NaCl).

  • Animal freezing behavior analysis software.

Procedure:

  • Habituation (Day 1): Place the animal in the conditioning chamber for 10-15 minutes to allow for exploration and adaptation to the environment.

  • Fear Conditioning (Day 2):

    • Place the animal back into the conditioning chamber.

    • Allow a 2-3 minute baseline period.

    • Present a conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2.8 kHz) for 30 seconds.

    • Co-terminate the CS with a mild footshock (unconditioned stimulus, US), for instance, 0.5-1.0 mA for 0.5-1 second.[14]

    • Repeat the CS-US pairing 2-4 more times with an inter-trial interval of 1-2 minutes.

    • Measure freezing behavior throughout the session. High levels of freezing during the CS presentation indicate successful fear conditioning.

  • Extinction Training (Day 3):

    • Administer D-cycloserine (e.g., 15 mg/kg, i.p.) or vehicle (saline) 30-60 minutes prior to the extinction session.[12]

    • Place the animal in a novel context (different from the conditioning chamber) to minimize context-dependent fear renewal.

    • Present the CS repeatedly (e.g., 15-20 times) without the US.

    • Monitor freezing behavior. A gradual decrease in freezing across trials indicates extinction learning.

  • Extinction Recall Test (Day 4):

    • Place the animal back into the extinction context.

    • Present the CS a few times (e.g., 3-5 times) without the US.

    • Compare the freezing behavior between the DCS-treated and vehicle-treated groups. Lower freezing in the DCS group suggests enhanced consolidation of extinction memory.

Protocol for In Vitro Long-Term Potentiation (LTP) Measurement

This protocol outlines the procedure for assessing the effect of D-cycloserine on LTP in acute hippocampal slices.

Materials:

  • Vibratome for brain slicing.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Recording chamber for electrophysiology.

  • Glass microelectrodes.

  • Amplifier and data acquisition system.

  • D-cycloserine.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (rat or mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP response for at least 20 minutes.

  • DCS Application and LTP Induction:

    • Bath-apply D-cycloserine (e.g., 20 µM) to the slice.[11]

    • After a 10-20 minute incubation period, induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or a tetanus (e.g., 100 Hz for 1 second).[15]

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.

    • Compare the potentiated fEPSP slope to the baseline. A greater and more sustained increase in the fEPSP slope in the presence of DCS indicates facilitation of LTP.

Visualizations

Signaling Pathway

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 DCS D-cycloserine (Partial Agonist) DCS->NMDAR Binds to GluN1 Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opens CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression LTP_LTD LTP / LTD (Synaptic Plasticity) Gene_Expression->LTP_LTD

Caption: NMDA Receptor Signaling Pathway modulated by D-cycloserine.

Experimental Workflow

Fear_Extinction_Workflow cluster_day3 Extinction Session Details Day1 Day 1: Habituation Day2 Day 2: Fear Conditioning (CS-US Pairings) Day1->Day2 DCS_Admin DCS / Vehicle Administration Day2->DCS_Admin Day3 Day 3: Extinction Training Day4 Day 4: Extinction Recall Day3->Day4 CS_Presentations CS Presentations (No US) Freezing_Measurement Measure Freezing Behavior Day4->Freezing_Measurement DCS_Admin->Day3 DCS_Admin->CS_Presentations CS_Presentations->Freezing_Measurement

Caption: Experimental workflow for a fear extinction study using D-cycloserine.

References

Application Notes and Protocols for D-cycloserine Enhancement of Cognitive Behavioral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cycloserine (DCS), a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, has been investigated as a pharmacological agent to enhance the efficacy of cognitive behavioral therapy (CBT), particularly for anxiety, obsessive-compulsive, and post-traumatic stress disorders.[1] The underlying principle is that by modulating NMDA receptor activity, DCS can facilitate the neural mechanisms of learning and memory that are fundamental to the therapeutic effects of CBT, such as fear extinction.[2][3] These application notes provide a comprehensive overview of the protocols for using DCS to augment CBT, based on findings from clinical trials.

Mechanism of Action

D-cycloserine acts as a partial agonist at the glycine-binding site of the NMDA receptor.[4] This modulation of the NMDA receptor is believed to enhance synaptic plasticity, a key process in learning and memory consolidation.[[“]][[“]] During exposure-based CBT, patients learn to reduce their fear responses to previously anxiety-provoking stimuli. DCS is thought to augment this extinction learning process.[2] However, there is also evidence suggesting that DCS may enhance the reconsolidation of fear memories if the exposure session is not successful in reducing fear, highlighting the importance of the therapeutic context in which it is administered.[3][7]

Signaling Pathway of D-cycloserine

cluster_neuron Postsynaptic Neuron cluster_downstream Downstream Signaling cluster_synapse NMDA_receptor NMDA Receptor Ion Channel Glycine Site Glutamate Site Ca_influx Ca²+ Influx NMDA_receptor:ion_channel->Ca_influx Opens LTP Synaptic Plasticity (LTP) Ca_influx->LTP Activates Learning Enhanced Learning & Memory LTP->Learning Extinction Fear Extinction Learning->Extinction Glutamate Glutamate Glutamate->NMDA_receptor:glutamate_site Binds DCS D-cycloserine (DCS) DCS->NMDA_receptor:glycine_site Partially Agonizes

Caption: D-cycloserine as a partial agonist at the NMDA receptor.

Quantitative Data Summary

The following tables summarize quantitative data from various clinical trials investigating the use of D-cycloserine to augment CBT.

Table 1: D-cycloserine Dosage and Administration in Clinical Trials

Disorder StudiedD-cycloserine DoseTiming of AdministrationNumber of Dosed SessionsReference
Social Anxiety Disorder50 mg1 hour before exposure session5[8][9]
Obsessive-Compulsive Disorder50 mg - 100 mg2 hours before ERP+CBT session10[10]
Phobias50 mg - 100 mgOnce dailyNot specified[11]
Panic DisorderNot specifiedNot specifiedNot specified[1]
Post-Traumatic Stress DisorderNot specifiedNot specifiedNot specified[1]

Table 2: Efficacy of D-cycloserine Augmented CBT

DisorderKey FindingsReference
Social Anxiety DisorderAccelerated rate of improvement in symptom severity and remission, but no difference in overall response or remission rates at post-treatment and follow-up compared to placebo.[8][9]
Anxiety, OCD, PTSD (Meta-analysis)Greater improvement from pre- to post-treatment with DCS, but not from pre- to mid-treatment or at follow-up.[1]
Obsessive-Compulsive DisorderReduced the number of ERP+CBT sessions needed to achieve notable symptom decrease.[10]

Table 3: Side Effects and Contraindications of D-cycloserine

Common Side EffectsContraindicationsDrug InteractionsReference
Drowsiness, dizziness, headache, confusion, anxiety, tremor, memory loss.[4][12][13][14]History of epilepsy, depression, severe anxiety, or psychosis; severe renal insufficiency; excessive concurrent use of alcohol.[13][14]Alcohol (increased risk of seizures), Isoniazid (increased neurotoxic effects), Phenytoin (intensified side effects).[11]

Experimental Protocols

Protocol 1: D-cycloserine Augmentation of Exposure Therapy for Social Anxiety Disorder

This protocol is based on the methodology of clinical trials investigating DCS-augmented CBT for social anxiety disorder.[8][9]

1. Participant Recruitment and Screening:

  • Inclusion Criteria: Adults with a primary diagnosis of generalized social anxiety disorder, medication-free for a specified period.[15]

  • Exclusion Criteria: Lifetime history of bipolar disorder, schizophrenia, or psychosis. Current suicidal ideation. Concurrent psychotherapy.[15]

2. Treatment Protocol:

  • CBT: A structured 12-session cognitive behavioral group therapy program.[8]

  • Exposure Sessions: 5 of the 12 sessions are designated as exposure sessions.[8]

  • DCS Administration:

    • Dosage: 50 mg of D-cycloserine or a matching placebo.[8]

    • Timing: Administered 1 hour before the start of each of the 5 exposure sessions.[8]

    • Blinding: Double-blind administration, where neither the patient nor the therapist is aware of the treatment condition.[9]

3. Outcome Measures:

  • Assessments are conducted at baseline, throughout treatment, post-treatment, and at 1, 3, and 6-month follow-ups.[8]

  • Primary outcome measures may include standardized scales for social anxiety symptoms.

Protocol 2: Tailored Post-Session D-cycloserine Administration

This protocol is a proposed modification to optimize DCS administration based on the success of the exposure session.[7][16]

1. Participant Recruitment and Screening: As per Protocol 1.

2. Treatment Protocol:

  • CBT: A 5-session group CBT protocol for social anxiety disorder.[7]

  • DCS Administration:

    • Dosage: 50 mg of D-cycloserine or a matching placebo.[16]

    • Timing: Administered immediately after the exposure session.[17]

    • Tailoring: The decision to administer DCS or placebo is based on the patient's self-reported fear level at the end of the exposure session, measured on a Subjective Units of Distress Scale (SUDS).

      • If end-session SUDS is low (e.g., ≤ 40/100), DCS is administered to enhance the consolidation of successful extinction learning.[16]

      • If end-session SUDS is high (e.g., > 40/100), placebo is administered to avoid potentially strengthening the fear memory.[16]

3. Outcome Measures: As per Protocol 1, with a focus on comparing the efficacy of tailored administration against pre-session and non-tailored post-session administration.[15][17]

Visualizations

Experimental Workflow

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_followup Follow-up Recruitment Participant Recruitment Screening Screening (Inclusion/Exclusion Criteria) Recruitment->Screening Baseline Baseline Assessment Screening->Baseline Randomization Randomization Baseline->Randomization CBT Cognitive Behavioral Therapy (CBT) Sessions Randomization->CBT Exposure Exposure Session CBT->Exposure Post_Tx Post-Treatment Assessment CBT->Post_Tx DCS_Admin DCS/Placebo Administration Exposure->DCS_Admin DCS_Admin->CBT Follow_Up_1 1-Month Follow-up Post_Tx->Follow_Up_1 Follow_Up_3 3-Month Follow-up Follow_Up_1->Follow_Up_3 Follow_Up_6 6-Month Follow-up Follow_Up_3->Follow_Up_6

Caption: A typical experimental workflow for a DCS-augmented CBT clinical trial.

Logic for Tailored D-cycloserine Administration

Start End of Exposure Session SUDS Measure Subjective Units of Distress (SUDS) Start->SUDS Low_SUDS Administer D-cycloserine (50 mg) SUDS->Low_SUDS SUDS ≤ 40 High_SUDS Administer Placebo SUDS->High_SUDS SUDS > 40 Consolidation Enhance Extinction Learning Consolidation Low_SUDS->Consolidation Avoidance Avoid Fear Memory Reconsolidation High_SUDS->Avoidance

References

Application of L-cycloserine in Studying Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using L-cycloserine as a tool to investigate the de novo sphingolipid synthesis pathway. L-cycloserine is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in this pathway. By blocking SPT, L-cycloserine effectively reduces the cellular pool of newly synthesized sphingolipids, making it an invaluable pharmacological tool to elucidate the roles of these lipids in various cellular processes.

Mechanism of Action

L-cycloserine, a cyclic amino acid analog, acts as an irreversible inhibitor of serine palmitoyltransferase (SPT). SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the initial step in the de novo synthesis of all sphingolipids. L-cycloserine's inhibitory action leads to a significant reduction in the downstream production of key sphingolipids such as ceramide, sphingomyelin, and complex glycosphingolipids. Notably, L-cycloserine is reported to be significantly more potent than its D-enantiomer in inhibiting SPT.

Data Presentation

The following tables summarize quantitative data on the effects of L-cycloserine on sphingolipid metabolism from published studies.

Table 1: In Vitro Inhibition of Serine Palmitoyltransferase by L-cycloserine

ParameterValueSource Organism/SystemReference
Inhibition80% inhibition at 25 µMBacterial SPT
Potency Comparison100 times more potent than D-cycloserineBacterial SPT

Table 2: Effect of L-cycloserine on Sphingolipid Levels in Mouse Retina Following Light Damage

Treatment GroupTotal Ceramide (pmol/mg tissue)Total Sphingomyelin (SM) (pmol/mg tissue)Total Monohexosylceramide (MHC) (pmol/mg tissue)
No Light Damage (NLD)~1.5~12.5~0.8
Vehicle + Light Damage (VLD)~2.5~14.0~1.2
L-cycloserine (10 mg/kg) + Light Damage~1.8~13.0~0.9

Data adapted from a study on light-induced retinal degeneration in BALB/c mice. L-cycloserine was administered 30 minutes prior to light damage, and retinal tissue was analyzed 6 hours post-damage.

Mandatory Visualization

Signaling Pathway Diagram

Sphingolipid_Metabolism_Inhibition cluster_synthesis De Novo Sphingolipid Synthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Reduction Ceramide Ceramide Sphinganine->Ceramide Acylation (Ceramide Synthase) ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSL Further Metabolism LCycloserine L-Cycloserine Inhibition LCycloserine->Inhibition Inhibition->SPT

Caption: Inhibition of the de novo sphingolipid synthesis pathway by L-cycloserine.

Experimental Workflow: In Vitro Study

InVitro_Workflow start Start: Seed Cells culture Culture cells to desired confluency start->culture prepare_lcs Prepare L-cycloserine stock solution (e.g., in water or DMSO) culture->prepare_lcs treat Treat cells with L-cycloserine (and vehicle control) for a defined period culture->treat prepare_lcs->treat harvest Harvest cells (e.g., scraping, trypsinization) treat->harvest extract Lipid Extraction (e.g., Bligh-Dyer method) harvest->extract analyze Sphingolipid Analysis (e.g., LC-MS/MS) extract->analyze data Data Analysis and Interpretation analyze->data

Caption: General workflow for in vitro studies using L-cycloserine.

Experimental Workflow: In Vivo Study

InVivo_Workflow start Start: Acclimate Animals prepare_lcs Prepare L-cycloserine for injection (e.g., dissolved in saline) start->prepare_lcs administer Administer L-cycloserine (e.g., intraperitoneal injection) and vehicle control start->administer prepare_lcs->administer tissue Collect tissues of interest at defined time points administer->tissue process Process tissues (e.g., homogenization) tissue->process extract Lipid Extraction process->extract analyze Sphingolipid Analysis (e.g., LC-MS/MS) extract->analyze data Data Analysis and Interpretation analyze->data

Application Notes and Protocols: 4-Aminoisoxazolidin-3-one as a Tool for Enzyme Inhibition Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisoxazolidin-3-one, commonly known as cycloserine, is a versatile molecule widely recognized for its potent inhibitory effects on a range of critical enzymes. As a structural analog of D-alanine, its primary mechanism involves the competitive inhibition of enzymes crucial for bacterial cell wall biosynthesis, making it a significant antibiotic.[1][2] Beyond its antibacterial properties, cycloserine serves as a valuable tool for in-vitro enzyme kinetics studies, enabling researchers to elucidate enzyme mechanisms, screen for novel inhibitors, and understand metabolic pathways. These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition studies, complete with detailed protocols and quantitative data.

Mechanism of Action

This compound primarily targets pyridoxal 5'-phosphate (PLP)-dependent enzymes. Its inhibitory activity stems from its ability to form a covalent adduct with the PLP cofactor within the enzyme's active site. This interaction can lead to either reversible or irreversible inhibition, depending on the specific enzyme and reaction conditions. The formation of this adduct prevents the enzyme from binding its natural substrate and carrying out its catalytic function. For instance, in alanine racemase, D-cycloserine acts as a competitive inhibitor, binding to the active site and preventing the conversion of L-alanine to D-alanine, a critical step in peptidoglycan synthesis.[3][4]

Key Applications in Enzyme Inhibition Studies

  • Target Validation: Investigating the effect of this compound on cell growth and specific enzyme activity can help validate novel drug targets.

  • Competitive Binding Assays: Due to its competitive inhibition of several enzymes, it can be used in screening assays to identify new compounds that bind to the same active site.

  • Mechanistic Studies: The detailed kinetic analysis of inhibition by this compound provides insights into the catalytic mechanism of target enzymes.

  • Structure-Activity Relationship (SAR) Studies: As a well-characterized inhibitor, it serves as a reference compound in SAR studies to guide the design of more potent and selective inhibitors.

Quantitative Inhibition Data

The inhibitory potency of this compound varies depending on the target enzyme and the organism from which it is derived. The following tables summarize key quantitative data from published studies.

Enzyme TargetOrganismInhibitorInhibition Constant (Kᵢ)IC₅₀Type of Inhibition
Alanine RacemaseEscherichia coli WD-cycloserine6.5 x 10⁻⁴ M-Competitive
Alanine RacemaseEscherichia coli WL-cycloserine2.1 x 10⁻³ M-Competitive
D-alanine:D-alanine ligaseMycobacterium tuberculosisD-cycloserine14 µM (Kᵢ,DCS1), 25 µM (Kᵢ,DCS2)-Competitive
Branched-chain Aminotransferase (MtIlvE)Mycobacterium tuberculosisD-cycloserine--Time-dependent inactivation
Branched-chain Aminotransferase (MtIlvE)Mycobacterium tuberculosisL-cycloserine-40-fold better inhibitor than D-cycloserineTime-dependent inactivation

Experimental Protocols

Protocol 1: Determination of IC₅₀ for Alanine Racemase Inhibition

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against alanine racemase.[5][6]

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (coupling enzyme)

  • Horseradish peroxidase (HRP)

  • 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methyl aniline (colorimetric reagents)

  • This compound (D-cycloserine)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in buffer.

    • Prepare serial dilutions of the inhibitor to cover a range of concentrations.

    • Prepare a solution containing L-alanine in Tris-HCl buffer.

    • Prepare a "coupling solution" containing D-amino acid oxidase, HRP, 4-aminoantipyrine, and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methyl aniline in Tris-HCl buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a fixed amount of alanine racemase to each well.

    • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the L-alanine solution to all wells.

    • Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.

    • Stop the alanine racemase reaction and initiate the colorimetric reaction by adding the coupling solution. This solution will detect the D-alanine produced.

    • Incubate for the color to develop (e.g., 20 minutes).

    • Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Protocol 2: Determination of the Inhibition Constant (Kᵢ) for Competitive Inhibition

This protocol outlines the steps to determine the inhibition constant (Kᵢ) for a competitive inhibitor like this compound.

Materials:

  • Same materials as in Protocol 1.

Procedure:

  • Enzyme Kinetics Assays:

    • Perform a series of enzyme activity assays at varying concentrations of the substrate (L-alanine).

    • Repeat these assays in the presence of several different fixed concentrations of this compound.

    • For each assay, measure the initial reaction velocity (V₀).

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis.[7]

    • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S]) where:

      • V₀ is the initial velocity

      • Vₘₐₓ is the maximum velocity

      • [S] is the substrate concentration

      • Kₘ is the Michaelis constant

      • [I] is the inhibitor concentration

      • Kᵢ is the inhibition constant

    • The Kᵢ value can be determined from the fitting of the data.

Visualizations

Inhibition_Mechanism cluster_Enzyme Enzyme Active Site Enzyme Pyridoxal 5'-phosphate (PLP) Product Product Enzyme->Product Catalyzes Adduct Covalent Adduct (Inhibited Enzyme) Enzyme->Adduct Forms Inhibitor This compound Inhibitor->Enzyme Competitively Binds Substrate Natural Substrate (e.g., D-alanine) Substrate->Enzyme Binds

Caption: Mechanism of competitive inhibition by this compound.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Set up Reactions (Varying Inhibitor Concentrations) A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Measure Enzyme Activity (e.g., Spectrophotometrically) D->E F Data Analysis (IC50 or Ki determination) E->F

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This compound is a powerful and well-documented tool for studying enzyme kinetics. Its specific mechanism of action against several key enzymes provides a robust system for a variety of research applications, from fundamental enzymology to the early stages of drug discovery. The protocols and data presented here offer a solid foundation for researchers to incorporate this versatile inhibitor into their studies.

References

Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of 4-Aminoisoxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the in vitro antimicrobial activity of 4-Aminoisoxazolidin-3-one, also known as D-Cycloserine, a broad-spectrum antibiotic. The document includes standardized methods for determining the minimum inhibitory concentration (MIC) and susceptibility of various bacterial strains to this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of two essential enzymes in the bacterial cell wall synthesis pathway: L-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][2][3][4][5] As a structural analog of D-alanine, it disrupts the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell.[1][6][] This inhibition ultimately leads to a weakened cell wall and subsequent cell lysis.[1][2]

Mechanism_of_Action_of_this compound cluster_cytoplasm Bacterial Cytoplasm cluster_result Result L_alanine L-Alanine Alr Alanine Racemase (Alr) L_alanine->Alr Substrate D_alanine D-Alanine Ddl D-alanine:D-alanine Ligase (Ddl) D_alanine->Ddl Substrate D_ala_D_ala D-Alanyl-D-Alanine Dipeptide peptidoglycan_precursor Peptidoglycan Precursor D_ala_D_ala->peptidoglycan_precursor cell_wall Bacterial Cell Wall Synthesis peptidoglycan_precursor->cell_wall weak_cell_wall Weakened Cell Wall Alr->D_alanine Product Ddl->D_ala_D_ala Product compound This compound (D-Cycloserine) compound->Alr Inhibition compound->Ddl Inhibition cell_lysis Cell Lysis weak_cell_wall->cell_lysis

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (D-Cycloserine) against various bacterial strains as reported in the literature. These values were determined using broth microdilution or similar standardized methods.

Bacterial StrainMIC Range (µg/mL)Reference
Mycobacterium tuberculosis H37Rv (Lab Strain)2.3[8]
Mycobacterium tuberculosis (MDR-TB Clinical Isolates)32 - 64[8]
Mycobacterium tuberculosis (Clinical Isolates)8 - 64[9]
Escherichia coli32 - 512[10]
Pseudomonas aeruginosa128 - 512[10]
Klebsiella pneumoniae8 - 1024[10]
Acinetobacter baumannii128 - 512[10]
Mycobacterium fortuitum≤16 - ≥64[11]
Mycobacterium abscessus≤16 - ≥64[11]

Experimental Protocols

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for antimicrobial susceptibility testing.[12][13]

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[14][15][16][17]

Broth_Microdilution_Workflow prep_compound Prepare serial dilutions of This compound inoculate Inoculate microtiter plate wells containing compound dilutions prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate plates at 35°C ± 2°C for 16-20 hours controls->incubate read_results Read results visually or with a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for the broth microdilution assay.

Materials:

  • This compound

  • Sterile 96-well microtiter plates[16]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[18]

  • Bacterial strains for testing

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard[16]

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve the desired concentration range.[19]

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[16]

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Reading and Interpretation:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[17][20]

Agar Dilution Assay

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[14][21][22]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)[23]

  • Sterile petri dishes

  • Bacterial strains for testing

  • Inoculum replicating apparatus

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of this compound.

    • Add a specific volume of each antimicrobial dilution to molten MHA, mix thoroughly, and pour into sterile petri dishes.[23]

    • Allow the agar to solidify. Include a control plate with no antimicrobial agent.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland).

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using an inoculum replicating apparatus.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism on the agar surface.[24]

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.[25]

Disk_Diffusion_Workflow prep_disks Prepare paper disks impregnated with This compound place_disks Place impregnated disks on the inoculated agar surface prep_disks->place_disks prep_plate Prepare a lawn of bacteria on a Mueller-Hinton Agar plate prep_plate->place_disks incubate Incubate plates at 35°C ± 2°C for 16-18 hours place_disks->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones interpret_results Interpret results based on zone diameter interpretive charts measure_zones->interpret_results

Caption: Workflow for the disk diffusion assay.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Disk Preparation:

    • Impregnate sterile paper disks with a standardized concentration of this compound.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum (0.5 McFarland) as described previously.

  • Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.[26]

  • Disk Placement:

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.[26][27] Ensure firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[26]

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[28][29]

    • Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameters to established interpretive charts. For novel compounds, these criteria may need to be developed.

References

Application Notes and Protocols for Utilizing 4-Aminoisoxazolidin-3-one in Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminoisoxazolidin-3-one, commonly known as Cycloserine, is a broad-spectrum antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis.[1][2] Its D-enantiomer, D-cycloserine, is the biologically active form.[3] Structurally, it is an analog of the amino acid D-alanine, which is a critical component of the bacterial cell wall.[1][4] This unique mechanism of action, targeting the early stages of peptidoglycan synthesis, makes this compound and its derivatives a compelling scaffold for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.[1][5]

These application notes provide an overview of the mechanism of action, strategies for developing novel derivatives, and detailed protocols for in vitro and in vivo evaluation.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

D-cycloserine exerts its antibacterial effect by competitively inhibiting two essential enzymes involved in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1]

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.

  • D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules, forming the D-Ala-D-Ala dipeptide.

By blocking these enzymes, D-cycloserine depletes the pool of D-Ala-D-Ala dipeptides necessary for the construction of the pentapeptide cross-bridges in peptidoglycan, ultimately leading to a weakened cell wall and cell lysis.[1][4]

Mechanism_of_Action cluster_synthesis Bacterial Cytoplasm cluster_inhibition Inhibition L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala:D-Ala Ligase (Ddl) D_Ala->Ddl 2x D_Ala_D_Ala D-Ala-D-Ala Dipeptide Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan Alr->D_Ala Ddl->D_Ala_D_Ala Cycloserine This compound (D-Cycloserine) Cycloserine->Alr Cycloserine->Ddl

Caption: Mechanism of this compound (D-Cycloserine).

Application Note 1: Development of Novel Derivatives

While D-cycloserine is effective, its use can be limited by neurotoxicity.[1] The development of derivatives aims to enhance antimicrobial potency, broaden the spectrum of activity, and reduce side effects. Structure-activity relationship (SAR) studies have shown that modifications to the parent molecule can significantly alter its biological activity.[6] The general workflow for developing and evaluating novel derivatives involves synthesis followed by a cascade of in vitro and in vivo testing.

Drug_Development_Workflow cluster_invitro In Vitro Assays arrow arrow start Scaffold Selection (this compound) synthesis Derivative Synthesis (e.g., N(2)-substitution) start->synthesis purification Purification & Characterization (HPLC, NMR, Mass Spec) synthesis->purification in_vitro In Vitro Screening purification->in_vitro mic MIC Determination in_vitro->mic in_vivo In Vivo Efficacy & Toxicity end Preclinical Candidate in_vivo->end lead_opt Lead Optimization lead_opt->synthesis Iterative Redesign lead_opt->in_vivo time_kill Time-Kill Kinetics biofilm Anti-Biofilm Assays cytotoxicity Cytotoxicity Testing cytotoxicity->lead_opt

Caption: Workflow for novel antibiotic development.

Application Note 2: Quantitative In Vitro Efficacy Data

The primary metric for the in vitro potency of a novel antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[7] Below are tables summarizing MIC data for D-cycloserine derivatives and related oxazolidinone compounds against various bacterial strains.

Table 1: In Vitro Activity of N(2)-Substituted D,L-Cycloserine Derivatives [6]

CompoundN(2)-SubstituentE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
D,L-Cycloserine-H3216
2 -CH₃>128>128
3 -CH₂CH₃>128>128
5 -CH₂-Cyclopropyl12864
9 -CH₂-Phenyl12864
16 -C(=O)CH₃>128>128
Data from a study evaluating a series of N(2)-substituted derivatives, indicating that modification at this position often leads to a loss of activity compared to the parent compound.[6][8]

Table 2: Comparative In Vitro Activity of Oxazolidinone Antibiotics [9][10][11]

CompoundClassS. aureus MIC₉₀ (µg/mL)Group D Streptococci MIC₉₀ (µg/mL)B. fragilis MIC₉₀ (µg/mL)
DuP 721 Oxazolidinone1 - 444
DuP 105 Oxazolidinone4 - 161616
Linezolid Oxazolidinone1.0 - 4.0--
Tedizolid Oxazolidinone0.5--
Vancomycin Glycopeptide1 - 22-
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Note: DuP 721/105 and Linezolid/Tedizolid are structurally distinct from Cycloserine and inhibit protein synthesis, but are included for context on the broader oxazolidinone class.[5][9][10][12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[13]

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound derivative)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water). Perform serial two-fold dilutions in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacteria from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by reading the optical density (OD) with a plate reader.

MIC_Protocol_Workflow prep_compound 1. Prepare serial dilutions of test compound in 96-well plate inoculate 3. Inoculate wells with standardized bacterial suspension (~5x10^5 CFU/mL) prep_compound->inoculate prep_inoculum 2. Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate controls 4. Add positive (growth) and negative (sterility) controls inoculate->controls incubate 5. Incubate plate (35-37°C, 16-20h) controls->incubate read 6. Read results: Determine lowest concentration with no visible growth incubate->read

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic effects of an antimicrobial agent over time.[7]

Materials:

  • Test compound

  • Bacterial strain

  • Growth medium (e.g., CAMHB)

  • Sterile test tubes or flasks

  • Shaking incubator

  • Spectrophotometer

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the test bacteria. Dilute it in fresh, pre-warmed broth to an initial density of ~1 x 10⁶ CFU/mL.

  • Assay Setup: Prepare a series of flasks containing the bacterial inoculum. Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any compound.

  • Incubation and Sampling: Incubate all flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting: Incubate the agar plates overnight at 37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Protocol 3: In Vivo Efficacy in a Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of a new antimicrobial agent against a localized infection.[11][15]

Materials:

  • Test compound formulated for administration (e.g., oral gavage, intravenous)

  • 6-week-old female mice (e.g., ICR/Swiss strain)

  • Immunosuppressant agent (e.g., cyclophosphamide) to induce neutropenia

  • Bacterial strain of interest

  • Sterile saline and appropriate growth media

  • Homogenizer

Procedure:

  • Induce Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide 4 days and 1 day prior to infection. This allows the bacterial infection to establish more robustly.[11]

  • Infection: Prepare a bacterial inoculum of a known concentration. Inject a defined volume (e.g., 0.1 mL) containing a specific number of CFUs (e.g., 10⁶ - 10⁷ CFU) into the thigh muscle of each mouse.

  • Treatment: At a set time post-infection (e.g., 2 hours), begin treatment. Administer the test compound and vehicle control to different groups of mice via the desired route (e.g., oral, subcutaneous, IV) at various doses and dosing intervals for a specified duration (e.g., 24 hours).[11]

  • Determine Bacterial Burden: At the end of the treatment period, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile saline.

  • Quantify CFU: Perform serial dilutions of the tissue homogenate and plate onto agar to determine the number of CFU per gram of tissue.

  • Data Analysis: Compare the bacterial burden (log₁₀ CFU/gram of tissue) in the treated groups to the vehicle control group at the start and end of therapy. Efficacy is demonstrated by a significant reduction in bacterial load.

References

D-Cycloserine as a Probe for NMDA Receptor Function in Schizophrenia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-cycloserine (DCS) as a pharmacological probe to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in the pathophysiology of schizophrenia. This document outlines the theoretical framework, experimental protocols for both preclinical and clinical research, and data presentation guidelines.

Introduction: The NMDA Receptor Hypofunction Hypothesis of Schizophrenia

The glutamate hypothesis of schizophrenia posits that a deficit in glutamatergic neurotransmission, particularly at the NMDA receptor, contributes significantly to the symptoms of the disorder.[1][2][3][4][5] This hypothesis is supported by findings that NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce a psychotic state in healthy individuals that mimics the positive, negative, and cognitive symptoms of schizophrenia.[2][4][5] Consequently, agents that enhance NMDA receptor function are of significant interest as potential therapeutic agents and as research tools.

D-cycloserine, a partial agonist at the glycine modulatory site of the NMDA receptor, has been extensively studied in this context.[6][7][8][9] Its unique pharmacological profile allows it to penetrate the blood-brain barrier and modulate NMDA receptor activity, making it a valuable tool for probing the consequences of NMDA receptor hypofunction and the potential for therapeutic intervention.[6][9]

Mechanism of Action of D-Cycloserine

D-cycloserine exerts its effects by binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[7][8] The NMDA receptor requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist (glycine or D-serine, to the GluN1 subunit) for activation.

The action of DCS is complex and subunit-dependent:

  • Partial Agonist at GluN2A and GluN2B-containing receptors: At receptors containing these subunits, which are widespread in the brain, DCS acts as a partial agonist, producing a submaximal response compared to the endogenous co-agonists glycine and D-serine.[6][10]

  • Super Agonist at GluN2C-containing receptors: In contrast, at NMDA receptors containing the GluN2C subunit, which are less abundant and have a more restricted distribution, DCS acts as a "super agonist," producing a response greater than that of glycine.[6][11]

This differential activity across receptor subtypes may explain the narrow therapeutic window observed in clinical trials, where lower doses have shown some efficacy for negative symptoms, while higher doses can worsen psychosis.[6][7][11]

A secondary mechanism of action for D-cycloserine may involve the inhibition of kynurenine aminotransferases (KATs), enzymes responsible for the synthesis of kynurenic acid, an endogenous antagonist of the NMDA receptor glycine site.[12] By reducing kynurenic acid levels, DCS may indirectly increase the availability of the glycine site for agonist binding.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of D-cycloserine in the context of schizophrenia.

Table 1: D-Cycloserine Activity at NMDA Receptor Subtypes

NMDA Receptor SubunitD-Cycloserine Efficacy (relative to glycine)Reference
GluN1/GluN2APartial Agonist (~35-68%)[10]
GluN1/GluN2BPartial Agonist (~35-68%)[10]
GluN1/GluN2CSuper Agonist (~192%)[10]

Table 2: Clinically Investigated Dosages of D-Cycloserine in Schizophrenia

DosageDosing RegimenPrimary Outcome InvestigatedKey FindingsReferences
50 mg/dayDaily, add-on to antipsychoticsNegative SymptomsSignificant improvement in some studies.[7][11][13]
100 mg/dayDaily, add-on to antipsychoticsPsychotic SymptomsWorsening of psychotic symptoms in some studies.[11][14]
250 mg/dayDaily, add-on to antipsychoticsNegative and Psychotic SymptomsNo improvement or worsening of symptoms.[6][11]
50 mgOnce-weekly, add-on to antipsychoticsNegative Symptoms and CognitionImprovement in negative symptoms and delayed memory.[15]

Experimental Protocols

This section provides detailed methodologies for key preclinical and clinical experiments to probe NMDA receptor function using D-cycloserine.

Preclinical Protocols: Rodent Models of Schizophrenia

Pharmacological models using NMDA receptor antagonists are widely employed to induce schizophrenia-like behavioral deficits in rodents.

4.1.1. NMDA Receptor Antagonist-Induced Model of Schizophrenia

  • Objective: To induce behavioral phenotypes relevant to the positive, negative, and cognitive symptoms of schizophrenia.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g).

  • Materials:

    • Phencyclidine (PCP) or Dizocilpine (MK-801)

    • Sterile saline solution (0.9% NaCl)

    • Animal housing and handling equipment

  • Protocol:

    • Habituation: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle animals daily to reduce stress.

    • Drug Administration (Sub-chronic model):

      • Dissolve PCP in sterile saline to a final concentration of 2 mg/mL or MK-801 to 0.1 mg/mL.

      • Administer PCP (2 mg/kg) or MK-801 (0.1 mg/kg) intraperitoneally (i.p.) once daily for 7 consecutive days.

      • Administer an equivalent volume of sterile saline to control animals.

    • Washout Period: Allow for a 7-day washout period following the final injection before commencing behavioral testing. This allows for the acute effects of the drug to dissipate, revealing more enduring neuroadaptations.

    • D-Cycloserine Administration: Dissolve D-cycloserine in sterile saline. Administer desired doses (e.g., 5, 10, 20 mg/kg, i.p.) 30 minutes prior to behavioral testing.

4.1.2. Behavioral Assays

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

    • Objective: To assess sensorimotor gating deficits, a translational marker of psychosis.

    • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the whole-body startle response.

    • Protocol:

      • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

      • Testing: The test session consists of multiple trial types presented in a pseudorandom order:

        • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration).

        • Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) presented 100 ms before the startling pulse.

        • No-stimulus trials: Background noise only.

      • Data Analysis: Calculate PPI as: 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100]. Schizophrenia models typically exhibit reduced PPI, and effective treatments are expected to rescue this deficit.[1][5][7][14][16]

  • Novel Object Recognition (NOR) Test:

    • Objective: To assess recognition memory, a domain of cognition impaired in schizophrenia.[17]

    • Apparatus: An open-field arena. A set of distinct objects that are of similar size but different in shape and texture.

    • Protocol:

      • Habituation: Allow the animal to explore the empty arena for 10 minutes on two consecutive days.

      • Training (T1): Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.

      • Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour or 24 hours).

      • Testing (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for 5 minutes.

      • Data Analysis: Record the time spent exploring each object. Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Animals with intact memory will spend significantly more time exploring the novel object.[12][17][18][19][20]

  • Social Interaction Test:

    • Objective: To model the negative symptom of social withdrawal.

    • Apparatus: A three-chambered social interaction arena.

    • Protocol:

      • Habituation: Place the test animal in the central chamber and allow it to explore all three chambers for 10 minutes.

      • Sociability Phase: Place a novel, unfamiliar "stranger" animal in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test animal back in the central chamber and allow it to explore all three chambers for 10 minutes.

      • Social Novelty Phase: Replace the empty cage with a second, novel "stranger" animal. The test animal now has a choice between the familiar stranger from the previous phase and a new stranger. Allow 10 minutes of exploration.

      • Data Analysis: Record the time spent in each chamber and the time spent actively sniffing each wire cage. Healthy animals typically spend more time with the stranger animal than the empty cage (sociability) and more time with the novel stranger than the familiar one (social novelty).[21][22][23][24][25]

Clinical Protocols: Human Studies

Clinical trials investigating D-cycloserine in schizophrenia typically involve add-on therapy to existing antipsychotic medication.

4.2.1. Double-Blind, Placebo-Controlled, Add-on Trial for Negative Symptoms

  • Objective: To evaluate the efficacy of D-cycloserine in reducing negative symptoms in patients with schizophrenia.

  • Study Population: Clinically stable outpatients with a diagnosis of schizophrenia (DSM-5 criteria) and prominent negative symptoms.

  • Inclusion Criteria (Example):

    • Age 18-60 years.

    • Stable dose of a single atypical antipsychotic for at least 3 months.

    • Score of ≥ 20 on the PANSS negative subscale.

  • Exclusion Criteria (Example):

    • Substance use disorder within the last 6 months.

    • Significant unstable medical illness.

    • History of seizures.

  • Protocol:

    • Screening and Baseline Assessment:

      • Confirm diagnosis and eligibility.

      • Obtain informed consent.

      • Administer baseline assessments (PANSS, SANS, BACS/MCCB).

    • Randomization: Randomly assign participants in a double-blind manner to receive either D-cycloserine (e.g., 50 mg/day) or a matching placebo.

    • Treatment Phase:

      • Administer the investigational product or placebo daily for a predefined period (e.g., 8-12 weeks) as an add-on to their stable antipsychotic medication.

      • Conduct weekly or bi-weekly safety assessments.

    • Outcome Assessments:

      • Administer the PANSS, SANS, and cognitive batteries at regular intervals (e.g., baseline, week 4, week 8, end of study).

      • The primary outcome is typically the change from baseline in the SANS total score or the PANSS negative subscale score.

      • Secondary outcomes include changes in cognitive performance and other symptom domains.

4.2.2. Clinical Assessment Tools

  • Positive and Negative Syndrome Scale (PANSS): A 30-item scale that provides a comprehensive assessment of positive, negative, and general psychopathology.[13][26][27][28][29] Each item is rated on a 7-point scale of severity.

  • Scale for the Assessment of Negative Symptoms (SANS): A 25-item scale that provides a detailed evaluation of five domains of negative symptoms: affective flattening, alogia, avolition-apathy, anhedonia-asociality, and attention.[6][8][15][30][31] Each item is rated on a 6-point scale.

  • Brief Assessment of Cognition in Schizophrenia (BACS): A cognitive battery that assesses key domains of cognitive deficit in schizophrenia, including verbal memory, working memory, motor speed, verbal fluency, attention, and executive function.[10][32][33][34][35] It is designed to be relatively brief (30-40 minutes).

  • MATRICS Consensus Cognitive Battery (MCCB): A more extensive cognitive battery developed for clinical trials in schizophrenia.[9][36][37][38][39] It assesses seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition.

In Vitro and Ex Vivo Protocols

4.3.1. Electrophysiology: Whole-Cell Patch-Clamp Recordings

  • Objective: To directly measure the effects of D-cycloserine on NMDA receptor-mediated currents in individual neurons.

  • Preparation: Acute brain slices or cultured neurons.

  • Protocol:

    • Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents.

    • Obtain whole-cell patch-clamp recordings from pyramidal neurons.

    • Isolate NMDA receptor-mediated currents pharmacologically (e.g., by blocking AMPA and GABA receptors).

    • Bath-apply D-cycloserine at various concentrations and measure the change in the amplitude and kinetics of the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

4.3.2. Radioligand Binding Assay

  • Objective: To determine the binding affinity of D-cycloserine for the NMDA receptor glycine site.

  • Preparation: Brain tissue homogenates.

  • Protocol:

    • Prepare synaptic membrane fractions from rodent brain tissue.

    • Incubate the membranes with a radiolabeled ligand for the glycine site (e.g., [³H]glycine or [³H]DCKA) in the presence of varying concentrations of unlabeled D-cycloserine.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Determine the Ki (inhibitory constant) of D-cycloserine from competition binding curves.

4.3.3. In Vivo Microdialysis

  • Objective: To measure the effects of systemic D-cycloserine administration on extracellular levels of neurotransmitters (e.g., glutamate, dopamine) in specific brain regions of freely moving animals.[2][4][40][41][42]

  • Protocol:

    • Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, striatum).[2][4][40]

    • Allow the animal to recover from surgery.

    • On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.

    • Administer D-cycloserine systemically.

    • Continue to collect dialysate samples at regular intervals.

    • Analyze the samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Visualization of Pathways and Workflows

Signaling Pathways and Experimental Logic

NMDA_Hypofunction_and_DCS_Action cluster_Schizophrenia_Pathophysiology NMDA Receptor Hypofunction in Schizophrenia cluster_DCS_Intervention D-Cycloserine as a Probe Glutamate_Deficit Reduced Glutamate Release or NMDA Receptor Expression NMDA_Hypofunction NMDA Receptor Hypofunction Glutamate_Deficit->NMDA_Hypofunction Downstream_Effects Impaired Synaptic Plasticity Neuronal Connectivity Deficits Dopamine Dysregulation NMDA_Hypofunction->Downstream_Effects Glycine_Site Glycine Co-agonist Site on GluN1 Subunit NMDA_Hypofunction->Glycine_Site Target for Intervention Symptoms Negative & Cognitive Symptoms Downstream_Effects->Symptoms DCS D-Cycloserine DCS->Glycine_Site NMDA_Activation Increased NMDA Receptor Activation Glycine_Site->NMDA_Activation Therapeutic_Potential Amelioration of Negative & Cognitive Symptoms NMDA_Activation->Therapeutic_Potential

Caption: NMDA receptor hypofunction in schizophrenia and the mechanism of D-cycloserine action.

Preclinical_Workflow Animal_Model Induce Schizophrenia-like State in Rodents (e.g., sub-chronic PCP) DCS_Admin Administer D-Cycloserine or Vehicle Animal_Model->DCS_Admin Behavioral_Testing Behavioral Assays DCS_Admin->Behavioral_Testing PPI Prepulse Inhibition (Sensorimotor Gating) Behavioral_Testing->PPI NOR Novel Object Recognition (Cognition) Behavioral_Testing->NOR Social_Interaction Social Interaction (Negative Symptoms) Behavioral_Testing->Social_Interaction Data_Analysis Analyze Behavioral Outcomes PPI->Data_Analysis NOR->Data_Analysis Social_Interaction->Data_Analysis Clinical_Trial_Workflow Patient_Recruitment Recruit Schizophrenia Patients with Negative/Cognitive Symptoms Baseline_Assessment Baseline Assessment (PANSS, SANS, BACS/MCCB) Patient_Recruitment->Baseline_Assessment Randomization Randomize to D-Cycloserine or Placebo (Double-Blind) Baseline_Assessment->Randomization Treatment Administer Treatment as Add-on to Antipsychotics Randomization->Treatment Follow_up_Assessment Follow-up Assessments at Pre-defined Intervals Treatment->Follow_up_Assessment Data_Analysis Analyze Change in Symptom and Cognitive Scores Follow_up_Assessment->Data_Analysis

References

Protocols for dissolving and storing 4-Aminoisoxazolidin-3-one for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These protocols provide detailed guidelines for the dissolution and storage of 4-Aminoisoxazolidin-3-one, a compound also known by its synonym Cycloserine, for laboratory applications. Adherence to these procedures is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Chemical and Physical Properties

This compound is a cyclic analog of the amino acid D-alanine. It exists as different stereoisomers (D, L, and DL forms) which may have different biological activities. It is a white to off-white crystalline solid.[1][2] Key properties are summarized in the table below.

PropertyValueReferences
Molecular FormulaC₃H₆N₂O₂[1][3][4][5][6]
Molecular Weight102.09 g/mol [1][3][4][6][7][8]
Melting Point~147 °C (decomposes)[9]
AppearanceColorless needle-like or leaf-like crystal or amorphous powder.[9]

Solubility Data

Proper solvent selection is critical for preparing stock solutions. This compound exhibits the following solubility characteristics:

SolventSolubilityReferences
WaterSoluble (up to 50 mg/mL)[9]
MethanolSlightly Soluble[2][9]
EthanolSlightly Soluble[9]
Propylene GlycolSlightly Soluble[2][9]
ButanolSlightly Soluble[9]
IsopropanolSlightly Soluble[9]
AcetoneSlightly Soluble[9]
TolueneInsoluble[9]
ChloroformInsoluble[9]
EtherInsoluble[9]
PyridineInsoluble[9]
BenzeneInsoluble[9]
Carbon DisulfideInsoluble[9]

Stability and Storage Recommendations

The stability of this compound is dependent on its physical state and the storage conditions.

FormStorage TemperatureShelf LifeNotesReferences
Solid (as supplied)Room TemperatureUp to 2 yearsKeep in a tightly sealed container, protected from air and light.[9]
Solid4-5 °CStableRecommended for long-term storage.[2]
SolidRoom TemperatureUnstableAvoid prolonged storage at room temperature.[2]
Aqueous Solution (Distilled Water)-20 °CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[9]

Safety and Handling Precautions

This compound is classified as an irritant and is harmful if swallowed.[7] Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]

  • Ventilation: In case of insufficient ventilation, wear suitable respiratory equipment.[9]

  • Contact: Avoid contact with skin and eyes.[9]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work.

Experimental Protocols

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile distilled water.

Materials:

  • This compound powder

  • Sterile, high-purity distilled or deionized water

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.

  • Dissolution: Add the required volume of sterile water to the conical tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid overheating as the compound is unstable at room temperature.[2]

  • Sterilization: For cell culture or other sterile applications, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month.[9]

For applications requiring an organic solvent, methanol or ethanol can be used, although solubility is limited.

Materials:

  • This compound powder

  • Anhydrous, ACS grade methanol or ethanol

  • Glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Weigh the desired amount of this compound into a glass vial.

  • Dissolution: Add the required volume of the chosen alcohol.

  • Mixing: Cap the vial tightly and vortex or sonicate until the compound is fully dissolved. Due to its slight solubility, achieving high concentrations may not be possible.

  • Storage: Store the solution at -20°C. The stability in organic solvents has not been fully characterized, so it is recommended to prepare fresh solutions and use them as soon as possible.

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Final Steps weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent mix Vortex / Sonicate add_solvent->mix check Visually Inspect for Complete Dissolution mix->check check->mix Incomplete sterilize Filter Sterilize (if aqueous) check->sterilize Complete aliquot Aliquot sterilize->aliquot store Store at -20°C aliquot->store

Caption: Experimental workflow for dissolving this compound.

Solvent_Selection_Logic start Start: Need to Dissolve this compound aqueous_app Aqueous Application? start->aqueous_app high_conc High Concentration Needed? aqueous_app->high_conc Yes alcohol Use Methanol or Ethanol (Slightly Soluble) aqueous_app->alcohol No water Use Water (up to 50 mg/mL) high_conc->water Yes high_conc->alcohol No insoluble Insoluble in Nonpolar Solvents (Toluene, Chloroform, etc.) alcohol->insoluble Consider limitations

Caption: Logical steps for selecting an appropriate solvent.

References

Application Notes and Protocols: The Role of D-cycloserine in Fear Extinction Learning Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-cycloserine (DCS), a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, in preclinical and clinical models of fear extinction. This document details the underlying molecular mechanisms, experimental protocols, and key quantitative findings to guide researchers in designing and interpreting studies aimed at understanding and enhancing fear extinction processes.

Introduction

Fear extinction is a fundamental learning process where a conditioned fear response to a specific cue is diminished through repeated exposure to the cue in the absence of the aversive stimulus. This process does not erase the original fear memory but rather involves the formation of a new memory that inhibits the fear response. Difficulties in fear extinction are a hallmark of anxiety and trauma-related disorders such as post-traumatic stress disorder (PTSD).

D-cycloserine has been extensively investigated as a cognitive enhancer to facilitate fear extinction.[1][2] By acting as a partial agonist at the glycine binding site of the NMDA receptor, DCS enhances NMDA receptor function, which is crucial for the synaptic plasticity underlying learning and memory, including extinction learning.[1][3]

Mechanism of Action: NMDA Receptor Modulation

D-cycloserine's pro-extinction effects are primarily mediated through its action on the NMDA receptor, a key player in synaptic plasticity. Fear extinction is an active learning process that is dependent on NMDA receptor activation.[1][4] DCS binds to the glycine co-agonist site on the NR1 subunit of the NMDA receptor, increasing the probability of the receptor channel opening when glutamate is also bound.[1] This enhanced NMDA receptor activity is thought to strengthen the neuronal connections in circuits relevant to fear extinction, such as the amygdala and medial prefrontal cortex (mPFC).[5][6]

Activation of the NMDA receptor leads to an influx of Ca²⁺ ions, which triggers downstream signaling cascades involving kinases like extracellular signal-regulated kinase (ERK).[6] This cascade ultimately leads to changes in gene expression and protein synthesis that are necessary for the consolidation of the extinction memory. Studies have shown that DCS administration in conjunction with extinction training increases the levels of phosphorylated ERK (pERK) in the infralimbic prefrontal cortex and the lateral nucleus of the amygdala.[6]

DCS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DCS D-cycloserine NMDAR NMDA Receptor Glutamate Site Glycine Site DCS->NMDAR:gly Glutamate Glutamate Glutamate->NMDAR:glu Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening ERK_cascade ERK Signaling Cascade Ca_ion->ERK_cascade Activates Plasticity Synaptic Plasticity & Extinction Memory Consolidation ERK_cascade->Plasticity Leads to

D-cycloserine signaling pathway in fear extinction.

Experimental Protocols

The following are generalized protocols for investigating the effect of D-cycloserine on fear extinction in both rodent models and human participants.

Rodent Fear-Potentiated Startle Model

This model assesses fear by measuring the increase in the startle reflex in the presence of a fear-conditioned stimulus.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Startle response system (e.g., SR-LAB, San Diego Instruments)

  • Conditioning chambers with grid floors for footshock delivery

  • D-cycloserine (e.g., 15 mg/kg, intraperitoneal injection)

  • Saline (vehicle control)

Protocol:

  • Habituation (Day 1): Place rats in the startle chambers and present a series of acoustic startle stimuli (e.g., 100 dB noise bursts) to habituate them to the apparatus.

  • Fear Conditioning (Day 2): Place rats in the conditioning chambers. Present a neutral stimulus (e.g., a light, conditioned stimulus or CS) for a short duration (e.g., 3.7 seconds), co-terminating with a mild footshock (e.g., 0.4-0.6 mA, unconditioned stimulus or US). Repeat this pairing for a set number of trials (e.g., 10 trials).[4][5]

  • Pre-Extinction Test (Day 3): Place rats back in the startle chambers. Measure the startle response to acoustic stimuli presented alone and in the presence of the CS (light). A significantly higher startle response in the presence of the CS indicates successful fear conditioning.

  • Extinction Training (Day 3):

    • Administer D-cycloserine (e.g., 15 mg/kg, i.p.) or saline 30-60 minutes before extinction training.[4]

    • Place rats in the startle chambers and present the CS (light) repeatedly without the US (footshock) for a set number of trials (e.g., 30-90 trials).[4][5]

  • Extinction Test (Day 4): Place rats back in the startle chambers and measure the fear-potentiated startle as in the pre-extinction test. A reduction in the fear-potentiated startle in the DCS group compared to the control group indicates facilitation of fear extinction.

Rodent_Fear_Extinction_Workflow Day1 Day 1: Habituation (Acoustic Startle) Day2 Day 2: Fear Conditioning (Light-Shock Pairings) Day1->Day2 Day3_pre Day 3: Pre-Extinction Test (Fear-Potentiated Startle) Day2->Day3_pre Day3_admin Day 3: Drug Administration (DCS or Saline) Day3_pre->Day3_admin Day3_ext Day 3: Extinction Training (Light Alone Presentations) Day3_admin->Day3_ext Day4 Day 4: Extinction Test (Fear-Potentiated Startle) Day3_ext->Day4

Workflow for rodent fear-potentiated startle experiment.
Human Fear Conditioning and Extinction Model

This model typically uses a mild electric shock as the US and a neutral visual or auditory cue as the CS, measuring fear through skin conductance response (SCR) and expectancy ratings.

Materials:

  • Human participants (healthy volunteers or clinical populations)

  • Computer for stimulus presentation

  • Skin conductance recording apparatus

  • Shock electrodes

  • D-cycloserine (e.g., 50 mg, oral administration)

  • Placebo capsules

Protocol:

  • Informed Consent and Screening: Obtain informed consent and screen participants for inclusion/exclusion criteria.

  • Habituation (Day 1): Present the conditioned stimuli (CS+ and CS-, e.g., colored shapes) to the participant without any shock to allow for habituation of the orienting response.

  • Fear Acquisition (Day 1): Present the CS+ paired with a mild electric shock (US) on a partial reinforcement schedule. The CS- is never paired with the shock. Record SCR and shock expectancy ratings throughout.[7] Successful acquisition is indicated by a significantly larger SCR and higher shock expectancy for the CS+ compared to the CS-.

  • Drug Administration (Day 2): Administer a single oral dose of D-cycloserine (e.g., 50 mg) or placebo in a double-blind manner, typically 1-2 hours before extinction training.[7][8]

  • Extinction Training (Day 2): Present the CS+ and CS- repeatedly without the US. Record SCR and shock expectancy ratings.

  • Extinction Recall and Test for Return of Fear (Day 3): Present the CS+ and CS- again to test for the retention of extinction memory. This can also include tests for the return of fear, such as reinstatement (presenting the US alone before the test) or renewal (changing the context of the test).[7] A smaller SCR and lower shock expectancy to the CS+ in the DCS group compared to the placebo group during recall indicates enhanced extinction consolidation.

Quantitative Data Summary

The following tables summarize key quantitative findings from representative studies investigating D-cycloserine in fear extinction models.

Table 1: Rodent Studies on D-cycloserine and Fear Extinction

StudyAnimal ModelDCS DoseAdministration TimingKey Finding
Walker et al. (2002)[4]Rat3.25, 15, 30 mg/kg (i.p.)Before extinction trainingDose-dependent enhancement of extinction of fear-potentiated startle.
Ledgerwood et al. (2004)Rat15 mg/kg (i.p.)Before or after extinction trainingFacilitated extinction when given either before or up to 60 min after training.
Singewald et al. (2015)[6]Rat15 mg/kg (i.p.)Before extinction trainingFacilitated fear extinction and increased pERK levels in the infralimbic prefrontal cortex.

Table 2: Human Studies on D-cycloserine and Fear Extinction

StudyPopulationDCS DoseAdministration TimingOutcome MeasureKey Finding
Ressler et al. (2004)[1]Acrophobia patients50 mg (oral)Before virtual reality exposure therapyBehavioral avoidance and self-reported fearSignificant reduction in acrophobia symptoms compared to placebo.
Guastella et al. (2007)Healthy volunteers50, 500 mg (oral)2-3 hours before extinction trainingSkin conductance, shock expectancyNo significant effect of DCS on extinction or return of fear.
Smits et al. (2013)[9]Height phobia patients50 mg (oral)Immediately after exposure sessionClinical improvementDCS enhanced improvement only after successful exposure sessions.[9]
Geller et al. (2020)PTSD patients50 mg (oral)1 hour before extinction learningSkin conductance responseReduced differential SCR during extinction learning compared to placebo.[10]

Conclusion

D-cycloserine has shown considerable promise as a pharmacological adjunct to facilitate fear extinction in both preclinical and clinical settings. Its mechanism of action via the NMDA receptor is well-supported by molecular studies. However, the translation of these findings to clinical practice has yielded mixed results, suggesting that factors such as the timing of administration, the specific population, and the nature of the extinction learning protocol are critical variables.[7][11][12] Future research should continue to explore these parameters to optimize the therapeutic potential of D-cycloserine and other NMDA receptor modulators in the treatment of anxiety and trauma-related disorders.

References

Application Notes: D-cycloserine in Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-cycloserine (DCS), a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, has emerged as a promising therapeutic agent in the field of traumatic brain injury (TBI) research.[1][2][3] Historically, TBI pathophysiology was associated with excessive NMDA receptor activation and excitotoxicity, leading to clinical trials with NMDA receptor antagonists that ultimately failed.[1][4] More recent research has revealed a biphasic response of NMDA receptors post-TBI: an initial, short-lived hyperactivation (<1 hour) is followed by a prolonged period of hypofunction (from 4 hours to 2 weeks).[1][4] This period of hypo-activation presents a therapeutic window for agents that can enhance NMDA receptor function. DCS, by acting as a co-agonist, facilitates the opening of the NMDA receptor channel in the presence of glutamate, thereby promoting neuronal plasticity and functional recovery.[3]

Mechanism of Action

D-cycloserine's primary mechanism in the context of TBI is the potentiation of NMDA receptor activity during a state of receptor downregulation.[1][4][5] This action is thought to restore crucial cellular processes that are impaired after injury. Key aspects of its mechanism include:

  • Partial Agonism at the Glycine Site: DCS binds to the glycine modulatory site on the NR1 subunit of the NMDA receptor, increasing the probability of the receptor channel opening when glutamate is bound to the NR2 subunit.[6]

  • Restoration of Long-Term Potentiation (LTP): TBI can suppress hippocampal LTP, a cellular mechanism essential for learning and memory. Studies have shown that DCS administration can reinstate LTP in the CA1 region of the hippocampus following injury.[1][5]

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): BDNF is a critical regulator of synaptic plasticity and neuronal survival. TBI leads to a reduction in BDNF levels, and DCS treatment has been demonstrated to fully restore these levels.[5]

  • Modulation of NMDA and AMPA Receptor Subunits: In developmental TBI models, DCS has been shown to restore the levels of the NR2A subunit of the NMDA receptor and increase the levels of the GluR2 subunit of the AMPA receptor in the hippocampus.[3][7]

Preclinical and Clinical Evidence

A growing body of preclinical evidence supports the efficacy of DCS in various animal models of TBI. Clinical trials in human TBI patients are also underway to translate these promising preclinical findings.

Quantitative Data from Preclinical Studies

Table 1: Effects of D-cycloserine on Functional and Cognitive Outcomes in Rodent TBI Models

Animal ModelTBI Induction MethodD-cycloserine DoseAdministration TimingOutcome MeasuresKey FindingsReference
Male Sabra MiceWeight-drop model10 mg/kg (i.p.)Single dose at 8, 16, 24, or 72h post-injury; Multiple doses at 24, 48, 72hNeurological Severity Score (NSS)Significant improvement in neurobehavioral function when administered at 24h or 72h post-injury. No additional benefit from multiple doses.[1][4]
Male Sabra MiceClosed Head Injury (CHI)10 mg/kg (i.p.)Single dose at 24h post-injuryNSS, Object Recognition Test, Hippocampal LTP, BDNF levelsFaster and greater recovery of motor and memory functions. Restoration of hippocampal LTP and BDNF levels.[5]
Male Sprague-Dawley RatsLateral Fluid Percussion10 mg/kg or 30 mg/kg (i.p.)Daily from day 1-15 post-injuryMorris Water Maze (MWM)30 mg/kg dose significantly attenuated memory deficits. 10 mg/kg was ineffective.[2]
Weanling Sprague-Dawley RatsLateral Fluid Percussion10 mg/kg or 30 mg/kg (i.p.)Every 12h on post-injury day 1-3Novel Object Recognition, MWM, Receptor subunit levels30 mg/kg restored recognition memory and experience-dependent plasticity. Restored NR2A and increased GluR2 levels.[3][7]

Summary of Clinical Trials

Table 2: Overview of Clinical Trials of D-cycloserine in Human TBI Patients

Clinical Trial IdentifierStudy PhasePatient PopulationInterventionOutcome MeasuresStatus
NCT01343862Not specifiedModerate TBI (GCS 9-13) with frontal contusions, ages 18-55Single dose of D-cycloserine or placebo 48-72 hours post-injuryNeurocognitive testing at 3 and 6 monthsCompleted
NCT01550796Not specifiedPatients with chronic bothersome tinnitus (can be a sequela of TBI)D-cycloserine or placebo in conjunction with cognitive trainingTinnitus severity and cognitive functioningCompleted
Not specifiedNot specifiedChildren with moderate/severe TBI with working memory weaknesses100 mg D-cycloserine or placebo every other day with cognitive trainingfMRI, cognitive testingRecruiting

Experimental Protocols

Protocol 1: Evaluation of D-cycloserine Efficacy in a Mouse Model of Closed Head Injury

This protocol is a synthesis of methodologies described in preclinical studies.[1][4][5]

1. Animals and Housing:

  • Use male Sabra or C57BL/6 mice, 8-12 weeks old.

  • House animals under controlled temperature and a 12h light/dark cycle with ad libitum access to food and water.

2. Traumatic Brain Injury Induction (Weight-Drop Model):

  • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

  • Place the mouse on a platform with its head exposed.

  • Induce a closed head injury by dropping a weighted object (e.g., 30-50 g) from a predetermined height (e.g., 80 cm) onto the skull, typically over the right hemisphere.

  • Monitor the animal for apnea and righting reflex.

  • Allow the animal to recover on a heating pad.

3. D-cycloserine Administration:

  • Prepare a solution of D-cycloserine (Sigma-Aldrich) in sterile saline.

  • Based on dose-response studies, a dose of 10 mg/kg is often effective.[1]

  • Administer D-cycloserine or vehicle (saline) via intraperitoneal (i.p.) injection at the desired time point post-injury (e.g., 24 hours).

4. Behavioral Assessment (Neurological Severity Score - NSS):

  • Assess neurological function at multiple time points post-injury (e.g., 1, 2, 7, 14, 21, 28 days).

  • The NSS is a composite score of motor, sensory, balance, and reflex tests. A higher score indicates greater impairment.

  • Components of NSS:

    • Motor Tests: Raising the mouse by the tail (observing for flexion of limbs), placing the mouse on the floor (observing for gait abnormalities).

    • Sensory Tests: Placing a sticky label on a paw and measuring the time to remove it.

    • Beam Balance Tests: Assessing the ability to traverse a narrow wooden beam.

    • Reflexes: Testing for pinna and corneal reflexes.

5. Data Analysis:

  • Compare the NSS scores between the D-cycloserine and vehicle-treated groups at each time point using appropriate statistical tests (e.g., Mann-Whitney U test).

  • A significant reduction in NSS in the D-cycloserine group indicates improved functional recovery.

Protocol 2: Assessment of Cognitive Function using the Morris Water Maze (MWM)

This protocol is adapted from studies evaluating cognitive outcomes post-TBI.[2][8]

1. Apparatus:

  • A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.

  • A hidden platform submerged 1-2 cm below the water surface.

  • Visual cues are placed around the pool for spatial navigation.

2. Habituation:

  • On the day before testing, allow each animal to swim freely in the pool for 60 seconds without the platform.

3. Acquisition Phase (Learning):

  • Conduct training for 4-5 consecutive days, starting, for example, on day 11 post-injury.[2]

  • Each day consists of 4 trials per animal.

  • For each trial, gently place the animal into the water at one of four starting positions.

  • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

  • If the animal finds the platform, allow it to remain there for 15-30 seconds.

  • If the animal does not find the platform within the time limit, guide it to the platform.

  • Record the latency to find the platform and the swim path using a video tracking system.

4. Probe Trial (Memory Retention):

  • 24-48 hours after the last acquisition trial, remove the platform from the pool.

  • Place the animal in the pool and allow it to swim for 60 seconds.

  • Record the time spent in the target quadrant (where the platform was previously located).

5. Data Analysis:

  • For the acquisition phase, analyze the escape latency over the training days using a repeated-measures ANOVA.

  • For the probe trial, compare the time spent in the target quadrant between groups using a t-test or ANOVA.

  • Improved performance in the D-cycloserine group is indicated by a shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial.

Visualizations

TBI_DCS_Signaling_Pathway TBI Traumatic Brain Injury Glutamate Initial Glutamate Surge (Hyperactivation) TBI->Glutamate < 1 hour Hypofunction Prolonged NMDA Receptor Hypofunction Glutamate->Hypofunction > 4 hours NMDAR NMDA Receptor (Glycine Site) Hypofunction->NMDAR DCS D-cycloserine (Partial Agonist) DCS->NMDAR Binds to Ca_influx Ca2+ Influx NMDAR->Ca_influx Facilitates Channel Opening LTP Restoration of Long-Term Potentiation (LTP) Ca_influx->LTP BDNF Increased BDNF Expression Ca_influx->BDNF Recovery Improved Cognitive and Functional Recovery LTP->Recovery BDNF->Recovery

Caption: Signaling pathway of D-cycloserine in TBI.

Experimental_Workflow_TBI_DCS start Start: Animal Model Selection (e.g., Mice) tbi TBI Induction (e.g., Weight-Drop) start->tbi randomization Randomization tbi->randomization treatment DCS (10 mg/kg, i.p.) at 24h post-TBI randomization->treatment control Vehicle (Saline, i.p.) at 24h post-TBI randomization->control behavior Behavioral Testing (e.g., NSS, MWM) (Days 1-28) treatment->behavior control->behavior molecular Molecular Analysis (e.g., BDNF levels, LTP) (Endpoint) behavior->molecular analysis Data Analysis and Comparison molecular->analysis end Conclusion analysis->end

Caption: Preclinical experimental workflow for DCS in TBI.

References

Troubleshooting & Optimization

Overcoming 4-Aminoisoxazolidin-3-one instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the inherent instability of 4-Aminoisoxazolidin-3-one (also known as D-cycloserine) in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound.

Q1: My this compound solution appears to be losing potency over time. What could be the cause?

A1: this compound is known to be unstable in aqueous solutions. The primary causes of degradation are hydrolysis and dimerization, which are significantly influenced by the pH and temperature of the solution. Under mildly acidic conditions, it can hydrolyze to form hydroxylamine and D-serine.[1] Dimerization to 3,6-bis(aminooxymethyl)piperazine-2,5-dione is another common degradation pathway.

Q2: What is the optimal pH for storing aqueous solutions of this compound?

A2: this compound is most stable in alkaline conditions.[2] The greatest stability has been observed at a pH of 11.5.[1] Conversely, it degrades rapidly in acidic environments, with the maximum rate of degradation occurring at pH 4.7.[2][3] Therefore, to minimize degradation, it is recommended to prepare and store solutions in a buffered system with a pH above 7.

Q3: I am conducting a cell culture experiment that requires incubation at 37°C. How can I minimize the degradation of this compound in my culture medium?

A3: Incubation at 37°C will accelerate the degradation of this compound. To mitigate this, you can:

  • Prepare fresh solutions: Prepare the this compound solution immediately before adding it to the culture medium.

  • pH control: Ensure your culture medium is buffered to a pH that is as close to neutral or slightly alkaline as your experimental conditions will allow. The pH of commonly used media like Middlebrook 7H9 (pH ~6.6) and Mueller-Hinton (pH ~7.3) can influence stability.[2]

  • Consider a more stable formulation: For longer-term experiments, investigate the use of stabilizing agents or alternative delivery methods if your research permits.

Q4: I am observing an unexpected peak in my HPLC analysis of a this compound sample. What could this be?

A4: The unexpected peak is likely a degradation product. The most common degradation product is the dimer, 3,6-bis(aminooxymethyl)piperazine-2,5-dione. Depending on the conditions, you may also see peaks corresponding to hydroxylamine and D-serine from hydrolysis. It is recommended to use a validated analytical method, such as UPLC-MS, for accurate identification and quantification of both the parent compound and its degradation products.

Q5: Are there any known stabilizers for this compound in aqueous solutions?

A5: While research into liquid formulation stabilizers is ongoing, studies on solid formulations have shown that alkaline compounds can significantly improve stability. Magnesium oxide and calcium hydroxide have been identified as effective stabilizers in solid dosage forms by creating an alkaline microenvironment.[4] This principle suggests that maintaining an alkaline pH is the most effective strategy for stabilizing aqueous solutions.

Data on this compound Degradation

The following tables summarize the degradation of this compound under different conditions.

Table 1: Degradation of this compound in Different Media at 37°C

TimeDegradation in MH Medium (%)[2]Degradation in Phosphate Buffer (%)[2]
6 days2.18-
7 days3.35~10
14 days8.50-
15 days-~20
20 days10.74-
22 days-~30
29 days14.53-

Table 2: Effect of pH on the Stability of this compound

pHStability
1.240% reduction in a short time[5]
2.0Extensive degradation[3]
4.7Maximum rate of degradation[2][3]
7.4More stable than in acidic conditions[5]
11.5Maximum stability[1]

Experimental Protocols

Protocol 1: Quantification of this compound and Its Dimer by UPLC-MS

This protocol is adapted from methodologies used for analyzing D-cycloserine in culture medium.[2][6]

1. Instrumentation:

  • UPLC system coupled with a Triple Quadrupole Mass Spectrometer.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 5mM ammonium formate.
  • Mobile Phase B: Acetonitrile with 5mM ammonium formate.
  • Gradient: 85% A and 15% B.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 3 µL.
  • Column Temperature: 45°C.[7]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Range: m/z 40–500.
  • Capillary Voltage: 7 kV.
  • Gas Flow: 13 L/min.
  • Atomizer Pressure: 60 psi.

4. Sample Preparation:

  • Dilute the aqueous sample containing this compound with the mobile phase to a suitable concentration.
  • Filter the sample through a 0.22 µm filter before injection.

5. Data Analysis:

  • Monitor the ion transitions for this compound and its dimer.
  • Quantify the compounds by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.

Visualizing Degradation Pathways and Workflows

Degradation Pathways of this compound

A This compound B Hydrolysis (Acidic Conditions) A->B C Dimerization A->C D Hydroxylamine B->D E D-Serine B->E F 3,6-bis(aminooxymethyl) piperazine-2,5-dione C->F

Caption: Degradation pathways of this compound in aqueous solutions.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare aqueous solution of This compound B Adjust pH and add other components A->B C Incubate at desired temperature (e.g., 37°C) B->C D Collect aliquots at different time points C->D E Analyze by UPLC-MS or HPLC D->E F Quantify parent compound and degradation products E->F

Caption: Workflow for assessing the stability of this compound.

References

Optimizing D-cycloserine dosage to avoid bimodal dose-response effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-cycloserine (DCS) research. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing DCS dosage and avoiding the characteristic bimodal dose-response effects observed in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for D-cycloserine?

A1: D-cycloserine is a partial agonist that acts at the glycine-binding site on the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor is a crucial component in synaptic plasticity, the molecular basis for learning and memory, through a mechanism known as long-term potentiation (LTP).[1][2] By binding to the glycine site, DCS modulates the receptor's activity, influencing the influx of calcium ions and subsequent downstream signaling cascades.[2]

Q2: What is the "bimodal dose-response effect" of D-cycloserine?

A2: The bimodal, or biphasic, dose-response effect refers to the phenomenon where DCS produces opposite effects at low versus high concentrations. At low doses, DCS acts as an agonist, enhancing NMDA receptor function.[1][3][4] Conversely, at high doses, it functions as a net antagonist, inhibiting NMDA receptor activity.[1][3][4] This results in an inverted U-shaped dose-response curve for its therapeutic effects, such as cognitive enhancement.[5]

Q3: Why do low and high doses of DCS produce different, and often opposite, effects?

A3: The dual action of DCS is attributed to its varying affinity for different NMDA receptor subunit compositions. The prevailing hypothesis suggests that at low doses, DCS's agonistic effects are mediated through its high affinity for NMDA receptors containing the NR2C subunit.[1] As the concentration increases, DCS begins to occupy and act as an antagonist on the more abundant NR2A and NR2B-containing receptors, for which it has a lower affinity, leading to a net inhibitory effect.[1]

Q4: What is the optimal dosage range for using DCS as a cognitive enhancer or for augmenting exposure therapy?

A4: The optimal dosage for neuropsychiatric applications is significantly lower than its use as an antibiotic. For augmenting exposure therapy in anxiety disorders, acute low doses between 50 mg and 250 mg are most frequently reported as effective.[6] Studies have shown that doses below 100 mg tend to potentiate NMDA receptor function, while doses above 500 mg act as net antagonists.[3] For preclinical animal studies, an effective oral dose for reducing neuropathic pain behavior was found to be as low as 3-10 mg/kg.[7] Finding the precise optimal dose often requires a dose-response study within the specific experimental context.

Q5: When should DCS be administered to achieve optimal effects in behavioral experiments?

A5: Timing is critical. Peak blood concentration of DCS is typically reached 2 to 6 hours after oral administration.[1][8] In clinical trials augmenting exposure therapy, administering DCS 1-2 hours before the session has yielded the greatest effects.[6][8] This timing ensures that peak drug levels coincide with the critical window of memory consolidation that occurs after a learning event.

Troubleshooting Guide

Problem: My low-dose DCS experiment shows no effect or a paradoxical (negative) effect.

  • Possible Cause 1: Dosage is outside the therapeutic window.

    • Solution: The optimal dose for DCS has a narrow therapeutic window.[1] An inverted U-shaped dose-response curve is common.[5] Your "low dose" might still be on the descending, antagonistic side of the curve for your specific model or outcome measure.

    • Recommendation: Conduct a dose-response study. Test a range of lower doses (e.g., 1, 3, 10, 30 mg/kg in rodents) to identify the optimal concentration for facilitation.

  • Possible Cause 2: Incorrect timing of administration.

    • Solution: The cognitive-enhancing effects of DCS are linked to the consolidation of learning.

    • Recommendation: Administer DCS 1-2 hours before the behavioral task to ensure peak levels are present during the post-session consolidation window.[6][8]

  • Possible Cause 3: Fear memory reconsolidation.

    • Solution: There is evidence that DCS can enhance the reconsolidation of fear memories, potentially worsening outcomes if administered after a session that ends with high fear.[6][9][10]

    • Recommendation: Ensure that exposure or extinction training is successful in reducing the fear response within the session. Some clinical protocols suggest administering DCS only when end-of-session fear levels are low.[9]

Problem: I am observing significant CNS side effects in my animal models (e.g., hyper-excitability, seizures).

  • Possible Cause: The dose is too high.

    • Solution: Central nervous system side effects, including hyperexcitability, anxiety, confusion, and seizures, are primarily associated with high dosages where DCS exhibits antagonistic properties.[1][11][12] These effects are more common at blood levels exceeding 35 µg/mL.[1]

    • Recommendation: Immediately lower the dose. Refer to the dose-response data in the tables below and consider using a dose well within the established agonist range.

Problem: My experimental results with DCS are inconsistent.

  • Possible Cause 1: Drug stability.

    • Solution: D-cycloserine can be unstable in solution, particularly under acidic conditions, and can form a dimer.[13] This degradation can alter the effective concentration of the drug.[14][15]

    • Recommendation: Prepare DCS solutions fresh for each experiment. Use a stable buffer and verify the pH. Store stock solutions appropriately as recommended by the manufacturer.

  • Possible Cause 2: Interaction with other substances.

    • Solution: Concomitant medications or substances can alter the effects of DCS. For example, alcohol is known to increase the risk of seizures when taken with DCS.[16][17]

    • Recommendation: Review all compounds being administered to the subjects. Ensure that no other substances are interacting with the glutamatergic system in a way that would confound the results.

Quantitative Data Summary

Table 1: Dose-Dependent Bimodal Effects of D-Cycloserine

Dosage Range (Human Equivalent)Primary Effect on NMDA ReceptorObserved Outcome in Neuropsychiatric ModelsReference(s)
< 100 mgAgonist (Potentiation)Cognitive enhancement, facilitation of fear extinction[3]
50 - 250 mgPartial Agonist Optimal range for augmenting exposure therapy[6]
> 500 mgNet Antagonist (Inhibition)Impaired performance, potential for CNS side effects[3]
500 - 1000 mg/dayAntagonist / Antibiotic Used for tuberculosis treatment; high risk of side effects[1][18]

Table 2: Pharmacokinetic Properties of D-Cycloserine

ParameterValueReference(s)
Bioavailability70% - 90%[12]
Time to Peak Plasma Concentration2 - 6 hours[1][8]
Elimination Half-life8 - 12 hours (normal renal function)[1][12]
Cerebrospinal Fluid Penetration54% - 79% of oral intake[1]

Key Diagrams and Workflows

NMDA_Pathway D-Cycloserine (DCS) Signaling at the NMDA Receptor cluster_receptor NMDA Receptor NMDA NR1 Glutamate Site (NR2) Ca2+ Channel Ca_Influx Ca2+ Influx NMDA:ca->Ca_Influx Opens DCS_low Low-Dose DCS (Agonist) DCS_low->NMDA:nr1 Binds & Potentiates DCS_high High-Dose DCS (Antagonist) DCS_high->NMDA:nr1 Binds & Inhibits Glycine Glycine / D-Serine Glycine->NMDA:nr1 Binds (Endogenous) Glutamate Glutamate Glutamate->NMDA:glu Binds Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Plasticity Activates

Caption: D-cycloserine's interaction with the NMDA receptor's glycine site.

Dose_Response_Logic Logical Model of DCS Bimodal Dose-Response cluster_low Low Dose Range cluster_high High Dose Range Dose DCS Dose LowDose <100 mg Dose->LowDose HighDose >500 mg Dose->HighDose NR2C High affinity for NR2C subunits LowDose->NR2C Agonist Agonist Effect NR2C->Agonist Enhancement Enhanced Neuroplasticity Agonist->Enhancement NR2AB Low affinity for NR2A/NR2B subunits HighDose->NR2AB Antagonist Net Antagonist Effect NR2AB->Antagonist Inhibition Inhibited Neuroplasticity Antagonist->Inhibition

Caption: The relationship between DCS dose, receptor affinity, and functional outcome.

Experimental_Workflow Experimental Workflow for DCS Dose Optimization start Define Behavioral Model (e.g., Fear Extinction) groups Establish Experimental Groups: - Vehicle Control - DCS Dose 1 (e.g., 1 mg/kg) - DCS Dose 2 (e.g., 3 mg/kg) - DCS Dose 3 (e.g., 10 mg/kg) - DCS Dose 4 (e.g., 30 mg/kg) start->groups admin Administer DCS or Vehicle (1-2 hours pre-task) groups->admin task Conduct Behavioral Task admin->task measure Measure Outcome (e.g., Freezing Behavior, Memory Test) task->measure analyze Analyze Data: Plot Dose-Response Curve measure->analyze result Identify Optimal Dose (Peak of Inverted-U Curve) analyze->result end Proceed with Optimized Dose result->end

Caption: A workflow for determining the optimal DCS dose in a preclinical model.

Experimental Protocols

Protocol: Determining an Optimal Dose-Response Curve for D-cycloserine in a Rodent Fear Extinction Model

This protocol provides a general methodology for identifying the optimal, neuroplasticity-enhancing dose of DCS while avoiding antagonistic effects.

  • Subjects and Housing:

    • Use adult male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

    • House animals individually or in pairs with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.

    • Allow at least one week of acclimatization to the facility before beginning experiments.

  • Drug Preparation:

    • Prepare D-cycloserine (Sigma-Aldrich or equivalent) fresh on each day of the experiment.

    • Dissolve DCS in sterile 0.9% saline.

    • Prepare concentrations to deliver the desired dose in a standard injection volume (e.g., 5-10 ml/kg for intraperitoneal injection).

  • Experimental Design:

    • Groups: Assign animals randomly to one of at least five groups:

      • Group 1: Vehicle (0.9% Saline)

      • Group 2: DCS (e.g., 1 mg/kg)

      • Group 3: DCS (e.g., 3 mg/kg)

      • Group 4: DCS (e.g., 10 mg/kg)

      • Group 5: DCS (e.g., 30 mg/kg) (Note: Doses should be selected based on literature review to bracket the expected therapeutic window.)

    • Timeline:

      • Day 1 (Fear Conditioning): Place each animal in a conditioning chamber. After a 2-minute baseline period, present a conditioned stimulus (CS), such as an auditory tone (e.g., 30s, 80 dB), that co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 2s, 0.5 mA). Repeat this pairing 3-5 times with an inter-trial interval of 1-2 minutes.

      • Day 2 (Extinction Training): Administer the assigned dose of DCS or vehicle via intraperitoneal (i.p.) injection. One hour post-injection, place the animal in a novel context (to avoid recall of the conditioning context) and present the CS repeatedly (e.g., 20-30 times) without the US.

      • Day 3 (Extinction Test): Place the animal back into the extinction context and present the CS (e.g., 5-10 times) without the US. No injections are given on this day.

  • Behavioral Measurement:

    • Record video of all sessions.

    • The primary dependent variable is "freezing behavior," defined as the complete absence of movement except for respiration.

    • Use an automated scoring system or a trained observer blind to the experimental conditions to score the percentage of time spent freezing during each CS presentation.

  • Data Analysis:

    • For the Extinction Test (Day 3), calculate the average percent freezing for each animal across the CS presentations.

    • Use a one-way ANOVA to compare the mean freezing levels across all experimental groups.

    • If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's test) to compare each DCS dose group against the vehicle control.

    • Plot the mean freezing percentage as a function of DCS dose to visualize the dose-response curve. The optimal dose will correspond to the group with the lowest freezing percentage, representing the greatest enhancement of extinction memory.

References

Troubleshooting poor solubility of 4-Aminoisoxazolidin-3-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and technical information for researchers, scientists, and drug development professionals experiencing poor solubility of 4-Aminoisoxazolidin-3-one (also known as Cycloserine) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a polar compound with high solubility in water (up to 100 mg/ml).[1][2] Its solubility is significantly lower in most organic solvents. It is slightly soluble in methanol and propylene glycol, and practically insoluble in non-polar solvents like chloroform and ether.[1][2][3] Some sources report solubility in dimethyl sulfoxide (DMSO) at approximately 10 mg/ml.[4]

Q2: Why is this compound poorly soluble in many common organic solvents?

The poor solubility stems from its molecular structure. This compound is a zwitterion, meaning it has both a positive and a negative charge on different parts of the molecule. This structure leads to strong intermolecular dipole-dipole interactions and hydrogen bonding, similar to amino acids. These strong forces require a highly polar solvent, preferably a protic one like water, to overcome the crystal lattice energy and achieve dissolution. Non-polar or weakly polar organic solvents cannot effectively interact with and stabilize the zwitterionic form, resulting in poor solubility.

Q3: Which organic solvents are the best starting points for solubilization?

Based on available data, highly polar aprotic solvents are the most promising starting points.

  • Dimethyl sulfoxide (DMSO): Reported to dissolve the compound at approximately 10 mg/ml.[4]

  • Dimethylformamide (DMF): Often effective for polar compounds and can be a suitable alternative to DMSO.

  • Methanol: The compound is slightly soluble in methanol.[3][5][6]

It is recommended to start with these solvents before exploring more complex systems.

Q4: How can I improve the solubility of this compound in an organic solvent system?

If you face solubility challenges, a systematic approach is recommended. This involves exploring co-solvents, temperature adjustments, and pH modification.

  • Co-solvents: Using a mixture of solvents can significantly enhance solubility. Since the compound is highly soluble in water, creating a co-solvent system with a miscible organic solvent is a primary strategy. For example, a mixture of DMSO or methanol with a small percentage of water can improve solubility while maintaining a primarily organic character.

  • Temperature: Gently heating the solvent while dissolving the compound can increase solubility.[7] However, it is crucial to be aware of the compound's stability at elevated temperatures. This compound decomposes at approximately 147°C.[5][6] Always check for degradation after heating.

  • pH Adjustment: The zwitterionic nature of the compound means its net charge is pH-dependent. Modifying the pH can shift the equilibrium from the zwitterion to a more soluble cationic (at low pH) or anionic (at high pH) form. Adding a small amount of an acidic or basic modifier to the solvent system might improve solubility, but this can also affect the compound's stability and reactivity.

Solubility Data Summary

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityReference
WaterUp to 100 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)Approx. 10 mg/mL[4]
96% Ethanol1 part in 50 (approx. 20 mg/mL)[1][2]
MethanolSlightly Soluble[1][2][3]
Propylene GlycolSlightly Soluble[1][2][3]
ChloroformPractically Insoluble[1][2]
EtherPractically Insoluble[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)Approx. 10 mg/mL[4]

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing solubility issues with this compound.

G cluster_0 cluster_1 Step 1: Initial Solvent Screening cluster_2 Step 2: Co-Solvent Systems cluster_3 Step 3: Physical Methods cluster_4 Step 4: Advanced & Chemical Methods cluster_5 start Start: Poor Solubility of this compound in desired organic solvent screen_polar Test High-Polarity Aprotic Solvents (e.g., DMSO, DMF) start->screen_polar check_solubility1 Is solubility sufficient? screen_polar->check_solubility1 add_cosolvent Introduce a Co-solvent (e.g., add small % of water or methanol to the primary organic solvent) check_solubility1->add_cosolvent No success Success: Solubility Achieved check_solubility1->success Yes check_solubility2 Is solubility sufficient? add_cosolvent->check_solubility2 apply_heat Apply Gentle Heat (e.g., warm to 40-50°C) Monitor for degradation check_solubility2->apply_heat No check_solubility2->success Yes check_solubility3 Is solubility sufficient? apply_heat->check_solubility3 adjust_ph Consider pH Modification (Use with caution - may affect stability) Add trace acid/base check_solubility3->adjust_ph No check_solubility3->success Yes check_solubility4 Is solubility sufficient? adjust_ph->check_solubility4 check_solubility4->success Yes fail Re-evaluate: Consider alternative compound, derivatization, or formulation strategy check_solubility4->fail No

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol is the gold standard for measuring equilibrium solubility and is useful for verifying the concentration of a saturated solution.[8][9]

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a set temperature.

Materials:

  • This compound powder

  • Chosen solvent(s)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of this compound powder to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid present.

  • Add a known volume of the test solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

  • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time can be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in the solution remains constant.

  • After equilibration, stop the shaker and allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the quantifiable range of your analytical method.

  • Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.

  • Back-calculate to determine the concentration in the original saturated solution. This value represents the thermodynamic solubility.

Protocol 2: Systematic Screening of Co-Solvent Systems

Objective: To systematically identify an effective co-solvent system to enhance the solubility of this compound.

Materials:

  • This compound powder

  • Primary organic solvent (e.g., DMSO, Methanol)

  • Co-solvent (e.g., Deionized Water)

  • Small-volume glass vials

  • Vortex mixer

  • Pipettes

Methodology:

  • Prepare Stock Solution (if possible): If the compound has some solubility in the primary solvent (e.g., DMSO), prepare a concentrated stock solution (e.g., 10 mg/mL). This allows for easier addition in subsequent steps. If not, the solid powder will be added directly.

  • Set up Co-Solvent Ratios: In a series of vials, prepare different ratios of the primary solvent and the co-solvent. For example, for a DMSO/Water system, you might prepare total volumes of 1 mL with the following ratios:

    • 100% DMSO

    • 95:5 DMSO:Water

    • 90:10 DMSO:Water

    • 80:20 DMSO:Water

    • 70:30 DMSO:Water

    • 50:50 DMSO:Water

  • Add Compound: Add a fixed amount of this compound to each vial to achieve the target final concentration. If using a stock solution, add the corresponding volume. If using solid, weigh it directly into the vials.

  • Dissolution Attempt:

    • Vortex each vial vigorously for 2-3 minutes.

    • Visually inspect each vial for undissolved solid against a dark background.

    • If solid remains, sonicate the vials for 10-15 minutes and re-inspect.

  • Observation and Selection: Record the solvent ratio that results in complete dissolution at the target concentration. The optimal system is often the one with the highest proportion of the primary organic solvent that still provides adequate solubility. This helps minimize the potential impact of the co-solvent (like water) on subsequent experiments.

References

Strategies to prevent degradation of cycloserine under high humidity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the degradation of cycloserine, particularly under conditions of high humidity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cycloserine degradation?

High humidity is the main factor responsible for the deterioration of cycloserine, more so than high temperature.[1][2] Cycloserine is known to be a hygroscopic solid, meaning it readily takes up and retains water molecules from the surrounding environment.[3][4]

Q2: How does pH affect the stability of cycloserine?

Cycloserine's stability is highly dependent on pH. It is most stable in alkaline conditions and degrades rapidly in acidic or neutral solutions.[3][5] The maximum rate of degradation has been observed at a pH of 4.7.[5]

Q3: What are the recommended storage conditions for cycloserine?

To prevent degradation, proper storage is crucial. For long-term stability, storing cycloserine at -20°C is recommended.[6] For routine laboratory use, storage in tightly closed glass containers in a temperature-controlled environment (e.g., an air-conditioned room at 18°C) is an effective measure.[1][2] If such facilities are unavailable, using air-tight polyethylene bottles can help delay deterioration.[1][2]

Q4: Can packaging help in preventing cycloserine degradation?

Yes, appropriate packaging plays a significant role in protecting cycloserine from humidity. For dispensing individual doses, heat-sealing them in polyethylene strips is a suggested practice.[1][2] The effectiveness of the sealing method is critical, as inadequately sealed products have shown loss of activity within 3 months under high humidity, while well-sealed products remained stable for over 6 months under the same conditions.[7]

Troubleshooting Guide

Issue: I am observing a loss of potency in my cycloserine samples during my experiments.

Possible Cause 1: Exposure to High Humidity

  • Troubleshooting Steps:

    • Review your current storage and handling procedures. Are you minimizing the exposure of the compound to ambient air?

    • Store cycloserine in a desiccator containing a suitable desiccant to minimize moisture exposure.

    • If you are working with cycloserine solutions, prepare them fresh for each experiment, as the compound also degrades in solution.[8][9]

Possible Cause 2: Improper Storage Temperature

  • Troubleshooting Steps:

    • Confirm that your long-term storage is at -20°C.[6]

    • For daily use, ensure the laboratory environment is temperature-controlled. Storing the working stock in an air-conditioned room at around 18°C is advisable.[1][2]

Possible Cause 3: Inadequate Packaging

  • Troubleshooting Steps:

    • Ensure that the container is tightly sealed immediately after use.

    • For smaller aliquots, consider transferring the compound to smaller, air-tight containers to reduce the headspace and air exposure each time the main container is opened.

Data on Cycloserine Degradation

The following table summarizes quantitative data on the degradation of cycloserine under different conditions.

ConditionDegradation RateReference
37°C in phosphate buffer~10% in 7 days, ~20% in 15 days, ~30% in 22 days[9]
37°C with high humidity (capsules)Loss of activity after 3 months (inadequate sealing)[7]
37°C with high humidity (capsules)Stable for at least 6 months (improved sealing)[7]
Room Temperature (reformulated capsules)Stable for at least 1 year[5]

Experimental Protocols

Protocol 1: General Workflow for Assessing Cycloserine Stability Under High Humidity

This protocol outlines a general procedure for evaluating the stability of a new cycloserine formulation or batch under high humidity conditions.

  • Sample Preparation:

    • Prepare multiple identical samples of the cycloserine product (e.g., powder, capsules, tablets).

    • Package the samples in their intended storage containers.

  • Control Group:

    • Store a set of control samples under ideal conditions (-20°C or in a desiccator at controlled room temperature).

  • Experimental Group:

    • Place the experimental samples in a stability chamber set to a high humidity level (e.g., 75% RH) and a relevant temperature (e.g., 37°C).

  • Time Points:

    • Define specific time points for sample analysis (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, remove a sample from both the control and experimental groups.

    • Perform a quantitative analysis to determine the remaining concentration of active cycloserine. A stability-indicating HPLC method is recommended.

    • Assess physical properties such as appearance, moisture content, and dissolution profile (for solid dosage forms).

  • Data Evaluation:

    • Compare the results from the experimental group to the control group to determine the rate of degradation and the impact of high humidity.

Visualizations

Cycloserine_Degradation_Pathway cluster_0 Environmental Factors cluster_1 Degradation Process High Humidity High Humidity Degradation Degradation High Humidity->Degradation Primary Cause High Temperature High Temperature High Temperature->Degradation Secondary Cause Acidic/Neutral pH Acidic/Neutral pH Acidic/Neutral pH->Degradation Accelerates Cycloserine Cycloserine Cycloserine->Degradation Loss of Potency Loss of Potency Degradation->Loss of Potency

Caption: Logical relationship of factors leading to cycloserine degradation.

Prevention_Strategies_Workflow cluster_0 Formulation Strategies cluster_1 Packaging & Storage Enteric Coating Enteric Coating Stable Cycloserine Stable Cycloserine Enteric Coating->Stable Cycloserine Hydrophobic Polymers Hydrophobic Polymers Hydrophobic Polymers->Stable Cycloserine Moisture Scavengers Moisture Scavengers Moisture Scavengers->Stable Cycloserine pH Adjusters pH Adjusters pH Adjusters->Stable Cycloserine Air-tight Containers Air-tight Containers Air-tight Containers->Stable Cycloserine Moisture-proof Packaging Moisture-proof Packaging Moisture-proof Packaging->Stable Cycloserine Controlled Environment Controlled Environment Controlled Environment->Stable Cycloserine Refrigeration/-20°C Refrigeration/-20°C Refrigeration/-20°C->Stable Cycloserine

Caption: Key strategies for preventing the degradation of cycloserine.

References

Side effects and management of D-cycloserine in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the side effects and management of D-cycloserine in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the most common long-term side effects associated with D-cycloserine administration?

A1: The most frequently reported long-term side effects of D-cycloserine are neuropsychiatric in nature. These can range from mild to severe and often necessitate careful monitoring of patients. The primary neuropsychiatric adverse events include peripheral neuropathy, depression, anxiety, and psychosis.[1][2] Other less common but serious side effects can include seizures, confusion, memory loss, and headaches.[3]

Q2: What is the incidence of these neuropsychiatric side effects in long-term studies?

A2: The incidence of neuropsychiatric side effects varies across studies. One prospective study involving 144 participants with multidrug-resistant tuberculosis (MDR-TB) found that 38% (55 participants) developed at least one neuropsychiatric event. The breakdown of these events was as follows:

  • Peripheral Neuropathy: 35% (50 participants)

  • Depression: 10% (14 participants)

  • Psychosis: 8% (11 participants)[1][2]

Another retrospective study of 136 patients with MDR-TB reported a cumulative incidence of neuropsychiatric adverse drug reactions (ADRs) of 12.5%.[4]

Q3: What is the primary mechanism behind D-cycloserine-induced peripheral neuropathy?

A3: D-cycloserine-induced peripheral neuropathy is understood to be a result of pyridoxine (Vitamin B6) antagonism. D-cycloserine interferes with pyridoxine metabolism, leading to a deficiency that can manifest as neurological symptoms such as numbness, tingling, and pain in the extremities.[5]

Q4: How can D-cycloserine-induced side effects be managed or mitigated in a research setting?

A4: Management of D-cycloserine side effects primarily involves two strategies:

  • Pyridoxine (Vitamin B6) Supplementation: Co-administration of pyridoxine is a standard preventative measure for peripheral neuropathy. The recommended dosage is typically 50 mg of pyridoxine for every 250 mg of D-cycloserine administered.[6]

  • Therapeutic Drug Monitoring (TDM): Regular monitoring of plasma concentrations of D-cycloserine is crucial to prevent toxicity. The target peak plasma concentration is generally maintained between 20-35 µg/mL.[6][7] Dosage adjustments should be made based on these levels, especially in patients with renal impairment.

Troubleshooting Guides

Problem: A subject in our long-term study is reporting symptoms of peripheral neuropathy (e.g., tingling, numbness in hands and feet).

Troubleshooting Steps:

  • Confirm Pyridoxine Supplementation: Verify that the subject is receiving the correct dosage of pyridoxine (50 mg for every 250 mg of D-cycloserine).

  • Initiate Therapeutic Drug Monitoring (TDM): If not already part of the protocol, immediately measure the subject's peak plasma concentration of D-cycloserine.

  • Dosage Adjustment: If the peak plasma concentration exceeds 35 µg/mL, a dose reduction of D-cycloserine is recommended.

  • Symptom Assessment: Utilize a standardized tool like the Brief Peripheral Neuropathy Screen (BPNS) to quantify the severity of the symptoms and monitor their progression.

  • Consider Discontinuation: If symptoms are severe or worsen despite dose reduction, discontinuation of D-cycloserine may be necessary.[8]

Problem: A research participant is exhibiting signs of depression or psychosis.

Troubleshooting Steps:

  • Immediate Psychiatric Evaluation: The subject should be evaluated by a qualified mental health professional to assess the severity of the symptoms.

  • Therapeutic Drug Monitoring (TDM): Measure the peak plasma D-cycloserine concentration. Levels above 35 µg/mL have been associated with an increased risk of psychosis.[1]

  • Dosage Reduction or Discontinuation: Based on the clinical assessment and TDM results, a reduction in D-cycloserine dosage or complete discontinuation should be considered.

  • Symptom Monitoring: Use a validated instrument such as the Symptom Checklist-90-R (SCL-90-R) to monitor the psychiatric symptoms.

  • Supportive Care: Provide appropriate psychiatric support and treatment for the subject.

Quantitative Data Summary

Adverse EventIncidence Rate (Study 1: n=144)[1][2]Incidence Rate (Study 2: n=136)[4]Management StrategyTarget Plasma Concentration[6][7]
Any Neuropsychiatric Event 38%12.5%TDM, Pyridoxine20-35 µg/mL
Peripheral Neuropathy 35%Not specifiedPyridoxine (50mg/250mg D-cycloserine)20-35 µg/mL
Depression 10%Not specifiedTDM, Dose Adjustment/Discontinuation20-35 µg/mL
Psychosis 8%Not specifiedTDM, Dose Adjustment/Discontinuation< 35 µg/mL

Experimental Protocols

1. Assessment of Peripheral Neuropathy: Brief Peripheral Neuropathy Screen (BPNS)

  • Objective: To screen for and grade the severity of peripheral neuropathy.

  • Procedure:

    • Subjective Symptom Grading: Ask the patient to rate the severity of the following symptoms in their feet and legs on a scale of 0 (no symptoms) to 10 (most severe): pain/burning, pins and needles, and numbness.[4]

    • Vibration Perception Evaluation:

      • Use a 128 Hz tuning fork.

      • Place the vibrating tuning fork on the distal joint of the great toe.

      • Ask the patient to indicate when they no longer feel the vibration.

      • Record the time in seconds. A perception of less than 10 seconds is considered abnormal.[9]

    • Tendon Reflex Evaluation:

      • Use a reflex hammer to tap the Achilles tendon.

      • Assess the plantar flexion response.

      • Grade the reflex as normal, reinforced, or absent.[4]

  • Scoring: A diagnosis of peripheral neuropathy is made if there is at least one subjective symptom (grade > 0) and either reduced vibration sense or abnormal ankle reflexes bilaterally.[9][10]

2. Assessment of Psychiatric Symptoms: Symptom Checklist-90-R (SCL-90-R)

  • Objective: To evaluate a broad range of psychological problems and symptoms of psychopathology.[1]

  • Procedure:

    • Administration: The SCL-90-R is a 90-item self-report questionnaire.[11][12]

    • Rating: Patients rate how much they have been distressed by each symptom in the past 7 days on a 5-point Likert scale, from 0 (Not at all) to 4 (Extremely).[12]

    • Dimensions: The items are categorized into nine primary symptom dimensions: Somatization, Obsessive-Compulsive, Interpersonal Sensitivity, Depression, Anxiety, Hostility, Phobic Anxiety, Paranoid Ideation, and Psychoticism.[12][13]

  • Scoring: The scores for each dimension are calculated, and a Global Severity Index (GSI) is derived to provide an overall measure of psychological distress. The raw scores are converted to T-scores for comparison with normative data.[11]

Visualizations

D_Cycloserine_Side_Effect_Pathway cluster_drug D-Cycloserine Administration cluster_cns Central Nervous System cluster_pns Peripheral Nervous System DCS D-Cycloserine NMDA_Receptor NMDA Receptor (Glycine Site) DCS->NMDA_Receptor Partial Agonist Pyridoxine Pyridoxine (Vitamin B6) Metabolism DCS->Pyridoxine Antagonism Neuronal_Plasticity Altered Neuronal Plasticity (LTP/LTD) NMDA_Receptor->Neuronal_Plasticity Modulation Neuropsych_Effects Neuropsychiatric Side Effects (Psychosis, Anxiety, Depression) Neuronal_Plasticity->Neuropsych_Effects Leads to Neuropathy Peripheral Neuropathy Pyridoxine->Neuropathy Deficiency leads to

Caption: Mechanism of D-cycloserine induced side effects.

TDM_Workflow Start Initiate D-Cycloserine Treatment Monitor Monitor for Adverse Events (Neuropsychiatric Symptoms) Start->Monitor TDM Therapeutic Drug Monitoring (Measure Peak Plasma Level) Monitor->TDM Decision Plasma Level > 35 µg/mL? TDM->Decision Adjust Reduce D-Cycloserine Dose Decision->Adjust Yes Continue Continue Current Dose with Monitoring Decision->Continue No Reassess Reassess Symptoms and Plasma Level Adjust->Reassess Continue->Monitor Reassess->TDM

Caption: Therapeutic drug monitoring workflow for D-cycloserine.

Neuropathy_Management_Workflow Start Patient on D-Cycloserine Supplementation Administer Pyridoxine (50mg per 250mg DCS) Start->Supplementation Monitor Monitor for Neuropathy Symptoms (BPNS) Supplementation->Monitor Symptoms_Present Neuropathy Symptoms Present? Monitor->Symptoms_Present Assess_Severity Assess Severity Symptoms_Present->Assess_Severity Yes Continue_Monitoring Continue Monitoring Symptoms_Present->Continue_Monitoring No Adjust_DCS Consider Dose Reduction of D-Cycloserine Assess_Severity->Adjust_DCS Continue_Monitoring->Monitor

Caption: Management workflow for preventing D-cycloserine induced neuropathy.

References

Technical Support Center: D-cycloserine Serum Level Monitoring in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers monitoring D-cycloserine (DCS) serum levels in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quantifying D-cycloserine in preclinical serum samples?

A1: The most widely accepted and robust method for quantifying D-cycloserine in serum or plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This method offers high selectivity and sensitivity, allowing for accurate measurement of DCS even at low concentrations. While older methods like colorimetric assays or HPLC-UV exist, they may lack the specificity and sensitivity of LC-MS/MS.[5]

Q2: What are the critical pre-analytical steps for ensuring sample integrity?

A2: Due to the instability of D-cycloserine in neutral or acidic solutions, proper sample handling is crucial.[5] Serum should be separated from whole blood immediately after clotting by centrifugation.[6] Samples should be kept on ice during processing and stored frozen, preferably at -70°C, until analysis.[6] Avoid repeated freeze-thaw cycles. D-cycloserine has been shown to degrade over time, even in culture medium at 37°C, highlighting the importance of prompt analysis and proper storage.[7][8]

Q3: What are the expected pharmacokinetic parameters of D-cycloserine in common preclinical models?

A3: Pharmacokinetic parameters of D-cycloserine can vary depending on the animal model, dose, and route of administration. The following table summarizes some reported values in rodents.

ParameterSpeciesDose and RouteValueReference
Cmax (Maximum Concentration) Rat250 mg/kg (oral)10.61 ± 2.42 mg/L (blood)[2]
1.53 ± 1.71 mg/L (lung tissue)[2]
Tmax (Time to Cmax) Rat250 mg/kg (oral)1 hour[2]
AUC (Area Under the Curve) Rat250 mg/kg (oral)33.53 ± 6.51 h·mg/L (blood)[2]
4.49 ± 2.08 h·mg/L (lung tissue)[2]
Mouse2.35 mg (oral)189.1 ± 35.5 µg/ml·h (plasma)[9]
t1/2 (Half-life) MouseOral~1.64 - 4.63 hours (plasma, co-administered with Ethionamide)[9][10][11]

Q4: What are the target therapeutic serum concentrations for D-cycloserine?

A4: While preclinical target concentrations can vary based on the study's endpoint, clinical data provides a useful reference. The target peak serum concentration in humans is typically between 20-35 mg/L.[12][13][14] Levels above 35 mg/L are associated with an increased risk of neurotoxicity.[12] These clinical targets can help guide dose selection in preclinical efficacy and safety studies.

Troubleshooting Guide

Issue 1: Low or No Recovery of D-cycloserine During Sample Preparation

  • Possible Cause: D-cycloserine instability. The compound is known to be unstable in neutral or acidic solutions.[5] Sample degradation may have occurred during collection, processing, or storage.

  • Solution:

    • Ensure rapid processing of blood samples on ice.

    • Separate serum promptly and freeze at -70°C immediately.[6]

    • Prepare stock and working solutions immediately before use.[5]

    • Consider using a buffered solution at a slightly alkaline pH (e.g., pH 8.0) for preparing standards, as this has been reported to improve stability.[5]

  • Possible Cause: Inefficient extraction from the serum matrix.

  • Solution:

    • Solid-Phase Extraction (SPE) is a commonly used and effective method for extracting D-cycloserine from plasma.[1][4] Ensure the SPE cartridge type (e.g., Waters Oasis MCX) is appropriate and that the conditioning, loading, washing, and elution steps are optimized.

    • Protein precipitation is another option, but it may result in a dirtier sample and more significant matrix effects. If using this method, optimize the type and volume of the precipitating agent (e.g., acetonitrile, methanol).

Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)

  • Possible Cause: Interaction of D-cycloserine with the analytical column. D-cycloserine is a small, polar molecule which can be challenging for reversed-phase chromatography.

  • Solution:

    • Several studies have successfully used C18 columns.[1][4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for retaining and separating polar compounds like D-cycloserine.[3]

    • Mobile phase optimization is key. Using a low concentration of an acid modifier like formic acid (e.g., 0.2%) in the aqueous phase is common.[1][4]

    • Ensure the pH of the mobile phase is appropriate for the pKa of D-cycloserine to maintain a consistent ionization state.

Issue 3: Inconsistent or Non-reproducible Results

  • Possible Cause: Dimerization of D-cycloserine. D-cycloserine can form a dimer, which can interfere with quantification.[15] This process can be influenced by the sample solvent.

  • Solution:

    • Some studies recommend avoiding acetonitrile as a sample solvent and using methanol instead to minimize dimerization.[15]

    • The formation of the dimer can also be pH-dependent.[15] Maintaining consistent pH across samples and standards is critical.

  • Possible Cause: Matrix effects in the LC-MS/MS analysis.

  • Solution:

    • Use a stable isotope-labeled internal standard if available to compensate for matrix effects. If not, a structural analog like cytosine or niacin has been successfully used.[1][3][4]

    • Evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.

    • Optimize the sample clean-up procedure (e.g., SPE) to remove interfering matrix components.

Experimental Protocol: LC-MS/MS Quantification of D-cycloserine in Rat Serum

This protocol is a generalized example based on published methods.[1][2][3][4] It should be validated for your specific instrumentation and experimental needs.

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw serum samples on ice.

  • To 100 µL of serum, add the internal standard (e.g., cytosine).

  • Vortex mix for 30 seconds.

  • Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by equilibration with water.

  • Load the serum sample onto the cartridge.

  • Wash the cartridge with an appropriate acidic solution followed by methanol to remove interferences.

  • Elute D-cycloserine and the internal standard with a basic methanolic solution.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 column (e.g., BDS Hypersil C18, 150 x 4.6 mm, 5µm) is a common choice.[1][4]

  • Mobile Phase: A mixture of 0.2% formic acid in water, methanol, and acetonitrile (e.g., 70:15:15, v/v/v) at a flow rate of 1.0 mL/min.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion and multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • D-cycloserine: m/z 103 → 75[1][3]

    • Niacin (IS example): m/z 124 → 80[3]

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and specificity

  • Linearity and range

  • Precision and accuracy (intra- and inter-day)

  • Recovery

  • Matrix effect

  • Stability (freeze-thaw, short-term, long-term)

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_prep Sample Preparation (SPE) cluster_analysis Analysis Blood_Collection Blood Collection (e.g., Rat Tail Vein) Clotting Allow to Clot (Room Temperature) Blood_Collection->Clotting Centrifugation Centrifugation (Separate Serum) Clotting->Centrifugation Storage Store Serum (-70°C) Centrifugation->Storage Thaw Thaw Serum (On Ice) Storage->Thaw Spike_IS Spike with Internal Standard Thaw->Spike_IS SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Spike_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for D-cycloserine serum level monitoring.

troubleshooting_logic Start Inconsistent or Low DCS Signal Check_Stability Review Sample Handling & Storage Conditions Start->Check_Stability Check_Extraction Evaluate SPE Recovery Start->Check_Extraction Check_Chroma Assess Peak Shape & Retention Start->Check_Chroma Improper_Handling Potential Degradation: Re-process with care, use fresh standards Check_Stability->Improper_Handling Non-optimal Optimize_SPE Optimize SPE Method: Check sorbent, wash/elute solvents Check_Extraction->Optimize_SPE Low Optimize_LC Optimize LC Method: Adjust mobile phase, consider HILIC Check_Chroma->Optimize_LC Poor Check_Dimer Investigate Dimerization: Change sample solvent (e.g., to Methanol) Check_Chroma->Check_Dimer Inconsistent

Caption: Troubleshooting logic for D-cycloserine analysis.

References

Addressing variability in experimental results with 4-Aminoisoxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminoisoxazolidin-3-one, also known as D-cycloserine. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or D-cycloserine, is an analog of the amino acid D-alanine.[1] Its primary mechanism of action in bacteria is the competitive inhibition of two key enzymes involved in peptidoglycan synthesis: L-alanine racemase and D-alanine:D-alanine ligase. This disruption of the bacterial cell wall synthesis leads to cell lysis. In neuroscience research, it is also known to be a partial agonist at the glycine binding site of the NMDA receptor.

Q2: We are observing significant batch-to-batch variability in our antibacterial assays. What could be the cause?

Inconsistent results in antibacterial assays using this compound can stem from several factors:

  • Compound Stability: this compound can be unstable in solution, particularly at non-neutral pH or elevated temperatures. Prepare fresh solutions for each experiment and store the solid compound under recommended conditions (cool, dry, and protected from light).

  • Purity of the Compound: Ensure the purity of the compound from your supplier. Impurities can interfere with the assay, leading to variable results.

  • Bacterial Strain and Growth Phase: The susceptibility of bacteria to D-cycloserine can vary between strains and even within the same strain at different growth phases. Standardize the bacterial inoculum preparation and ensure cultures are in the logarithmic growth phase for consistent results.

  • Media Composition: Components of the culture media can sometimes interact with the compound. Use a consistent and well-defined medium for all experiments.

Q3: Our experiments involving NMDA receptor activity are showing poor reproducibility. How can we troubleshoot this?

Variability in NMDA receptor assays can be complex. Consider the following:

  • Co-agonist Concentration: As a partial agonist at the glycine site, the effects of this compound are highly dependent on the concentration of glycine and D-serine in your system. Ensure consistent and known concentrations of these co-agonists.

  • Cell Line/Neuron Health: The expression and function of NMDA receptors can be sensitive to cell culture conditions. Monitor cell health, passage number, and ensure consistent plating densities.

  • Buffer Composition: The ionic composition of your experimental buffer, particularly Mg²⁺ concentration, can significantly impact NMDA receptor activity.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) in antibacterial assays.
Possible Cause Recommended Action
Compound Degradation Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect from light.
Resistant Bacterial Strain Confirm the identity and expected susceptibility of your bacterial strain.
High Inoculum Density Standardize the McFarland standard for your bacterial suspension to ensure a consistent starting cell number.
Inappropriate Assay Medium Verify that the pH and composition of the medium do not inactivate the compound.
Issue 2: Inconsistent dose-response curve in cell-based assays.
Possible Cause Recommended Action
Inaccurate Serial Dilutions Calibrate pipettes and use fresh tips for each dilution. Perform dilutions in a consistent manner.
Cell Plating Inconsistency Ensure even cell distribution in multi-well plates. Check for edge effects and consider not using the outer wells.
Variable Incubation Times Use a precise timer for all incubation steps.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells.

Experimental Protocols

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli
  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of E. coli from an agar plate and inoculate into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 4-6 hours).

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in sterile deionized water.

    • Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (MHB with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Example of Batch-to-Batch Variability in MIC Assays

Batch NumberMIC against E. coli (µg/mL)Purity (%)Date of Solution Preparation
Batch A899.5Fresh
Batch B1698.2Stored 48h at 4°C
Batch C899.6Fresh

This table is a hypothetical example to illustrate data presentation.

Visualizations

experimental_workflow General Experimental Workflow for MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Plates prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate inoculation->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

signaling_pathway Mechanism of Action of this compound cluster_compound Compound cluster_pathway Bacterial Cell Wall Synthesis compound This compound (D-cycloserine) Alanine Racemase Alanine Racemase compound->Alanine Racemase Inhibits D-ala-D-ala Ligase D-ala-D-ala Ligase compound->D-ala-D-ala Ligase Inhibits l_alanine L-Alanine d_alanine D-Alanine l_alanine->d_alanine Alanine Racemase d_ala_d_ala D-alanyl-D-alanine d_alanine->d_ala_d_ala D-ala-D-ala Ligase peptidoglycan Peptidoglycan Synthesis d_ala_d_ala->peptidoglycan

References

Technical Support Center: Safe Handling and Disposal of 4-Aminoisoxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and disposal guidelines for 4-Aminoisoxazolidin-3-one (also known as DL-Cycloserine) in a laboratory setting. Researchers, scientists, and drug development professionals should consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and detailed information.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that requires careful handling. According to GHS classifications, it can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] Some suppliers also indicate more severe hazards, including toxicity if swallowed or in contact with skin, the potential to cause severe skin burns and eye damage, and being fatal if inhaled.[3] It may also cause respiratory irritation.[1][2] Always refer to the manufacturer-specific Safety Data Sheet (SDS) for the most accurate hazard information.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is necessary.[3]

Q3: How should I properly store this compound in the laboratory?

A3: Store the compound in a tightly closed container in a dry, well-ventilated place, protected from direct sunlight.[2]

Q4: What should I do in case of accidental exposure?

A4: In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[2][5] If irritation persists, seek medical advice.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][5] Call a poison center or doctor for treatment advice.[2]

Q5: How do I handle a spill of this compound?

A5: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2] Ensure adequate ventilation and wear appropriate PPE. For large spills, follow your institution's emergency procedures.

Troubleshooting Guide

Issue Possible Cause Solution
Skin or eye irritation after handling Inadequate PPE or accidental exposure.Immediately follow the first-aid procedures outlined in Q4. Review and improve handling procedures and PPE usage.
Caking or clumping of the solid compound Improper storage (exposure to moisture).Store in a tightly sealed container in a desiccator or a dry, well-ventilated area.
Uncertainty about disposal Lack of clear institutional guidelines.Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. Do not dispose of down the drain or in regular trash.

Quantitative Toxicity Data

Compound CAS Number Toxicity Data Species
This compound68-39-3Acute Oral Toxicity (LD50): 1100 mg/kgRat[5]

Experimental Protocols

Protocol: Safe Weighing and Solution Preparation of this compound

  • Preparation:

    • Ensure the work area (e.g., a chemical fume hood or a designated weighing station with good ventilation) is clean and uncluttered.

    • Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware, and solvent.

    • Don the required PPE: lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing:

    • Tare the analytical balance with the weigh paper or boat.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula.

    • Avoid generating dust. If dust is unavoidable, perform this step in a chemical fume hood.

    • Record the exact weight.

  • Solution Preparation:

    • Transfer the weighed solid into the appropriate glassware (e.g., beaker or flask).

    • Add the solvent slowly while stirring to dissolve the compound.

    • If necessary, use a sonicator to aid dissolution.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Cleanup:

    • Clean the spatula and work area thoroughly.

    • Dispose of any contaminated weigh paper or other disposable materials in the designated hazardous waste container.

    • Wash hands thoroughly after completing the procedure.

Visualizations

Safe_Handling_and_Disposal_Workflow cluster_handling Handling Procedure cluster_disposal Disposal Pathway start Start: Obtain this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh Compound in Ventilated Area ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment waste_collection Collect Waste (Solid & Liquid) experiment->waste_collection waste_labeling Label Waste Container (Contents, Hazards) waste_collection->waste_labeling waste_storage Store Waste in Designated Area waste_labeling->waste_storage ehs_pickup Arrange for EHS Waste Pickup waste_storage->ehs_pickup end_disposal Proper Disposal by EHS ehs_pickup->end_disposal

Caption: Workflow for the safe handling and disposal of this compound.

Emergency_Response_Plan cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up exposure Accidental Exposure Occurs identify_route Identify Route of Exposure (Inhalation, Skin, Eye, Ingestion) exposure->identify_route inhalation Move to Fresh Air identify_route->inhalation Inhalation skin_contact Remove Contaminated Clothing Wash with Water identify_route->skin_contact Skin Contact eye_contact Flush Eyes with Water for 15 minutes identify_route->eye_contact Eye Contact ingestion Rinse Mouth Do NOT Induce Vomiting identify_route->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical report_incident Report Incident to Supervisor and EHS seek_medical->report_incident

Caption: Logical flow for responding to accidental exposure to this compound.

References

Technical Support Center: Enhancing the Stability of 4-Aminoisoxazolidin-3-one Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Aminoisoxazolidin-3-one (also known as D-cycloserine) formulations for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively unstable compound, particularly in solution. As a solid, it is stable for at least four years when stored in a desiccated environment at -20°C.[1] However, it is sensitive to humidity and moderately sensitive to light.[2] Aqueous solutions are prone to degradation, especially under acidic or neutral conditions.[1][3]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are:

  • Hydrolysis: Under mildly acidic conditions, the isoxazolidinone ring opens, hydrolyzing to D-serine and hydroxylamine.[4][5]

  • Dimerization: this compound can undergo dimerization to form a known impurity, the cycloserine dimer.[6][7] This process can be influenced by the solvent, with acetonitrile reported to promote dimerization.[7]

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound in solution is highly dependent on pH. It exhibits maximum stability in alkaline conditions, specifically at a pH of 11.5.[4][8][9] The highest rate of degradation is observed at a pH of 4.7.[8][9][10] Neutral solutions are also unstable and should be prepared immediately before use.[1][3]

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures accelerate the degradation of this compound. In the solid state, intense exothermic decomposition begins at temperatures around 135-145°C.[11] In solution, degradation rates increase with temperature. For instance, forced degradation studies are often conducted at elevated temperatures (e.g., 90°C) to accelerate the identification of degradation products.[12]

Q5: Is this compound sensitive to light?

A5: Yes, this compound is considered relatively sensitive to light.[2] Therefore, it is recommended to protect formulations from light to minimize photodegradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of potency in aqueous solution. Unfavorable pH of the solution (acidic or neutral).Adjust the pH of the formulation to the alkaline range (ideally pH 10-11.5) using a suitable buffer or alkalizing agent like sodium carbonate.[1][3] Prepare solutions fresh before each experiment.
High storage temperature.Store stock solutions at -20°C and use them within one month.[13] For short-term storage (up to one week), solutions buffered to pH 10 can be stored at 2-8°C.[3]
Formation of unknown peaks in HPLC analysis. Degradation of the compound.The primary degradation products are D-serine, hydroxylamine, and the cycloserine dimer.[5][6] Use a validated stability-indicating HPLC method to identify and quantify these impurities.
Dimerization in the analytical solvent.Avoid using acetonitrile as a sample solvent, as it can promote dimerization.[7] Methanol is a recommended alternative.
Inconsistent results in bioassays. Degradation of the active compound in the culture medium.Be aware that this compound degrades in culture media over time, which can affect the minimum inhibitory concentration (MIC) values in long-term assays.[14] Consider the degradation rate when interpreting results from multi-day experiments.
Physical changes in the solid form (e.g., discoloration, clumping). Exposure to humidity.Store the solid compound in a tightly sealed container with a desiccant at -20°C.[1] High humidity is a major factor in its deterioration.[15]
Exposure to light.Store the solid compound in a light-resistant container.[2]

Data on Formulation Stability

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C

pHBuffer Ionic StrengthDegradation after 7 days (%)Degradation after 15 days (%)Degradation after 22 days (%)
4.710-20 mM>30% (Maximum degradation)--
7.010-20 mM~10%~20%~30%
11.510-20 mMNo significant degradationNo significant degradationNo significant degradation

Data synthesized from multiple sources.[8][9][10][13]

Table 2: Effect of Stabilizers on the Stability of Solid this compound Formulations under Accelerated Conditions (60°C/75% RH for 2 days)

FormulationStabilizerWeight Ratio (Drug:Stabilizer)Remaining Drug (%)
Drug Powder OnlyNone-1.7 ± 0.2
TabletCalcium Hydroxide1:153.3 ± 2.2
TabletMagnesium Oxide1:1>90%

Data synthesized from multiple sources.[1][16]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Sodium phosphate (Na₂HPO₄)

  • Ortho-phosphoric acid

  • Water (HPLC grade)

  • Zorbax SB Phenyl HPLC column (or equivalent)

2. Chromatographic Conditions:

  • Mobile Phase: 95:5 (v/v) mixture of 20mM Na₂HPO₄ (pH adjusted to 7 with ortho-phosphoric acid) and acetonitrile.[17]

  • Flow Rate: 1.0 mL/min[17]

  • Column Temperature: Ambient

  • Detection Wavelength: 335 nm (after derivatization) or 225 nm (for underivatized compound)[17][18]

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Dissolve the sample in 1 M HCl and heat at 90°C.[12]

    • Base Hydrolysis: Dissolve the sample in 1 M NaOH and heat at 90°C.[12]

    • Oxidative Degradation: Treat the sample with a suitable oxidizing agent (e.g., hydrogen peroxide).

    • Photodegradation: Expose the sample to a light source (e.g., UV or fluorescent light).[12]

    • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 60°C).[2]

  • Neutralize the acid and base-treated samples before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas with the standard.

Protocol 2: Evaluation of Stabilizers in Solid Formulations

This protocol describes a method to assess the effectiveness of stabilizers in solid formulations of this compound.

1. Materials:

  • This compound

  • Stabilizers (e.g., calcium hydroxide, magnesium oxide)

  • Other excipients (e.g., binder, lubricant)

  • Tablet press

  • Stability chambers

2. Formulation Preparation:

  • Prepare physical mixtures of this compound and the stabilizer at different weight ratios (e.g., 1:0.5, 1:1, 1:2).[1]

  • Incorporate other necessary excipients for tableting.

  • Compress the mixtures into tablets using a tablet press.

3. Stability Study:

  • Place the tablets in stability chambers under accelerated conditions (e.g., 60°C and 75% relative humidity).[1][16]

  • Withdraw samples at predetermined time points (e.g., 24 hours, 48 hours).

4. Analysis:

  • At each time point, dissolve the tablets in a suitable solvent.

  • Analyze the amount of remaining this compound using the stability-indicating HPLC method described in Protocol 1.

  • Calculate the percentage of the remaining drug to evaluate the effectiveness of the stabilizer.

Visualizations

degradation_pathway A This compound B Hydrolysis (Acidic Conditions) A->B Ring Opening C Dimerization A->C Self-condensation D D-Serine + Hydroxylamine B->D E Cycloserine Dimer C->E

Caption: Degradation pathways of this compound.

stability_workflow cluster_prep Formulation & Stressing cluster_analysis Analysis cluster_eval Evaluation prep Prepare Formulations (with/without stabilizers) stress Expose to Stress Conditions (pH, Temp, Light, Humidity) prep->stress sampling Sample at Time Points stress->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Quantify Degradation hplc->data pathway Identify Degradation Pathways data->pathway kinetics Determine Degradation Kinetics data->kinetics report Generate Stability Report pathway->report kinetics->report

Caption: Experimental workflow for stability testing.

References

Minimizing off-target effects of D-cycloserine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of D-cycloserine (DCS) in cellular assays. It offers troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and ensure the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of D-cycloserine?

A1: D-cycloserine is a structural analog of the amino acid D-alanine. Its primary on-target effects are the inhibition of two essential bacterial enzymes involved in peptidoglycan cell wall synthesis: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl)[1][2][3][4][5]. This antibiotic activity is crucial for its use in treating tuberculosis.

The most well-characterized off-target effect in mammalian cells is its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor in the central nervous system. DCS acts as a partial agonist at the glycine-binding site of the NMDA receptor's NR1 subunit[6][7][8][9][10]. This can lead to either agonistic or antagonistic effects depending on the concentration of DCS and the surrounding concentrations of the endogenous co-agonists, glycine and D-serine. Other reported off-target effects include the inhibition of kynurenine aminotransferases (KATs), enzymes involved in the kynurenine pathway of tryptophan metabolism, and branched-chain aminotransferase (BCAT)[11][12].

Q2: How can I minimize the NMDA receptor-mediated off-target effects of D-cycloserine in my experiments?

A2: To minimize NMDA receptor-mediated effects, consider the following strategies:

  • Dose-Response Analysis: Conduct a thorough dose-response analysis to identify the lowest effective concentration for your desired on-target effect while minimizing NMDA receptor modulation.

  • Co-agonist Supplementation: Depending on whether you want to mitigate agonistic or antagonistic effects, you can supplement your cell culture medium with D-serine or glycine. High concentrations of these co-agonists can help to outcompete D-cycloserine at the NMDA receptor binding site[6][13][14][15][16].

  • Use of NMDA Receptor Antagonists: As a control, you can co-incubate your cells with a specific NMDA receptor antagonist, such as AP5 or MK-801. If the observed effect is abolished in the presence of the antagonist, it is likely mediated by the NMDA receptor.

  • Cell Line Selection: If possible, use cell lines that express low levels of NMDA receptors.

Q3: What is the stability of D-cycloserine in cell culture medium and how should I prepare and store it?

A3: D-cycloserine is unstable in neutral or acidic aqueous solutions[17][18]. It can undergo hydrolysis and dimerization, which may affect its activity and lead to inconsistent results[19][20].

  • Preparation: It is highly recommended to prepare fresh solutions of D-cycloserine immediately before each experiment[17][21]. Dissolve D-cycloserine powder in sterile water or a buffer with a slightly alkaline pH (e.g., pH 8.0) to improve stability. Stock solutions can be prepared in DMSO at approximately 10 mg/mL or in PBS (pH 7.2) at up to 10 mg/mL[22].

  • Storage: For short-term storage, aqueous solutions buffered to pH 10 with sodium carbonate can be stored at 4°C for up to a week[18][21]. For longer-term storage, aliquot stock solutions and store them at -20°C for up to six months[18]. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than a day[22].

Q4: Can D-cycloserine interfere with common cell viability or reporter assays?

A4: Yes, D-cycloserine has the potential to interfere with certain assays:

  • Cell Viability Assays: As D-cycloserine can affect cellular metabolism, particularly in bacteria, it is important to validate its compatibility with metabolic-based viability assays like MTT or XTT. It is advisable to include appropriate vehicle controls and potentially use a non-metabolic viability assay, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

  • Luciferase Reporter Assays: Some small molecules can directly inhibit or stabilize the luciferase enzyme, leading to false-positive or false-negative results[23][24][25][26]. It is crucial to perform a counterscreen where D-cycloserine is tested against the luciferase enzyme in a cell-free system to rule out direct interference.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible results D-cycloserine degradation or dimerization in solution.Prepare fresh D-cycloserine solutions for each experiment. Ensure proper storage of stock solutions (aliquoted at -20°C). Consider using a slightly alkaline buffer for dilution to improve stability[18][19][21].
Variability in cell passage number or health.Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the exponential growth phase before treatment.
Unexpected cellular effects (e.g., changes in neuronal activity, altered cell morphology) Off-target effects on NMDA receptors.Perform a dose-response curve to find the optimal concentration. Co-treat with D-serine or glycine to compete for the NMDA receptor binding site[6][13][14][15][16]. Use specific NMDA receptor antagonists as controls.
Off-target effects on other enzymes (e.g., KATs, BCAT).If possible, measure the activity of suspected off-target enzymes in your cellular model. Consider using alternative compounds with a more specific mechanism of action.
Reduced efficacy of D-cycloserine's antibiotic effect Supplementation of the medium with D-alanine.Standard cell culture media may contain D-alanine, which can competitively inhibit the action of D-cycloserine on bacterial targets[1][2][3][4][27]. If studying its antibiotic properties, use a defined medium with controlled D-alanine levels.
D-cycloserine degradation over the course of a long-term experiment.For long-term incubations, consider replenishing the D-cycloserine-containing medium periodically. Monitor the concentration of D-cycloserine in the medium over time using analytical methods like HPLC if possible[28][29].
Interference with assays Direct inhibition or stabilization of reporter enzymes (e.g., luciferase).Perform a cell-free assay with the purified reporter enzyme and D-cycloserine to check for direct interference[23][24][25][26].
Alteration of cellular metabolism affecting viability readouts.Use a non-metabolic endpoint for viability assessment (e.g., membrane integrity assay). Include proper controls to account for any metabolic effects of D-cycloserine.

Quantitative Data Summary

The following tables summarize the effective concentrations of D-cycloserine for its on-target and off-target effects based on published literature. These values can serve as a starting point for designing your experiments.

Table 1: On-Target Effects (Antibacterial Activity)

Target EnzymeOrganismInhibition Constant (Ki) / MICReference(s)
Alanine RacemaseE. coliKi: 6.5 x 10⁻⁴ M[30]
D-alanine:D-alanine LigaseM. tuberculosisKi: 14 µM (for DCS binding to first D-Ala site)[31]
D-alanine:D-alanine LigaseM. tuberculosisKi: 25 µM (for DCS binding to second D-Ala site)[31]
M. tuberculosisGrowth InhibitionMIC: 5-20 µg/mL[17]
E. coliGrowth InhibitionWorking Concentration: ~200 µg/mL[17]
S. mutansGrowth InhibitionInhibitory effect observed, reversible with D-alanine[4]

Table 2: Off-Target Effects (Mammalian Systems)

TargetSystemEffective Concentration / EffectReference(s)
NMDA Receptor (glycine site)Rat hippocampal slices20 µM enhanced NMDAR-dependent synaptic plasticity[2]
NMDA Receptor (glycine site)Oocytes expressing NMDA receptorsPartial agonist activity (40-50% of glycine)[19][32]
Kynurenine Aminotransferase I (KAT I)Human frontal cortex homogenate63.7 µM caused 66.1% inhibition[11]
Kynurenine Aminotransferase II (KAT II)Human frontal cortex homogenate63.7 µM caused 53.2% inhibition[11]
Kynurenine Aminotransferase III (KAT III)Human frontal cortex homogenate63.7 µM caused 71.3% inhibition[11]
Branched-Chain Aminotransferase (MtIlvE)M. tuberculosis (as a model)Time- and concentration-dependent inactivation[12]

Experimental Protocols

Protocol 1: Assessing NMDA Receptor-Mediated Off-Target Effects in Neuronal Cell Culture

This protocol provides a general workflow to determine if an observed effect of D-cycloserine is mediated by the NMDA receptor.

  • Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or a suitable cell line) at an appropriate density and allow them to adhere and differentiate.

  • Preparation of Compounds:

    • Prepare a stock solution of D-cycloserine in a suitable solvent (e.g., sterile water, DMSO).

    • Prepare stock solutions of an NMDA receptor antagonist (e.g., 50 mM D-AP5 in water) and a co-agonist (e.g., 100 mM D-serine in water).

  • Experimental Treatment:

    • Group 1 (Control): Treat cells with vehicle control.

    • Group 2 (DCS): Treat cells with the desired concentration of D-cycloserine.

    • Group 3 (DCS + Antagonist): Pre-incubate cells with the NMDA receptor antagonist for 30-60 minutes before adding D-cycloserine.

    • Group 4 (DCS + Co-agonist): Co-incubate cells with D-cycloserine and a high concentration of D-serine (e.g., 100 µM).

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform the desired functional assay (e.g., calcium imaging, electrophysiology, gene expression analysis).

  • Data Analysis: Compare the results between the different treatment groups. If the effect of D-cycloserine is significantly reduced or abolished in Group 3 and/or Group 4, it is likely mediated by the NMDA receptor.

Protocol 2: Evaluating the Reversal of D-cycloserine's Antibacterial Activity by D-alanine

This protocol is designed to confirm that the antibacterial effect of D-cycloserine is due to its intended mechanism of action.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a minimal medium to the early exponential phase.

  • Preparation of Compounds:

    • Prepare a stock solution of D-cycloserine in sterile water.

    • Prepare a stock solution of D-alanine in sterile water.

  • Experimental Setup (e.g., in a 96-well plate):

    • Well A (Control): Bacterial culture with vehicle.

    • Well B (DCS): Bacterial culture with an inhibitory concentration of D-cycloserine.

    • Well C (DCS + D-alanine): Bacterial culture with the same concentration of D-cycloserine as in Well B, and a molar excess of D-alanine.

    • Well D (D-alanine control): Bacterial culture with D-alanine only.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria.

  • Measurement of Bacterial Growth: Measure the optical density (e.g., at 600 nm) at regular intervals to monitor bacterial growth.

  • Data Analysis: Compare the growth curves of the different conditions. If the inhibitory effect of D-cycloserine is rescued in the presence of D-alanine, it confirms that the antibiotic activity is on-target[1][2][3][4][27].

Visualizations

D_Cycloserine_On_Target_Pathway L_Alanine L-Alanine AlanineRacemase Alanine Racemase (Alr) L_Alanine->AlanineRacemase D_Alanine D-Alanine D_Ala_Ligase D-Ala:D-Ala Ligase (Ddl) D_Alanine->D_Ala_Ligase D_Ala_D_Ala D-Ala-D-Ala Dipeptide Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall D_Cycloserine D-Cycloserine D_Cycloserine->AlanineRacemase Inhibition D_Cycloserine->D_Ala_Ligase Inhibition AlanineRacemase->D_Alanine Racemization D_Ala_Ligase->D_Ala_D_Ala Ligation D_Cycloserine_Off_Target_Pathway cluster_NMDA NMDA Receptor Modulation cluster_Kynurenine Kynurenine Pathway Inhibition NMDA_Receptor NMDA Receptor Glycine Site D_Cycloserine D-Cycloserine D_Cycloserine->NMDA_Receptor:f1 Partial Agonist/ Antagonist Glycine_D_Serine Glycine / D-Serine Glycine_D_Serine->NMDA_Receptor:f1 Co-agonist Kynurenine Kynurenine KATs Kynurenine Aminotransferases (KATs) Kynurenine->KATs Substrate Kynurenine->KATs Kynurenic_Acid Kynurenic Acid KATs->Kynurenic_Acid DCS_Kyn D-Cycloserine DCS_Kyn->KATs Inhibition Troubleshooting_Workflow Start Inconsistent Results with D-Cycloserine Check_Reagent Verify D-Cycloserine Solution (Freshly prepared? Proper storage?) Start->Check_Reagent Check_Reagent->Start [ Issue Found ] Prepare fresh solution Check_Cells Assess Cell Health (Passage number? Mycoplasma?) Check_Reagent->Check_Cells [ Reagent OK ] Check_Cells->Start [ Issue Found ] Use new cell stock Dose_Response Perform Dose-Response Curve Check_Cells->Dose_Response [ Cells OK ] Off_Target_Controls Implement Off-Target Controls (NMDA antagonists, D-serine, etc.) Dose_Response->Off_Target_Controls Alternative_Assay Consider Alternative Assay Endpoint Off_Target_Controls->Alternative_Assay Resolved Problem Resolved Alternative_Assay->Resolved

References

Validation & Comparative

A Comparative Guide to the Enzyme Inhibitory Efficacy of D-cycloserine and L-cycloserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory efficacy of D-cycloserine (DCS) and its enantiomer, L-cycloserine (LCS). Both isomers are known to inhibit a range of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for various metabolic pathways in bacteria and other organisms. Understanding the distinct inhibitory profiles of these two molecules is critical for the development of novel therapeutics and research tools. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the mechanisms of action.

Data Presentation: Quantitative Comparison of Inhibitory Efficacy

The following tables summarize the inhibitory constants of D-cycloserine and L-cycloserine against various enzymes, as well as their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis.

Enzyme TargetOrganismInhibitorKi (μM)kinact (s-1)kinact/Ki (M-1s-1)IC50 (μM)
Branched-Chain Aminotransferase (MtIlvE) Mycobacterium tuberculosisD-cycloserine--0.12-
L-cycloserine884.5 x 10-47.32-
D-alanine:D-alanine ligase (MtDdl) Mycobacterium tuberculosisD-cycloserine14 (Ki,DCS1)25 (Ki,DCS2)--370
L-cycloserineNot reported to inhibit---
Cysteine Desulfurase (SaSufS) Staphylococcus aureusD-cycloserine---2170 ± 920
L-cycloserine---62 ± 23
Serine Palmitoyltransferase (SPT) Sphingomonas paucimobilisD-cycloserine---Less effective than LCS
L-cycloserine---More effective than DCS[1][2]
OrganismInhibitorMIC (μg/mL)
Mycobacterium tuberculosis D-cycloserine2.3
L-cycloserine0.3

Note: For MtIlvE, L-cycloserine is a significantly more potent inhibitor, with a second-order rate constant of inactivation approximately 61 times higher than that of D-cycloserine.[3] In the case of D-alanine:D-alanine ligase, D-cycloserine competitively inhibits D-Ala binding at two sites with similar affinity.[4][5] For cysteine desulfurase, L-cycloserine exhibits a much lower IC50 value, indicating greater potency.[6] L-cycloserine is also a more effective inhibitor of serine palmitoyltransferase.[1][2] This trend of L-cycloserine being a more potent inhibitor is also reflected in the MIC values against M. tuberculosis, where it is approximately 10-fold more effective than D-cycloserine.[3]

Experimental Protocols

This section details the methodologies used in key experiments to determine the inhibitory efficacy of D- and L-cycloserine.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of D- and L-cycloserine against Mycobacterium tuberculosis is determined using the broth microdilution method.[7][8]

  • Strain Preparation: An auxotrophic strain of M. tuberculosis H37Rv (e.g., mc26230, which requires pantothenate for growth) is cultured to mid-log phase.[3] The bacterial suspension is then diluted to a standardized concentration.

  • Drug Dilution: Serial two-fold dilutions of D-cycloserine and L-cycloserine are prepared in a suitable culture medium (e.g., Middlebrook 7H9 broth supplemented with 10% OADC) in 96-well microtiter plates.[7][9]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A drug-free well serves as a growth control.

  • Incubation: The plates are incubated at 37°C for a period of 14 to 21 days.[8]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[3][7] Growth can be assessed visually or by using a growth indicator such as Alamar Blue or resazurin.[7][9]

Enzyme Inhibition Assays: Kinetic Analysis

The kinetic parameters of enzyme inhibition (Ki and kinact) are determined through time- and concentration-dependent inactivation assays. The following protocol is a general guideline for an enzyme like branched-chain aminotransferase (MtIlvE).[3]

  • Enzyme and Substrate Preparation: Purified recombinant enzyme is prepared at a specific concentration in a suitable buffer. The substrate and the inhibitors (D- and L-cycloserine) are also prepared in the same buffer.

  • Inactivation Reaction: The enzyme is pre-incubated with various concentrations of the inhibitor for different time intervals.

  • Activity Measurement: At each time point, an aliquot of the enzyme-inhibitor mixture is withdrawn and added to a reaction mixture containing the substrate to measure the remaining enzyme activity. The reaction is initiated by the addition of the substrate.

  • Data Analysis: The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time for each inhibitor concentration. The observed inactivation rate constant (kobs) is determined from the slope of this plot.

  • Determination of Ki and kinact: A Kitz-Wilson replot is generated by plotting the reciprocal of kobs against the reciprocal of the inhibitor concentration. The values for Ki (the dissociation constant of the enzyme-inhibitor complex) and kinact (the maximal rate of inactivation) are then determined from the intercepts of this plot.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action of D-cycloserine on Bacterial Cell Wall Synthesis

D-cycloserine primarily targets two enzymes in the peptidoglycan biosynthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).

D_cycloserine_MOA cluster_cytoplasm Bacterial Cytoplasm L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr Substrate D_Ala D-Alanine Ddl D-Ala:D-Ala Ligase (Ddl) D_Ala->Ddl Substrate D_Ala_D_Ala D-Ala-D-Ala Peptidoglycan Peptidoglycan Precursor D_Ala_D_Ala->Peptidoglycan Alr->D_Ala Product Ddl->D_Ala_D_Ala Product DCS D-cycloserine DCS->Alr Inhibition DCS->Ddl Inhibition

Caption: D-cycloserine inhibits Alanine Racemase and D-Ala:D-Ala Ligase.

Comparative Inhibition Mechanisms of D- and L-cycloserine on Cysteine Desulfurase (SufS)

The two enantiomers of cycloserine inhibit the PLP-dependent enzyme SufS through distinct mechanisms.

SufS_Inhibition cluster_DCS D-cycloserine Inhibition cluster_LCS L-cycloserine Inhibition SufS_PLP SufS-PLP Complex (Active Enzyme) DCS D-cycloserine SufS_PLP->DCS LCS L-cycloserine SufS_PLP->LCS SufS_PMP SufS-PMP Complex (Inactive) DCS->SufS_PMP Results in SufS_PMP_Adduct SufS-PMP-3-hydroxyisoxazole Adduct (Inactive) LCS->SufS_PMP_Adduct Forms

Caption: Distinct inhibitory mechanisms of D- and L-cycloserine on SufS.[10][11][12]

Experimental Workflow for Kinetic Analysis of Enzyme Inhibition

This diagram illustrates the general workflow for determining the kinetic parameters of enzyme inhibition by D- and L-cycloserine.

Kinetic_Analysis_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitors start->prepare_reagents pre_incubation Pre-incubate Enzyme with Inhibitor (Varying concentrations and times) prepare_reagents->pre_incubation measure_activity Measure Residual Enzyme Activity pre_incubation->measure_activity plot_data Plot ln(% Activity) vs. Time measure_activity->plot_data determine_kobs Determine k_obs from Slopes plot_data->determine_kobs kitz_wilson_plot Create Kitz-Wilson Replot (1/k_obs vs. 1/[Inhibitor]) determine_kobs->kitz_wilson_plot determine_params Determine K_i and k_inact kitz_wilson_plot->determine_params end End determine_params->end

Caption: Workflow for determining enzyme inhibition kinetic parameters.

References

D-Cycloserine's Subtype-Selective Effects on NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of D-cycloserine's (DCS) effects on N-methyl-D-aspartate (NMDA) receptor subtypes. Supported by experimental data, this document details the compound's performance against other NMDA receptor modulators, outlines experimental protocols, and visualizes key pathways.

D-cycloserine, a well-known antibiotic, has garnered significant attention for its unique modulatory effects on NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[1][2] DCS acts as a partial agonist at the glycine-binding site on the GluN1 subunit of the NMDA receptor.[1][3] However, its efficacy is notably dependent on the type of GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) that co-assembles with the GluN1 subunit, leading to a complex pharmacological profile.[4][5]

Comparative Efficacy of D-Cycloserine at NMDA Receptor Subtypes

DCS exhibits a striking variability in its efficacy across different NMDA receptor subtypes. It functions as a partial agonist at receptors containing GluN2A, GluN2B, and GluN2D subunits, with its activity being lower than that of the endogenous co-agonist glycine.[5][6] In stark contrast, DCS acts as a "superagonist" at GluN2C-containing receptors, demonstrating an efficacy that surpasses that of glycine.[4][5][7] This subtype selectivity is a critical factor in its dose-dependent effects observed in both preclinical and clinical studies.[1][8]

NMDA Receptor SubtypeD-Cycloserine Efficacy (as % of Glycine response)Reference
GluN1/GluN2A 35-90%[4][5][6][7]
GluN1/GluN2B 65-68%[4][5][6][7]
GluN1/GluN2C 190-200%[4][5][6][7]
GluN1/GluN2D ~94%[5][7]

Comparison with Other NMDA Receptor Modulators

The unique profile of DCS becomes more apparent when compared to other NMDA receptor modulators. While full agonists like glycine and D-serine activate all NMDA receptor subtypes more efficaciously (except for GluN2C in the case of DCS), they lack subtype selectivity. In contrast, antagonists like ketamine block the receptor channel non-selectively. Other partial agonists, such as 1-aminocyclobutane-1-carboxylic acid (ACBC), exhibit lower efficacy than DCS and can reduce the peak amplitude of evoked NMDA receptor-mediated postsynaptic responses, an effect not observed with DCS.[9][10]

CompoundMechanism of ActionKey Characteristics
D-Cycloserine Partial agonist/Superagonist at the glycine siteSubtype-selective efficacy; "superagonist" at GluN2C-containing receptors.[4][7]
Glycine/D-Serine Full agonist at the glycine siteEndogenous co-agonists, generally higher efficacy than DCS at non-GluN2C subtypes.[3]
1-Aminocyclobutane-1-carboxylic acid (ACBC) Lower efficacy partial agonist at the glycine siteReduces peak amplitude and decay time of NMDA receptor-mediated currents to a greater extent than DCS.[9][10]
Ketamine Non-competitive antagonist (channel blocker)Blocks ion flow through the NMDA receptor channel, producing rapid but transient antidepressant effects.[8]
Glyx-13 (Rapastinel) Partial agonist at the glycine site (~20% activity of glycine)Shows memory-enhancing and antidepressant-like effects without tolerance development observed with repeated DCS dosing.[7]

Experimental Protocols

The validation of D-cycloserine's effects on NMDA receptor subtypes relies on precise experimental methodologies. A key technique is the two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes , which allows for the expression of specific NMDA receptor subunit combinations and the detailed characterization of agonist/modulator activity.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the efficacy and potency of D-cycloserine at specific NMDA receptor subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 subunit and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2C, or GluN2D).[6]

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and CaCl2).

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential of -40 mV to -70 mV.

  • Drug Application:

    • A saturating concentration of the agonist glutamate (or NMDA) is applied to the oocyte.[5]

    • Increasing concentrations of D-cycloserine are co-applied with the agonist.

    • The resulting inward current, mediated by the activation of the expressed NMDA receptors, is recorded.

  • Data Analysis:

    • The peak current response at each DCS concentration is measured.

    • Dose-response curves are generated, and the EC50 (half-maximal effective concentration) and maximal efficacy are calculated.

    • Efficacy is often expressed as a percentage of the maximal current elicited by a saturating concentration of glycine.[5][6]

Visualizing the Impact of D-Cycloserine

The following diagrams illustrate the signaling pathway of NMDA receptor activation and a typical experimental workflow for validating the effects of D-cycloserine.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 Ion Channel GluN1 GluN2 Glutamate->NMDAR:f0 Binds DCS D-Cycloserine (Co-agonist) DCS->NMDAR:f1 Binds Ca_ion Ca²⁺ NMDAR:f2->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Prep Xenopus Oocyte Harvesting & Preparation cRNA_Inject cRNA Injection (GluN1 + GluN2 Subtype) Oocyte_Prep->cRNA_Inject Incubation Incubation (Receptor Expression) cRNA_Inject->Incubation TEVC Two-Electrode Voltage-Clamp Setup Incubation->TEVC Drug_App Application of Glutamate + D-Cycloserine TEVC->Drug_App Recording Record Ion Current Drug_App->Recording Data_Analysis Dose-Response Curve Generation Recording->Data_Analysis Efficacy_Calc Calculate EC50 & Maximal Efficacy Data_Analysis->Efficacy_Calc Comparison Compare to Glycine & Other Modulators Efficacy_Calc->Comparison

References

Comparative Analysis of 4-Aminoisoxazolidin-3-one (D-cycloserine) with other Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Aminoisoxazolidin-3-one, clinically known as D-cycloserine, against other key tuberculosis (TB) drugs. The comparison focuses on their mechanisms of action, efficacy, and resistance profiles, supported by experimental data and detailed methodologies.

Introduction to this compound (D-cycloserine)

This compound, or D-cycloserine, is a broad-spectrum antibiotic used as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Structurally, it is an analog of the amino acid D-alanine, which is a critical component of the bacterial cell wall.[1][2] This structural similarity is fundamental to its mechanism of action.

Mechanism of Action: A Comparative Overview

Tuberculosis drugs exhibit a variety of mechanisms to inhibit the growth of Mycobacterium tuberculosis. D-cycloserine's mode of action is distinct from many other anti-TB agents, which contributes to its utility in treating resistant strains.[3]

D-cycloserine targets the bacterial cell wall synthesis pathway. Specifically, it competitively inhibits two essential enzymes:

  • Alanine racemase (Alr): This enzyme converts L-alanine to D-alanine.[1][2]

  • D-alanine:D-alanine ligase (Ddl): This enzyme joins two D-alanine molecules.[1][2][4]

By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanine-D-alanine dipeptides, which are essential building blocks for peptidoglycan synthesis, ultimately leading to a weakened cell wall and bacterial cell death.[1][2] This dual-targeting mechanism is believed to lower the frequency of spontaneous resistance development.[1]

In contrast, other major anti-TB drugs have different cellular targets:

  • Isoniazid (INH): A first-line prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[5][6][7] The activated form inhibits the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[5][6][7][8]

  • Rifampicin (RIF): Another first-line agent that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[9][10][11][]

  • Bedaquiline (BDQ): A newer diarylquinoline drug that targets the proton pump of mycobacterial ATP synthase, leading to the depletion of the cell's energy supply.[13][14][15][16][17]

  • Pretomanid (PA-824): A nitroimidazole that requires activation by a deazaflavin-dependent nitroreductase (Ddn).[18][19][20] Once activated, it generates reactive nitrogen species, including nitric oxide, which have bactericidal effects.[18] It also inhibits mycolic acid synthesis.[18][21]

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data for D-cycloserine and comparator drugs.

DrugClassBactericidal/BacteriostaticTypical MIC Range (μg/mL) against M. tuberculosisKey Resistance Genes
D-cycloserine D-alanine analogBacteriostatic/Bactericidal (concentration-dependent)5 - 20alr, ddl (overexpression)[3]
Isoniazid HydrazideBactericidal (against replicating bacteria)0.025 - 0.05katG, inhA[6]
Rifampicin RifamycinBactericidal0.05 - 0.2rpoB[10]
Bedaquiline DiarylquinolineBactericidal0.03 - 0.12atpE[17]
Pretomanid NitroimidazoleBactericidal0.015 - 0.25ddn, fbiA, fbiB, fbiC[21]
DrugCommon Adverse Effects
D-cycloserine Neuropsychiatric effects (e.g., anxiety, depression, psychosis), seizures, headache, dizziness.[1]
Isoniazid Peripheral neuropathy, hepatotoxicity, rash, fever.[5]
Rifampicin Hepatotoxicity, gastrointestinal upset, orange-red discoloration of body fluids.[22]
Bedaquiline Nausea, arthralgia, headache, QT prolongation.
Pretomanid Peripheral neuropathy, acne, vomiting, headache, hepatotoxicity.[19]

Signaling Pathways and Mechanisms of Action Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanisms of action for D-cycloserine and the comparator drugs.

D_cycloserine_MoA cluster_cell_wall Bacterial Cell Wall Synthesis L-Alanine L-Alanine Alr Alanine Racemase (Alr) L-Alanine->Alr D-Alanine D-Alanine Ddl D-Ala:D-Ala Ligase (Ddl) D-Alanine->Ddl D-Ala-D-Ala D-Ala-D-Ala Peptidoglycan Peptidoglycan D-Ala-D-Ala->Peptidoglycan Alr->D-Alanine Ddl->D-Ala-D-Ala D-cycloserine D-cycloserine D-cycloserine->Alr Inhibition D-cycloserine->Ddl Inhibition

Caption: Mechanism of action of D-cycloserine.

Comparator_Drugs_MoA cluster_inh Isoniazid (INH) cluster_rif Rifampicin (RIF) cluster_bdq Bedaquiline (BDQ) cluster_pa Pretomanid (PA-824) INH_prodrug Isoniazid (Prodrug) KatG KatG INH_prodrug->KatG Activated_INH Activated INH KatG->Activated_INH InhA InhA Activated_INH->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for RIF Rifampicin RNAP RNA Polymerase RIF->RNAP Transcription Transcription RNAP->Transcription Catalyzes BDQ Bedaquiline ATP_Synthase ATP Synthase BDQ->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes PA_prodrug Pretomanid (Prodrug) Ddn Ddn PA_prodrug->Ddn Activated_PA Reactive Nitrogen Species Ddn->Activated_PA Cellular_Respiration Cellular Respiration Activated_PA->Cellular_Respiration Mycolic_Acid_PA Mycolic Acid Synthesis Activated_PA->Mycolic_Acid_PA

Caption: Mechanisms of action of comparator TB drugs.

Experimental Protocols

The following are standardized methodologies for key experiments in anti-tuberculosis drug evaluation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. A common method is broth microdilution.

Protocol:

  • Preparation of Drug Solutions: Serially dilute the test compounds in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) in a 96-well microtiter plate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration in which there is no visible growth. Growth can be assessed visually or by using a growth indicator like resazurin.

In Vivo Efficacy in a Murine Model

Animal models are crucial for evaluating the in vivo efficacy of anti-TB drug candidates. The mouse model of chronic TB infection is widely used.

Protocol:

  • Infection: Infect BALB/c mice via aerosol exposure with a low dose of M. tuberculosis (e.g., 100-200 CFU/lungs).

  • Treatment Initiation: Allow the infection to establish for 4-6 weeks to develop a chronic state.

  • Drug Administration: Administer the test compounds and controls (e.g., isoniazid, rifampicin) orally or via the appropriate route, typically once daily, five days a week, for 4-8 weeks.

  • Efficacy Assessment: At specified time points, euthanize cohorts of mice. Homogenize the lungs and spleen, and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Data Analysis: After 3-4 weeks of incubation at 37°C, count the CFUs. Efficacy is determined by the reduction in bacterial load in the organs of treated mice compared to untreated controls.

Experimental_Workflow Start Start: Compound Library MIC_Assay In Vitro MIC Assay (vs. M. tuberculosis) Start->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) MIC_Assay->Cytotoxicity Hit_Selection Potent & Non-toxic? Cytotoxicity->Hit_Selection In_Vivo_Model In Vivo Murine Model (Aerosol Infection) Hit_Selection->In_Vivo_Model Yes Discard Discard Hit_Selection->Discard No Efficacy_Study Drug Administration & Bacterial Load (CFU) Assessment In_Vivo_Model->Efficacy_Study Lead_Candidate Lead Candidate Efficacy_Study->Lead_Candidate

Caption: General workflow for anti-TB drug screening.

Conclusion

D-cycloserine (this compound) remains an important component of treatment regimens for MDR-TB due to its unique mechanism of action targeting bacterial cell wall synthesis. Its efficacy is well-established, though its use is often limited by neuropsychiatric side effects. In comparison to first-line drugs like isoniazid and rifampicin, and newer agents like bedaquiline and pretomanid, D-cycloserine offers a valuable alternative with no cross-resistance to these other classes. The continued study of its mechanism and the development of derivatives with improved safety profiles are important areas of ongoing research in the fight against tuberculosis.

References

In Vitro Antibacterial Efficacy of 4-Aminoisoxazolidin-3-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive in vitro comparison of various 4-Aminoisoxazolidin-3-one derivatives, also known as D-cycloserine analogs, reveals varying degrees of antibacterial potency. This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of these compounds against common bacterial pathogens, providing a valuable resource for researchers and drug development professionals in the pursuit of novel antibacterial agents. The parent compound, D-cycloserine, is a known antibiotic that acts by inhibiting key enzymes in the bacterial cell wall synthesis pathway.[1] The derivatives explored in recent studies aim to improve upon the efficacy and spectrum of this foundational molecule.

Comparative Antibacterial Activity

The antibacterial efficacy of a selection of this compound derivatives is summarized below. The data, primarily focusing on N(2)-substituted D,L-cycloserine analogs, highlights the impact of different chemical modifications on their inhibitory activity against both Gram-positive and Gram-negative bacteria.

Compound/DerivativeTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
D,L-Cycloserine (Parent Compound) Escherichia coli64
Staphylococcus aureus32
N(2)-Methyl-D,L-cycloserine Escherichia coli> 256
Staphylococcus aureus128
N(2)-Ethyl-D,L-cycloserine Escherichia coli> 256
Staphylococcus aureus128
N(2)-Propyl-D,L-cycloserine Escherichia coli> 256
Staphylococcus aureus256
N(2)-Butyl-D,L-cycloserine Escherichia coli> 256
Staphylococcus aureus256
N(2)-Allyl-D,L-cycloserine Escherichia coli> 256
Staphylococcus aureus128
N(2)-Propargyl-D,L-cycloserine Escherichia coli> 256
Staphylococcus aureus128
N(2)-Benzyl-D,L-cycloserine Escherichia coli> 256
Staphylococcus aureus> 256
N(2)-Acetyl-D,L-cycloserine Escherichia coli128
Staphylococcus aureus64
N(2)-Trifluoroacetyl-D,L-cycloserine Escherichia coli64
Staphylococcus aureus32

Data sourced from Kim et al., 2003.

In a separate study, fluoroacyl derivatives of D-cycloserine were synthesized and evaluated. The trifluoroacetamide derivative, in particular, demonstrated comparable MIC values to the parent antibiotic against a panel of Gram-positive and Gram-negative bacteria.[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antimicrobial agent's effectiveness. The following is a detailed methodology for the broth microdilution method, a standard procedure for MIC determination.[3][4]

Broth Microdilution Method for MIC Determination:

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar plates overnight at 37°C.

    • Colonies are then used to inoculate a Mueller-Hinton broth (MHB).

    • The bacterial suspension is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no drug) and a negative control (broth only).

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

D-cycloserine and its derivatives exert their antibacterial effect by targeting the early stages of peptidoglycan synthesis in the bacterial cytoplasm.[1][5] This is a crucial pathway for maintaining the structural integrity of the bacterial cell wall. The primary targets are two key enzymes: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).[5][6]

G cluster_cytoplasm Bacterial Cytoplasm cluster_inhibition Inhibition by this compound Derivatives L_Alanine L-Alanine Alr Alanine Racemase (Alr) L_Alanine->Alr Conversion D_Alanine D-Alanine Ddl D-Alanine:D-Alanine Ligase (Ddl) D_Alanine->Ddl Substrate D_Ala_D_Ala D-Alanine-D-Alanine Peptidoglycan Peptidoglycan Precursor D_Ala_D_Ala->Peptidoglycan Incorporation CellWall Bacterial Cell Wall Peptidoglycan->CellWall Cell Wall Synthesis Alr->D_Alanine Ddl->D_Ala_D_Ala Ligation Derivative This compound Derivatives (D-cycloserine analogs) Derivative->Alr Inhibits Derivative->Ddl Inhibits

Caption: Mechanism of action of this compound derivatives.

The diagram illustrates how these compounds, as structural analogs of D-alanine, competitively inhibit Alanine Racemase, which is responsible for the conversion of L-alanine to D-alanine. They also inhibit D-alanine:D-alanine Ligase, the enzyme that joins two D-alanine molecules, a critical step in the formation of the peptidoglycan precursor. By disrupting these essential steps, the synthesis of the bacterial cell wall is halted, leading to cell lysis and death.

Experimental Workflow

The overall process for the in vitro comparison of this compound derivatives as antibacterial agents follows a structured workflow from synthesis to activity determination.

G Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (e.g., NMR, Mass Spec) Synthesis->Purification StockSolution Preparation of Stock Solutions Purification->StockSolution MIC_Assay Broth Microdilution MIC Assay StockSolution->MIC_Assay BacterialCulture Bacterial Strain Selection and Culture BacterialCulture->MIC_Assay DataAnalysis Data Analysis and Comparison of MIC Values MIC_Assay->DataAnalysis

Caption: Experimental workflow for antibacterial agent comparison.

This logical progression ensures the generation of reliable and comparable data on the antibacterial potency of the synthesized compounds. The initial synthesis is followed by rigorous purification and structural confirmation. Parallelly, the target bacterial strains are cultured and prepared for the assay. The synthesized compounds are then tested using the broth microdilution method to determine their MIC values, which are subsequently analyzed and compared to evaluate their relative effectiveness.

References

Cross-study analysis of D-cycloserine's effectiveness in augmenting exposure therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

D-cycloserine (DCS), a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, has been the subject of extensive research as a potential cognitive enhancer to augment the effects of exposure-based therapy for anxiety, obsessive-compulsive, and trauma-related disorders. The underlying principle is that by modulating the NMDA receptor, which is crucial for synaptic plasticity and learning, DCS can facilitate the extinction of fear memories that are central to the therapeutic process of exposure therapy. This guide provides a comparative analysis of the effectiveness of DCS across various disorders, supported by data from key randomized controlled trials (RCTs) and meta-analyses.

Mechanism of Action: The NMDA Receptor and Fear Extinction

D-cycloserine's therapeutic potential in this context stems from its action on the glutamatergic system, specifically as a partial agonist at the glycine-binding site of the NMDA receptor.[1][2] This receptor is a critical component in the cellular mechanisms of learning and memory, including the process of fear extinction.[3][4] Fear extinction is not the erasure of the original fear memory but rather the formation of a new, inhibitory memory that competes with the fear response.[5] By enhancing NMDA receptor function, DCS is thought to strengthen the consolidation of this new extinction memory, thereby making exposure therapy more efficient and effective.[1][2][4]

Below is a diagram illustrating the proposed signaling pathway of D-cycloserine in facilitating fear extinction.

cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Activation Signaling Downstream Signaling Cascades (e.g., ERK/CREB/BDNF) Ca_Influx->Signaling Plasticity Synaptic Plasticity (LTP) Signaling->Plasticity Extinction Fear Extinction Memory Consolidation Plasticity->Extinction DCS D-cycloserine DCS->NMDAR Positive Allosteric Modulator

Proposed signaling pathway of D-cycloserine.

Comparative Efficacy Across Disorders: A Tabular Summary

The effectiveness of D-cycloserine augmentation has been found to vary across different anxiety and related disorders. The following tables summarize quantitative data from key randomized controlled trials.

Table 1: Social Anxiety Disorder (SAD)
StudyN (DCS/Placebo)DCS DosageTiming of AdministrationPrimary Outcome Measure(s)Key Findings
Hofmann et al. (2006)[6]27 (12/15)50 mg1 hour before sessions 2-5 of 5 total sessionsLiebowitz Social Anxiety Scale (LSAS), Social Phobic Disorders-Severity Form (SPD-S)DCS group showed significantly greater improvement on LSAS and SPD-S compared to placebo.[6]
Smits et al. (2013)[7]14550 mg1 hour before 5 exposure sessions in a 12-session CBT protocolClinical Global Impression-Improvement (CGI-I)DCS enhancement was specific to successful exposure sessions (low end-of-session fear).[7]
Hofmann et al. (2020)[8][9][10]15250 mgPre-session, post-session, or tailored post-sessionLSAS, SPD-SBoth pre- and post-session DCS were superior to placebo in reducing SAD symptoms.[8][9][10]
Table 2: Panic Disorder
StudyN (DCS/Placebo)DCS DosageTiming of AdministrationPrimary Outcome Measure(s)Key Findings
Otto et al. (2010)[11][12]3150 mg1 hour before sessions 3-5 of 5 total sessionsPanic Disorder Severity Scale (PDSS), Clinician's Global Impression of Severity (CGI-S)DCS group showed significantly better outcomes on PDSS and CGI-S at post-treatment and 1-month follow-up.[11][12]
Otto et al. (2016)[13][[“]]18050 mg1 hour before the final 3 of 5 sessionsPDSSDCS showed a benefit early in the trial, but this was not maintained at follow-up.[13][[“]]
Table 3: Obsessive-Compulsive Disorder (OCD)
StudyN (DCS/Placebo)DCS DosageTiming of AdministrationPrimary Outcome Measure(s)Key Findings
Wilhelm et al. (2008)[15][16][17]23100 mg1 hour before 10 behavior therapy sessionsYale-Brown Obsessive Compulsive Scale (Y-BOCS)DCS group had significantly more improved OCD symptoms at mid-treatment compared to placebo.[15][16][17]
Storch et al. (2007)[18]30 (youth)25 mg or 50 mg (weight-adjusted)1 hour before 7 exposure and response prevention sessionsChildren's Yale-Brown Obsessive Compulsive Scale (CY-BOCS)Small-to-moderate, non-significant treatment effects in favor of DCS.[18]
Table 4: Post-Traumatic Stress Disorder (PTSD)
StudyN (DCS/Placebo)DCS DosageTiming of AdministrationPrimary Outcome Measure(s)Key Findings
Rothbaum et al. (2014)[1]15650 mgBefore 5 virtual reality exposure (VRE) sessionsClinician-Administered PTSD Scale (CAPS)No overall difference between DCS and placebo; however, DCS enhanced outcomes in those who showed within-session learning.[1]
Difede et al. (2014)[19][20]25100 mg90 minutes before each weekly VRE sessionCAPSDCS group showed earlier and greater improvement in PTSD symptoms, with large between-group effect sizes at post-treatment and 6-month follow-up.[19][20]
Litz et al. (2012)[21][22]2650 mg30 minutes before sessions 2-5 of 6 total sessionsCAPSDCS group experienced significantly less symptom reduction than the placebo group.[21][22]

Experimental Protocols of Key Studies

A standardized experimental workflow for a randomized controlled trial investigating DCS-augmented exposure therapy is depicted below.

cluster_protocol Typical Experimental Workflow Start Patient Recruitment (Diagnosis of Anxiety/OCD/PTSD) Screening Informed Consent & Baseline Assessment (e.g., CAPS, LSAS, Y-BOCS) Start->Screening Randomization Randomization Screening->Randomization DCS_Arm DCS + Exposure Therapy Randomization->DCS_Arm Placebo_Arm Placebo + Exposure Therapy Randomization->Placebo_Arm Drug_Admin DCS/Placebo Administration (e.g., 1-2 hours pre-session) DCS_Arm->Drug_Admin Placebo_Arm->Drug_Admin Therapy_Sessions Multiple Exposure Therapy Sessions Mid_Assessment Mid-Treatment Assessment (optional) Therapy_Sessions->Mid_Assessment Post_Assessment Post-Treatment Assessment Therapy_Sessions->Post_Assessment Drug_Admin->Therapy_Sessions Mid_Assessment->Therapy_Sessions Follow_Up Follow-Up Assessment (e.g., 1, 3, 6 months) Post_Assessment->Follow_Up End Data Analysis Follow_Up->End

A typical experimental workflow for a DCS trial.
Detailed Methodologies

  • Hofmann et al. (2006) - Social Anxiety Disorder

    • Participants: 27 individuals with DSM-IV criteria for SAD and significant public speaking anxiety.[6]

    • Intervention: Five therapy sessions in individual or group format. The first session was introductory, followed by four sessions of exposure to public speaking with videotaped feedback.[6]

    • Drug Administration: 50 mg of DCS or placebo was administered one hour before each of the four exposure sessions.[6]

    • Assessments: Symptoms were assessed at baseline, post-treatment, and at a 1-month follow-up using self-report measures and clinician ratings.[6]

  • Wilhelm et al. (2008) - Obsessive-Compulsive Disorder

    • Participants: 23 patients with a primary diagnosis of OCD.[15][16][17]

    • Intervention: Ten sessions of behavior therapy conducted twice a week.[15][16][17]

    • Drug Administration: 100 mg of DCS or placebo was administered one hour before each behavior therapy session.[15][16][17]

    • Assessments: OCD symptoms were evaluated at baseline, mid-treatment, post-treatment, and at a 1-month follow-up.[17]

  • Rothbaum et al. (2014) - Post-Traumatic Stress Disorder

    • Participants: 156 Iraq and Afghanistan war veterans with PTSD.[1]

    • Intervention: An introductory session followed by five sessions of virtual reality exposure therapy.[1]

    • Drug Administration: 50 mg of DCS or placebo was administered before each of the five exposure sessions.[1]

    • Assessments: PTSD symptoms were assessed at pre- and post-treatment, and at 3, 6, and 12-month follow-ups.[1]

Moderators of D-Cycloserine Efficacy

Meta-analyses have identified several factors that may moderate the effectiveness of DCS augmentation.[23][24] These include the timing of administration, the dosage, the number of DCS-paired sessions, and the success of the exposure session itself. The relationship between these factors and treatment outcome is complex and warrants further investigation.

cluster_moderators Moderators of D-Cycloserine Efficacy cluster_outcomes Treatment Outcomes DCS_Efficacy DCS Efficacy Positive_Outcome Enhanced Fear Extinction DCS_Efficacy->Positive_Outcome Leads to No_Effect No Significant Enhancement DCS_Efficacy->No_Effect Can result in Timing Timing of Administration Timing->DCS_Efficacy Influences Dosage Dosage Dosage->DCS_Efficacy Influences Num_Sessions Number of DCS Sessions Num_Sessions->DCS_Efficacy Influences Exposure_Success Exposure Session Success Exposure_Success->DCS_Efficacy Influences Disorder Disorder Type Disorder->DCS_Efficacy Influences

Logical relationships of efficacy moderators.

Key considerations for optimizing DCS augmentation include:

  • Timing: Administration 1-2 hours before an exposure session appears to be more effective than administration at other times.[25] However, some research suggests post-session administration can also be effective.[8][9][10]

  • Dosage: Lower doses (e.g., 50 mg) have generally been found to be effective, with higher doses not necessarily conferring additional benefit and potentially having antagonistic effects.[25]

  • Number of Sessions: The augmenting effect of DCS may be more pronounced in the earlier stages of therapy and may diminish with an increasing number of doses.[26]

  • Exposure Success: There is evidence to suggest that DCS may be more effective when administered after a successful exposure session, where fear levels have been significantly reduced.[7] Conversely, administering DCS after an unsuccessful exposure may potentially enhance the reconsolidation of the fear memory.[7]

Conclusion

The use of D-cycloserine to augment exposure therapy represents a promising translational approach from basic neuroscience to clinical practice. While the evidence is not uniformly positive across all disorders and studies, there is a clear indication that under specific conditions, DCS can enhance the therapeutic learning process that underlies exposure therapy. For researchers and drug development professionals, the focus should now shift towards elucidating the precise conditions under which DCS is most effective. This includes further investigation into optimal dosing strategies, the timing of administration relative to exposure sessions, and identifying patient characteristics that predict a favorable response. Such research will be crucial in refining this novel therapeutic strategy and personalizing treatment for individuals suffering from anxiety and related disorders.

References

A Comparative Guide to the Neuroprotective Effects of D-cycloserine and Other NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function, is a double-edged sword. Its overactivation triggers excitotoxicity, a key pathological process in numerous neurodegenerative diseases and acute brain injuries. Consequently, modulating NMDA receptor activity has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the neuroprotective effects of D-cycloserine, a partial agonist at the NMDA receptor's glycine site, with two other prominent NMDA receptor modulators: memantine and ketamine, both of which are channel blockers. We delve into their mechanisms of action, present supporting experimental data, and detail the methodologies employed in these pivotal studies.

Mechanism of Action: A Tale of Three Modulators

The neuroprotective effects of D-cycloserine, memantine, and ketamine stem from their distinct interactions with the NMDA receptor complex.

  • D-cycloserine (DCS) acts as a partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1][2] Its effect is dose-dependent; at low doses, it can enhance NMDA receptor function, which is thought to promote neuroplasticity and the production of neurotrophic factors.[3][4] This enhancement of receptor function may contribute to its neuroprotective effects observed in models of traumatic brain injury.[3]

  • Memantine is an uncompetitive, low-to-moderate affinity open-channel blocker of the NMDA receptor.[5] A key feature of its mechanism is its preferential blockade of extrasynaptic NMDA receptors, which are strongly linked to excitotoxic cell death pathways, while relatively sparing synaptic NMDA receptors involved in normal physiological neurotransmission.[6][7] This selectivity is thought to contribute to its favorable clinical safety profile.[7] Interestingly, at lower, neuroprotective concentrations, memantine's effects may also be mediated through a nicotinic pathway involving the activation of PI3K/Akt signaling, independent of direct NMDA receptor antagonism.[5]

  • Ketamine , like memantine, is a non-competitive NMDA receptor channel blocker.[8] However, it exhibits less selectivity for extrasynaptic receptors compared to memantine.[6] Its neuroprotective effects, particularly at sub-anesthetic doses, are linked to the blockade of NMDA receptors on GABAergic interneurons, leading to a surge in glutamate release. This glutamate surge preferentially activates AMPA receptors, triggering the release of brain-derived neurotrophic factor (BDNF) and subsequent activation of the mTOR signaling pathway, which promotes synaptogenesis and cell survival.[9][10][11][12]

Comparative Neuroprotective Efficacy: Quantitative Data

Direct head-to-head comparative studies of D-cycloserine, memantine, and ketamine for neuroprotection are limited. However, data from individual and some comparative studies provide insights into their relative efficacy in various models of neuronal injury. The following tables summarize key quantitative findings.

In Vivo Neuroprotection: Stroke Models
Compound Animal Model Dosage Primary Outcome Neuroprotective Effect
MemantineRat (MCAO)10 mg/kg, i.p.Infarct VolumeSignificant reduction (p < 0.001)
MK-801 (Ketamine analog)Rat (MCAO)1 mg/kg, i.p.Infarct VolumeSignificant reduction (p < 0.001)
D-cycloserineMouse (Closed Head Injury)Not specifiedFunctional Recovery (NSS)Significant improvement
Ketamine (with Nicotinamide)Rat (MCAO)Not specifiedInfarct VolumeDecreased to 83.8 ± 35.2 mm³ from 223.8 ± 10.6 mm³ (control)

Note: MCAO refers to Middle Cerebral Artery Occlusion, a common model for inducing focal ischemic stroke. NSS refers to Neurological Severity Score. Data for Memantine and MK-801 are from a direct comparative study.[13] Data for D-cycloserine and Ketamine are from separate studies.[3][14]

In Vitro Neuroprotection: Excitotoxicity Models
Compound Cell Model Insult Assay Neuroprotective Effect
MemantineRat Cortical NeuronsNMDAMTT & LDHIC50: 0.13 µmol/L (MTT), 0.1 µmol/L (LDH)
Ifenprodil (NR2B antagonist)Rat Cortical NeuronsNMDAMTT & LDHIC50: 0.13 µmol/L (MTT), 0.1 µmol/L (LDH)
D-cycloserineSH-SY5Y cellsAlCl₃WST-8 & LDHSignificant protection (P < 0.05)

Note: MTT and WST-8 assays measure cell viability, while the LDH assay measures cytotoxicity. IC50 represents the concentration at which 50% of the maximal protective effect is observed. Data for Memantine and Ifenprodil are from the same study.[1] Data for D-cycloserine is from a separate study.[15]

Signaling Pathways in Neuroprotection

The neuroprotective actions of these NMDA receptor modulators are mediated by distinct intracellular signaling cascades.

D-cycloserine: Enhancing Neurotrophic Support

D-cycloserine's neuroprotective effect, particularly in the context of traumatic brain injury, is associated with the restoration of Brain-Derived Neurotrophic Factor (BDNF) levels.[3] BDNF is a crucial neurotrophin that supports neuronal survival, growth, and differentiation.

D_cycloserine_pathway DCS D-cycloserine NMDAR NMDA Receptor (Glycine Site) DCS->NMDAR Partial Agonist BDNF BDNF Expression/Release NMDAR->BDNF Enhances Survival Neuronal Survival & Plasticity BDNF->Survival Promotes

D-cycloserine's neuroprotective signaling pathway.

Memantine: Preferential Blockade and Pro-Survival Signaling

Memantine's primary neuroprotective mechanism involves the preferential blockade of extrasynaptic NMDA receptors, thereby inhibiting excitotoxic signaling while preserving synaptic function.[6][7] Additionally, at lower concentrations, it can activate a pro-survival pathway involving PI3K/Akt, which is independent of its NMDA receptor antagonism.[5]

Memantine_Pathway cluster_excitotoxicity Excitotoxic Pathway cluster_survival Pro-survival Pathway Extrasynaptic_NMDAR Extrasynaptic NMDA Receptor Excitotoxicity Excitotoxicity Extrasynaptic_NMDAR->Excitotoxicity Nicotinic_Receptor α7 Nicotinic Receptor PI3K_Akt PI3K/Akt Pathway Nicotinic_Receptor->PI3K_Akt Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Memantine Memantine Memantine->Extrasynaptic_NMDAR Blocks Memantine->Nicotinic_Receptor Activates

Memantine's dual neuroprotective signaling pathways.

Ketamine: Disinhibition and Trophic Factor Upregulation

Ketamine's neuroprotective effects are linked to a cascade initiated by the blockade of NMDA receptors on inhibitory interneurons. This disinhibition leads to a glutamate surge, AMPA receptor activation, BDNF release, and subsequent activation of the mTOR pathway, promoting synaptogenesis and neuronal resilience.[9][10][11][12]

Ketamine_Pathway Ketamine Ketamine NMDAR_Interneuron NMDA Receptor (on GABA Interneuron) Ketamine->NMDAR_Interneuron Blocks GABA_Release GABA Release NMDAR_Interneuron->GABA_Release Inhibits Glutamate_Neuron Glutamatergic Neuron GABA_Release->Glutamate_Neuron Inhibits Glutamate_Release Glutamate Release Glutamate_Neuron->Glutamate_Release AMPAR AMPA Receptor Glutamate_Release->AMPAR Activates BDNF_Release BDNF Release AMPAR->BDNF_Release Triggers mTOR_Pathway mTOR Pathway BDNF_Release->mTOR_Pathway Activates Synaptogenesis Synaptogenesis & Neuronal Survival mTOR_Pathway->Synaptogenesis Promotes

Ketamine's neuroprotective signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these NMDA receptor modulators.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic focal ischemic stroke.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Anesthesia is induced (e.g., with isoflurane).

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA and CCA are ligated.

    • A nylon monofilament with a rounded tip is introduced into the ICA via an incision in the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: The test compound (e.g., memantine 10 mg/kg or MK-801 1 mg/kg) is administered intraperitoneally at a specific time point relative to the MCAO, for instance, 15 minutes after the onset of occlusion.[13]

  • Outcome Measurement (Infarct Volume):

    • 24 hours post-MCAO, animals are euthanized, and brains are removed.

    • The brain is sectioned into coronal slices (e.g., 2 mm thick).

    • Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

    • The area of infarction in each slice is measured using image analysis software, and the total infarct volume is calculated.

MCAO_Workflow Start Anesthetize Rat Expose_Arteries Expose Carotid Arteries Start->Expose_Arteries Ligate_Arteries Ligate ECA & CCA Expose_Arteries->Ligate_Arteries Insert_Filament Insert Filament into ICA Ligate_Arteries->Insert_Filament Occlude_MCA Occlude Middle Cerebral Artery Insert_Filament->Occlude_MCA Drug_Admin Administer Test Compound (e.g., Memantine, MK-801) Occlude_MCA->Drug_Admin Reperfusion Withdraw Filament (Reperfusion) Drug_Admin->Reperfusion Euthanize Euthanize at 24h Reperfusion->Euthanize Brain_Section Section Brain Euthanize->Brain_Section TTC_Stain Stain with TTC Brain_Section->TTC_Stain Measure_Infarct Measure Infarct Volume TTC_Stain->Measure_Infarct

Workflow for the MCAO in vivo neuroprotection model.

In Vitro Model: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This model assesses the ability of compounds to protect neurons from glutamate-induced cell death.

  • Cell Culture: Primary cortical neurons are harvested from embryonic rat brains and cultured for a specific period (e.g., 12-14 days) to allow for maturation and synapse formation.

  • Experimental Procedure:

    • Cultures are pre-incubated with the test compound (e.g., memantine or ifenprodil at various concentrations) for a defined period (e.g., 1 hour).

    • Excitotoxicity is induced by exposing the neurons to a high concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a set duration (e.g., 10 minutes).

    • The NMDA-containing medium is then washed out, and the cells are returned to their original culture medium containing the test compound.

  • Outcome Measurement (Cell Viability/Toxicity):

    • MTT Assay: 24 hours after the insult, MTT reagent is added to the cultures. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is quantified by measuring the absorbance at a specific wavelength. Higher absorbance indicates greater cell viability.

    • LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium from damaged cells is measured. A colorimetric reaction is used to quantify LDH activity, with higher absorbance indicating greater cytotoxicity.

Excitotoxicity_Workflow Start Culture Primary Cortical Neurons Pre_incubation Pre-incubate with Test Compound Start->Pre_incubation NMDA_Insult Induce Excitotoxicity (NMDA + Glycine) Pre_incubation->NMDA_Insult Washout Washout NMDA NMDA_Insult->Washout Post_incubation Incubate for 24h with Test Compound Washout->Post_incubation Assay Measure Cell Viability/Toxicity (MTT or LDH Assay) Post_incubation->Assay

Workflow for the in vitro excitotoxicity neuroprotection model.

Conclusion

D-cycloserine, memantine, and ketamine all demonstrate neuroprotective properties through their modulation of the NMDA receptor, albeit via distinct mechanisms. D-cycloserine appears to act by enhancing neurotrophic support, making it a potential candidate for promoting recovery after brain injury. Memantine's preferential blockade of extrasynaptic NMDA receptors and its alternative pro-survival signaling pathway highlight its potential for chronic neurodegenerative conditions where excitotoxicity is a contributing factor. Ketamine's ability to induce a rapid increase in BDNF and activate mTOR signaling suggests its utility in acute settings and for conditions where rapid synaptogenesis is beneficial, though its psychotomimetic side effects are a consideration.

The choice of an optimal NMDA receptor modulator for neuroprotection will likely depend on the specific pathological context, the desired therapeutic window, and the relative importance of preventing acute cell death versus promoting long-term recovery and plasticity. Further head-to-head comparative studies in standardized models are warranted to more definitively delineate the relative neuroprotective efficacy of these promising compounds.

References

Navigating the Analytical Landscape: A Comparative Guide to Quantifying 4-Aminoisoxazolidin-3-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites is a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of validated analytical methods for measuring 4-Aminoisoxazolidin-3-one, a key metabolite of the antibiotic D-cycloserine, in biological matrices.

This compound, also known as D-cycloserine, is a second-line antibiotic used in the treatment of tuberculosis. Monitoring its concentration in biological fluids is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This guide delves into the two predominant analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will objectively compare their performance based on published experimental data, provide detailed methodologies, and visualize the experimental workflows and logical relationships to aid in method selection.

Quantitative Performance at a Glance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for representative LC-MS/MS and HPLC-UV methods for the quantification of this compound in human plasma.

Validation ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 0.20 - 20 µg/mL[1]5.0 - 50.0 µg/mL[2]
Lower Limit of Quantification (LLOQ) 0.20 µg/mL[1]5.0 µg/mL[2]
Intra-day Precision (%RSD) < 15%< 10%[2]
Inter-day Precision (%RSD) < 15%< 10%[2]
Accuracy (% Recovery) Within ±15% of nominal value102% to 109%[2]
Internal Standard Cytosine[1]Not specified
Sample Volume 100 µL of human plasma[1]Not specified, but typically larger than LC-MS/MS

Visualizing the Analytical Process

To better understand the practical application of these methods, the following diagrams illustrate the general experimental workflow and a comparison of the two techniques.

experimental_workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Analytical Measurement cluster_post_analysis Data Processing SampleReceipt Biological Sample Receipt (e.g., Plasma) Thawing Sample Thawing SampleReceipt->Thawing Precipitation Protein Precipitation (e.g., with Acid) Thawing->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Dilution Dilution with Internal Standard Supernatant->Dilution Injection Injection into Chromatography System Dilution->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Data Reporting Quantification->Reporting

General experimental workflow for this compound quantification.

method_comparison cluster_lcms LC-MS/MS Method cluster_hplcuv HPLC-UV Method cluster_performance Performance Characteristics lcms_prep Sample Preparation (Protein Precipitation/SPE) lcms_sep HPLC Separation lcms_prep->lcms_sep lcms_ion Ionization (e.g., ESI) lcms_sep->lcms_ion lcms_mass1 Mass Selection (Q1) Precursor Ion lcms_ion->lcms_mass1 lcms_frag Fragmentation (Q2) Collision Cell lcms_mass1->lcms_frag lcms_mass2 Mass Selection (Q3) Product Ion lcms_frag->lcms_mass2 lcms_detect Detection (Electron Multiplier) lcms_mass2->lcms_detect Sensitivity High Sensitivity lcms_detect->Sensitivity Selectivity High Selectivity lcms_detect->Selectivity Cost Higher Cost & Complexity lcms_detect->Cost Throughput High Throughput lcms_detect->Throughput hplcuv_prep Sample Preparation (Protein Precipitation/SPE) hplcuv_sep HPLC Separation hplcuv_prep->hplcuv_sep hplcuv_detect UV Detection (Absorbance at specific λ) hplcuv_sep->hplcuv_detect Robustness Lower Cost & Simplicity hplcuv_detect->Robustness

Comparison of LC-MS/MS and HPLC-UV methods.

Detailed Experimental Protocols

For scientists looking to implement these methods, the following sections provide detailed experimental protocols based on published literature.

Protocol 1: LC-MS/MS Method for this compound in Human Plasma

This protocol is adapted from a validated method for the estimation of cycloserine in human plasma.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma in a pre-labeled tube, add the internal standard (Cytosine).

  • Vortex the mixture for 30 seconds.

  • Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography Conditions

  • Column: BDS Hypersil C18 (150 × 4.6 mm, 5 µm)[1].

  • Mobile Phase: A mixture of 0.2% formic acid in water, methanol, and acetonitrile (70:15:15, v/v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (Cycloserine): Precursor ion (m/z) → Product ion (m/z). Specific values would need to be optimized.

    • Cytosine (Internal Standard): Precursor ion (m/z) → Product ion (m/z). Specific values would need to be optimized.

  • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

4. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of this compound into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples.

Protocol 2: HPLC-UV Method for this compound in Human Plasma

This protocol is based on a described method for the determination of cycloserine in human plasma.[2]

1. Sample Preparation (Solid-Phase Extraction)

  • Similar to the LC-MS/MS protocol, utilize solid-phase extraction to isolate the analyte from the plasma matrix.

2. High-Performance Liquid Chromatography Conditions

  • Column: Reverse phase T3 column (150 mm)[2].

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for adequate separation.

  • Flow Rate: 0.4 mL/min[2].

  • Column Temperature: 30 °C[2].

  • Injection Volume: Typically 20-50 µL.

  • UV Detection Wavelength: 240 nm[2].

3. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known amounts of this compound into blank plasma.

  • Analyze QC samples at a minimum of three concentration levels (low, medium, high) to ensure the accuracy and precision of the analytical run.

Conclusion: Selecting the Right Tool for the Job

Both LC-MS/MS and HPLC-UV are robust and reliable methods for the quantification of this compound in biological samples. The choice between them often depends on the specific requirements of the study.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low limits of quantification and high specificity, especially when dealing with complex biological matrices. Its high throughput capabilities are also advantageous for large-scale clinical trials.[1]

  • HPLC-UV is a more accessible and cost-effective technique. While it may have a higher limit of quantification compared to LC-MS/MS, it can be perfectly suitable for studies where the expected concentrations of this compound are within its linear range.[2] Its simplicity and robustness make it a workhorse in many analytical laboratories.

Ultimately, the decision should be guided by the required sensitivity, the complexity of the sample matrix, available instrumentation, and budgetary considerations. For regulated bioanalysis supporting drug development, the high sensitivity and selectivity of LC-MS/MS are generally preferred. For routine therapeutic drug monitoring where concentrations are expected to be higher, a well-validated HPLC-UV method can provide accurate and reliable results.

References

A comparative study of different synthesis routes for 4-Aminoisoxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminoisoxazolidin-3-one, a compound of significant interest in medicinal chemistry, is accessible through various synthetic strategies. This guide provides a comparative overview of prominent chemical and biosynthetic routes, offering insights into their respective methodologies, yields, and starting materials. The information presented is intended to assist researchers in selecting the most suitable synthesis for their specific applications, considering factors such as enantiomeric purity, scalability, and reagent availability.

Chemical Synthesis Routes: A Tale of Two Precursors

Chemical syntheses of this compound have evolved significantly, with modern approaches favoring readily available and chiral starting materials to ensure the desired stereochemistry of the final product. Two major strategies have emerged, one starting from D-serine and another from α-amino-β-chloropropionic acid.

Synthesis from D-Serine

Recent advancements in the synthesis of this compound, particularly its D-enantiomer (D-cycloserine), have focused on utilizing the inexpensive and chiral precursor, D-serine.[1][2] These methods are attractive due to their efficiency and the mild reaction conditions employed.[2] Three distinct and efficient routes starting from D-serine have been developed, each involving a key cyclization step.[2] Notably, two of these routes can be performed as one-pot operations, simplifying the overall process.[2]

A representative synthesis starting from a D-serine derivative involves the reaction of N-Boc-O-tosyl-D-serine methyl ester with hydroxylamine. The resulting intermediate undergoes cyclization to yield the protected this compound, which is then deprotected to afford the final product.

Synthesis from α-Amino-β-chloropropionic Acid

A more traditional, patented approach involves a multi-step synthesis commencing with α-amino-β-chloropropionic acid.[3] This method can be adapted to produce either the racemic mixture or the optically active enantiomers, depending on the chirality of the starting material.[3]

The key steps in this process include the reaction of α-amino-β-chloropropionic acid with phosgene to form an N-carboanhydride intermediate (4-chloromethyl-2,5-dioxo-oxazolidine).[3] This intermediate is then reacted with hydroxylamine to yield α-amino-β-chloropropionohydroxamic acid.[3] The final step involves the cyclization of this hydroxamic acid derivative using a basic agent to furnish this compound.[3]

Biosynthesis and Enzymatic Synthesis

Nature offers its own elegant route to D-cycloserine, which is produced by several species of Streptomyces.[4][5] The biosynthetic pathway involves a ten-gene cluster.[1] Key enzymes in this pathway, such as O-ureido-L-serine synthase and D-cycloserine synthetase, have been identified and utilized to establish an in-vitro synthesis system.[5] This enzymatic approach allows for the synthesis of D-cycloserine from O-ureido-D-serine in a process that is dependent on the presence of Mg(II) and ATP.[5]

Comparative Data of Synthesis Routes

Synthesis Route Starting Material Key Reagents Reported Yield Key Advantages Key Disadvantages
From D-SerineD-SerineVaries depending on the specific route; may include protecting groups (e.g., Boc), activating agents (e.g., tosyl chloride), and hydroxylamine.[2]Good yields reported.[2]Utilizes a readily available and inexpensive chiral precursor; can be performed as a one-pot synthesis; employs mild reaction conditions.[2]Requires multiple protection and deprotection steps in some variations.
From α-Amino-β-chloropropionic Acidα-Amino-β-chloropropionic acidPhosgene, hydroxylamine, basic agent (e.g., triethylamine, alkali metal alcoholate).[3]Not explicitly quantified in the provided text.Can produce both racemic and optically active forms.[3]Involves the use of highly toxic phosgene; multi-step process.[3]
Biosynthesis/EnzymaticL-serine and L-arginine (in vivo)[1]; O-ureido-D-serine (in vitro)[5]Specific enzymes (e.g., O-ureido-L-serine synthase, D-cycloserine synthetase), Mg(II), ATP.[5]Not explicitly quantified in the provided text.Highly specific for the D-enantiomer; environmentally friendly.May require complex enzyme isolation and purification; potentially lower volumetric productivity compared to chemical synthesis.

Experimental Protocols

General Procedure for Synthesis from α-Amino-β-chloropropionic Acid

Step 1: Formation of N-carboanhydride α-Amino-β-chloropropionic acid is suspended in an inert organic solvent such as dioxane or tetrahydrofuran.[3] Phosgene is then introduced into the suspension.[3] The reaction mixture is stirred, and the temperature may rise.[3] After the reaction is complete, the solvent is evaporated in vacuo to yield the crystalline N-carboanhydride (4-chloromethyl-2,5-dioxo-oxazolidine).[3] The crude product can be purified by crystallization.[3]

Step 2: Formation of α-Amino-β-chloropropionohydroxamic acid The N-carboanhydride is dissolved in a suitable solvent like ethanol.[3] A solution of hydroxylamine (or a salt thereof) in a solvent such as ethanol or water is added to the N-carboanhydride solution, typically at a cooled temperature (e.g., 0-5 °C).[3] The reaction leads to the evolution of carbon dioxide and the precipitation of α-amino-β-chloropropionohydroxamic acid.[3] The product is then collected by filtration and washed.[3]

Step 3: Cyclization to this compound α-Amino-β-chloropropionohydroxamic acid is suspended in a solvent like water.[3] A basic agent, such as triethylamine, is added dropwise to the suspension while stirring.[3] The reaction is typically maintained at a controlled temperature (e.g., 30-34 °C).[3] After the starting material dissolves, the solution is filtered and the pH is adjusted to 6.1-6.2 with an acid like hydrochloric acid.[3] The addition of a solvent like ethanol induces crystallization of the final product, this compound.[3]

Visualizing the Synthetic Workflows

Synthesis_from_D_Serine D_Serine D-Serine Protected_D_Serine Protected D-Serine (e.g., N-Boc-D-Serine) D_Serine->Protected_D_Serine Protection Activated_Intermediate Activated Intermediate (e.g., O-Tosyl derivative) Protected_D_Serine->Activated_Intermediate Activation Hydroxylamine_Adduct Hydroxylamine Adduct Activated_Intermediate->Hydroxylamine_Adduct Reaction with Hydroxylamine Protected_Product Protected This compound Hydroxylamine_Adduct->Protected_Product Cyclization Final_Product This compound Protected_Product->Final_Product Deprotection

Caption: Workflow for the synthesis of this compound from D-Serine.

Synthesis_from_Chloro_Acid Start α-Amino-β-chloropropionic acid NCA N-carboanhydride (4-chloromethyl-2,5-dioxo-oxazolidine) Start->NCA Phosgene Hydroxamic_Acid α-Amino-β-chloropropionohydroxamic acid NCA->Hydroxamic_Acid Hydroxylamine Final_Product This compound Hydroxamic_Acid->Final_Product Base-mediated Cyclization

Caption: Synthesis of this compound from α-Amino-β-chloropropionic acid.

Biosynthesis_Pathway L_Serine L-Serine & L-Arginine O_Ureido_L_Serine O-Ureido-L-Serine L_Serine->O_Ureido_L_Serine Enzymatic Steps O_Ureido_D_Serine O-Ureido-D-Serine O_Ureido_L_Serine->O_Ureido_D_Serine Isomerization D_Cycloserine D-Cycloserine (this compound) O_Ureido_D_Serine->D_Cycloserine Cyclization (D-cycloserine synthetase)

Caption: Biosynthetic pathway of D-cycloserine.

References

The Synergistic Power of D-cycloserine: A Comparative Guide to Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the strategic combination of existing antibiotics offers a promising avenue to enhance therapeutic efficacy. This guide provides a comprehensive evaluation of the synergistic effects of D-cycloserine (DCS), a broad-spectrum antibiotic, with other antimicrobial agents. By targeting the early stages of bacterial cell wall synthesis, D-cycloserine creates opportunities for synergistic interactions that can overcome resistance mechanisms and potentiate the activity of partner drugs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of key combinations, supporting experimental data, and methodologies.

D-cycloserine: Mechanism of Action

D-cycloserine, an analog of the amino acid D-alanine, inhibits two essential enzymes in the cytoplasmic stage of peptidoglycan synthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1] This dual inhibition disrupts the formation of the D-Ala-D-Ala dipeptide, a critical building block for the bacterial cell wall, leading to bacteriostatic or bactericidal effects.[1] This unique mechanism of action makes D-cycloserine a valuable component in combination therapies, particularly against drug-resistant bacteria.

I. Synergistic Effect of D-cycloserine and Vancomycin against Vancomycin-Resistant Staphylococcus aureus (VRSA)

The combination of D-cycloserine and vancomycin has shown significant synergistic activity against vancomycin-highly resistant S. aureus (VRSA) strains that do not possess the van gene cluster.[2][3][4][5][6] This synergy is particularly relevant for VRSA strains that have developed resistance through mechanisms other than the acquisition of the van genes, which confer resistance by altering the peptidoglycan precursor target of vancomycin.

Quantitative Data Summary
Bacterial StrainAntibioticMIC (µg/mL) AloneMIC (µg/mL) in CombinationFractional Inhibitory Concentration (FIC) IndexInterpretationReference
S. aureus 16038 (van- VISA)Vancomycin--0.5Synergy[5]
D-cycloserine328[5]
VanA-type strainsVancomycin + D-cycloserine--5Antagonism[3][4][5]
VanB-type strainsVancomycin + D-cycloserine--3Antagonism[3][4][5]

Note: A Fractional Inhibitory Concentration (FIC) Index of ≤0.5 indicates synergy, >0.5 to ≤1 indicates an additive effect, >1 to ≤4 indicates indifference, and >4 indicates antagonism.[7]

Experimental Protocol: Checkerboard Synergy Assay

The synergistic interaction between D-cycloserine and vancomycin is typically evaluated using the checkerboard microdilution method.[8]

  • Preparation of Antibiotic Solutions: Stock solutions of D-cycloserine and vancomycin are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of both antibiotics. One antibiotic is serially diluted along the x-axis, and the other is diluted along the y-axis, creating a matrix of concentration combinations.

  • Bacterial Inoculum: The VRSA strain of interest is cultured to a 0.5 McFarland turbidity standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Incubation: The plate is incubated at 35°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.[7][8]

Signaling Pathway and Mechanism of Synergy

The synergy between D-cycloserine and vancomycin in van-negative VRSA is attributed to a dual assault on the peptidoglycan synthesis pathway.

SynergyMechanism_DCS_Vancomycin cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Transglycosylation Transglycosylation UDP-MurNAc-pentapeptide->Transglycosylation D-Ala-D-Ala D-Ala-D-Ala D-Ala-D-Ala->UDP-MurNAc-pentapeptide L-Ala L-Ala D-Ala D-Ala L-Ala->D-Ala Alanine racemase (Alr) D-Ala->D-Ala-D-Ala D-Ala-D-Ala ligase (Ddl) DCS DCS DCS->D-Ala-D-Ala Inhibits Ddl DCS->D-Ala Inhibits Alr Peptidoglycan Peptidoglycan Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Transpeptidation->Peptidoglycan Vancomycin Vancomycin Vancomycin->Transglycosylation Inhibits in_vivo_workflow start Start infection Infect mice with MRSA start->infection treatment Administer treatment groups: - DCS alone - Oxacillin alone - DCS + Oxacillin - Placebo infection->treatment monitoring Monitor survival treatment->monitoring endpoint Endpoint: Determine bacterial load in organs monitoring->endpoint analysis Analyze survival data and bacterial counts endpoint->analysis conclusion Conclusion on synergistic efficacy analysis->conclusion pk_interaction oral_admin Oral Co-administration of DCS and Ethionamide pk_interaction Pharmacokinetic Interaction oral_admin->pk_interaction eto_half_life Decreased Ethionamide Plasma Half-life pk_interaction->eto_half_life eto_auc Reduced Ethionamide AUC pk_interaction->eto_auc inhalation Inhalation Delivery overcome_interaction Interaction Overcome inhalation->overcome_interaction enhanced_efficacy Enhanced Efficacy (Bactericidal Effect) overcome_interaction->enhanced_efficacy

References

A Head-to-Head Showdown: D-cycloserine Versus Other Cognitive Enhancers in Preclinical Arenas

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. Among the contenders, D-cycloserine (DCS), a partial agonist of the NMDA receptor, has shown promise. This guide provides an objective, data-driven comparison of D-cycloserine with other notable cognitive enhancers in preclinical models, offering a comprehensive overview of their relative performance and the experimental context of these findings.

At a Glance: Comparative Efficacy of Cognitive Enhancers

The following tables summarize quantitative data from preclinical studies, offering a head-to-head comparison of D-cycloserine with other cognitive enhancers across various cognitive domains. It is important to note that these data are compiled from different studies and direct, simultaneous head-to-head trials are limited.

Table 1: D-cycloserine vs. Aniracetam in a Scopolamine-Induced Amnesia Model
Cognitive EnhancerAnimal ModelCognitive TaskDosageKey Finding
D-cycloserine RatPassive Avoidance6 mg/kg (acute)Reversed scopolamine-induced deficits[1]
Aniracetam RatPassive Avoidance50 mg/kg (acute)Did not influence scopolamine-induced amnesia[1]
Table 2: D-cycloserine in a Model of Age-Related Cognitive Decline
Cognitive EnhancerAnimal ModelCognitive TaskDosageKey Finding
D-cycloserine Aged Fischer-344 Rats (24 months old)Water Maze (Place Discrimination & Repeated Acquisition)3, 10, 30 mg/kgImproved performance in both tasks[2]
Table 3: Performance of Other Cognitive Enhancers in Preclinical Models
Cognitive EnhancerClassAnimal ModelCognitive TaskDosageKey Finding
Aniracetam AmpakineRats with entorhinal cortex lesionsRadial Maze50 mg/kg (10 days)Produced beneficial effects[1]
Aniracetam AmpakineHealthy C57BL/6J MiceMorris Water Maze, Fear Conditioning, Accelerating Rotarod50 mg/kg (daily)No significant difference compared to placebo[3][4]
Modafinil EugeroicHealthy, non-sleep deprived humansDigit Span, Visual Pattern Recognition Memory, Spatial Planning, Stop-Signal Reaction Time100 mg or 200 mgSignificantly enhanced performance[5][6]
Donepezil Cholinesterase InhibitorAPPSWE mice (Alzheimer's model)Recognition MemoryEfficacious dosesImproved recognition memory[7]

Delving into the Details: Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies. Below are detailed protocols for the key experiments cited.

Morris Water Maze Test

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory.

Apparatus:

  • A large circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.

  • An escape platform submerged just below the water surface.

  • Various extra-maze visual cues are placed around the room to serve as spatial references.

Procedure:

  • Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a number of days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Novel Object Recognition Test

This task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.

Apparatus:

  • An open-field arena.

  • Two sets of identical objects and one novel object.

Procedure:

  • Habituation: The animal is allowed to freely explore the empty arena to acclimate to the environment.

  • Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period. The time spent exploring each object is recorded.

  • Test Phase (T2): After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is measured. A preference for the novel object indicates successful memory of the familiar one.

Passive Avoidance Test

This task evaluates fear-motivated learning and memory.

Apparatus:

  • A two-chambered apparatus with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

Procedure:

  • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

  • Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment. The latency to enter the dark compartment is measured. A longer latency to enter the dark compartment is indicative of memory of the aversive stimulus.

Visualizing the Mechanism: Signaling Pathways

To understand how D-cycloserine exerts its cognitive-enhancing effects, it is essential to visualize its underlying molecular mechanism.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_downstream Downstream Signaling Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release NMDA_Receptor NMDA Receptor Glutamate_cleft->NMDA_Receptor Binds Glycine_cleft Glycine / D-cycloserine Glycine_cleft->NMDA_Receptor Co-agonist Binding Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Activation CaMKII CaMKII Ca_influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Promotes

Caption: D-cycloserine acts as a co-agonist at the NMDA receptor.

This diagram illustrates the signaling pathway initiated by the binding of glutamate and a co-agonist (glycine or D-cycloserine) to the NMDA receptor, leading to calcium influx and downstream signaling cascades that are crucial for synaptic plasticity and, consequently, learning and memory. D-cycloserine enhances this process by acting as a partial agonist at the glycine binding site of the NMDA receptor.

References

A Comparative Analysis of D-cycloserine's Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-cycloserine's (DCS) antibacterial activity against various bacterial strains. The information presented is supported by experimental data to aid in research and development efforts related to this broad-spectrum antibiotic.

D-cycloserine, a structural analog of the amino acid D-alanine, is a crucial second-line antibiotic, particularly in the treatment of multidrug-resistant tuberculosis.[1][2] Its mechanism of action involves the inhibition of two essential enzymes in the bacterial cell wall synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[3][4][5][6][7] This disruption of peptidoglycan formation leads to a compromised cell wall and subsequent bacterial cell death.[6]

Quantitative Assessment of Antibacterial Activity

The susceptibility of different bacterial strains to D-cycloserine is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The table below summarizes the MIC values for D-cycloserine against a range of bacterial species as reported in various studies.

Bacterial StrainGram TypeMIC (µg/mL)Noteworthy Findings
Mycobacterium tuberculosis H37RvN/A2.3 - 20Laboratory strains are generally more susceptible than clinical isolates.[8] MIC values for multidrug-resistant (MDR-TB) clinical isolates can range from 32 to 64 µg/mL.[8][9]
Mycobacterium bovis BCGN/A>40Naturally more resistant to D-cycloserine compared to M. tuberculosis H37Rv.[1]
Staphylococcus aureusGram-positive-Sublethal doses can induce the formation of protoplasts by disrupting the cell wall.[10] D-cycloserine can increase the susceptibility of vancomycin-highly resistant S. aureus (VRSA) to vancomycin.[11]
Escherichia coliGram-negative-The cycA gene, which codes for a permease, is involved in the transport of D-cycloserine into the cell in minimal media.[12][13]

Mechanism of Action: A Signaling Pathway

D-cycloserine's primary mode of action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates the key steps in this pathway and the points of inhibition by D-cycloserine.

DCS_Mechanism_of_Action D-cycloserine Mechanism of Action cluster_cytoplasm Bacterial Cytoplasm cluster_cellwall Cell Wall Synthesis L_Alanine L-Alanine Alr Alanine Racemase (Alr) L_Alanine->Alr D_Alanine D-Alanine Ddl D-alanine:D-alanine Ligase (Ddl) D_Alanine->Ddl D_Ala_D_Ala D-Alanyl-D-Alanine UDP_NAM_Pentapeptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_Pentapeptide Added to UDP-NAM-tripeptide UDP_NAM_Tripeptide UDP-NAM-tripeptide Peptidoglycan_Precursor Peptidoglycan Precursor UDP_NAM_Pentapeptide->Peptidoglycan_Precursor Cell_Wall Functional Peptidoglycan Cell Wall Peptidoglycan_Precursor->Cell_Wall Incorporation Weakened_Cell_Wall Weakened Cell Wall (Cell Lysis) Peptidoglycan_Precursor->Weakened_Cell_Wall Alr->D_Alanine Ddl->D_Ala_D_Ala DCS D-cycloserine DCS->Alr Inhibition DCS->Ddl Inhibition

Caption: D-cycloserine inhibits Alanine Racemase and D-alanine:D-alanine Ligase.

Experimental Protocols

A fundamental method for assessing the antibacterial efficacy of D-cycloserine is the determination of its Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination (Broth Microdilution Method)
  • Preparation of D-cycloserine Stock Solution: A stock solution of D-cycloserine is prepared in an appropriate solvent and sterilized by filtration.

  • Serial Dilutions: Two-fold serial dilutions of the D-cycloserine stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Middlebrook 7H9 for Mycobacterium).

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for a specified period, which can be several days for slow-growing bacteria like M. tuberculosis).[8]

  • Reading the Results: The MIC is determined as the lowest concentration of D-cycloserine that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.[8]

The following diagram outlines the general workflow for determining the MIC of D-cycloserine.

MIC_Workflow Experimental Workflow for MIC Determination A Prepare D-cycloserine Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Under Appropriate Conditions D->E F Read and Record MIC Value E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks

D-cycloserine remains a valuable antibiotic, particularly for combating drug-resistant bacterial infections. Its unique mechanism of action, targeting the foundational process of cell wall synthesis, provides a strong basis for its efficacy. The provided data and protocols offer a comparative overview to guide further research and development in the field of antimicrobial agents. Understanding the differential effects of D-cycloserine on various bacterial strains is paramount for optimizing its clinical use and exploring potential synergistic combinations with other antibiotics.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Aminoisoxazolidin-3-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 4-Aminoisoxazolidin-3-one, also known as DL-Cycloserine, ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to its hazard classification, this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. Therefore, personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin and Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.

In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Do not let the product enter drains.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with national and local regulations. The following protocol outlines the general steps for its safe disposal.

Experimental Protocol: Waste Disposal

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other waste materials. Keep it in its original container if possible, or a clearly labeled, compatible container.

  • Container Management:

    • Ensure the waste container is tightly sealed and properly labeled with the chemical name and associated hazards.

    • Store the sealed container in a designated, well-ventilated waste storage area, away from incompatible materials.

  • Engage a Licensed Waste Disposal Contractor:

    • The primary method for the disposal of this chemical is through an approved waste disposal plant[2].

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Documentation:

    • Maintain a record of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

  • Empty Container Disposal:

    • Handle uncleaned, empty containers in the same manner as the product itself.

    • Consult with your waste disposal contractor for the proper procedure for decontaminating or disposing of empty containers.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Exposure? ppe->spill spill_response Follow Spill Response Protocol: - Evacuate & Ventilate - Absorb with Inert Material - Collect in Sealed Container spill->spill_response Yes waste_prep Prepare Waste for Disposal: - Keep in Original/Labeled Container - Do Not Mix with Other Waste spill->waste_prep No spill_response->waste_prep no_spill No Spill storage Store in Designated Waste Area waste_prep->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation end End: Waste Collected by Licensed Contractor documentation->end

Disposal Workflow for this compound

By adhering to these procedures and safety precautions, laboratory professionals can ensure the responsible and safe management of this compound waste, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling 4-Aminoisoxazolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Aminoisoxazolidin-3-one (also known as DL-Cycloserine). The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe laboratory practices and proper disposal.

Hazard Summary and GHS Classification

This compound is classified with several hazards that necessitate careful handling.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound.[2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory.[4] For tasks with a high potential for splashes, a face shield should be worn in addition to goggles.[3][5]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Wear chemical-resistant, powder-free gloves such as nitrile or neoprene.[5] It is important to never wear canvas, leather, or cotton gloves.[4]Prevents skin contact which can lead to irritation.[1]
Body Protection A laboratory coat is required at a minimum. For procedures with a higher risk of exposure, a disposable gown or chemical-resistant apron should be worn.[4][5]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust can be generated, a NIOSH-approved respirator (e.g., N95) or a full face-piece chemical cartridge respirator is necessary.[2][5]Protects against inhalation of the powder, which may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, gather all necessary equipment and reagents.

  • Don the appropriate personal protective equipment as detailed in the table above.

2. Weighing and Transfer:

  • Handle this compound as a powder. Take care to minimize the creation of dust.

  • Use a spatula or other appropriate tool to transfer the chemical.

  • If possible, use a balance with a draft shield.

  • Close the container tightly after use.

3. Spill and Emergency Procedures:

  • Minor Spill:

    • Evacuate the immediate area if necessary.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory and notify your supervisor and institutional safety office immediately.

    • Prevent entry into the affected area.

  • Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Disposal Plan

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Work in Fume Hood A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh & Transfer Carefully (Minimize Dust) C->D E Keep Container Sealed D->E F Clean Work Area E->F G Doff PPE Correctly F->G H Dispose of Waste in Labeled Hazardous Container G->H I Spill Occurs K Follow Spill Cleanup Protocol I->K J Exposure Event L Administer First Aid & Seek Medical Attention J->L

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoisoxazolidin-3-one
Reactant of Route 2
4-Aminoisoxazolidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.